molecular formula C9H8O2 B1594151 5-Methylisobenzofuran-1(3H)-one CAS No. 54120-64-8

5-Methylisobenzofuran-1(3H)-one

Cat. No.: B1594151
CAS No.: 54120-64-8
M. Wt: 148.16 g/mol
InChI Key: BXAHGSPNVLQIJJ-UHFFFAOYSA-N
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Description

5-Methylisobenzofuran-1(3H)-one is a useful research compound. Its molecular formula is C9H8O2 and its molecular weight is 148.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c1-6-2-3-8-7(4-6)5-11-9(8)10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXAHGSPNVLQIJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60202467
Record name 5-Methyl-3H-2-benzofuran-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60202467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54120-64-8
Record name 5-Methyl-3H-2-benzofuran-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054120648
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methyl-3H-2-benzofuran-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60202467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Methylisobenzofuran-1(3H)-one chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 5-Methylisobenzofuran-1(3H)-one (5-Methylphthalide), designed for researchers in medicinal chemistry and organic synthesis.

Chemical Profile, Synthetic Pathways, and Pharmacological Applications

Executive Summary

This compound , commonly known as 5-Methylphthalide , is a bicyclic lactone pharmacophore ubiquitous in natural products (e.g., Ligusticum, Apium graveolens) and synthetic therapeutics.[1] As a structural isomer of the phthalide core, it serves as a critical intermediate in the synthesis of kinase inhibitors, antidepressants (e.g., citalopram analogs), and agricultural fungicides. This guide delineates its physicochemical properties, validated synthesis protocols, and biological utility.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The compound consists of a benzene ring fused to a


-lactone ring, with a methyl substituent at the 5-position (relative to the isobenzofuran numbering system).
Nomenclature & Identifiers
Parameter Details
IUPAC Name This compound
Common Synonyms 5-Methylphthalide; 5-Methyl-1,3-dihydroisobenzofuran-1-one
CAS Registry Number 54120-64-8 (Isomer specific)
Molecular Formula C

H

O

Molecular Weight 148.16 g/mol
SMILES CC1=CC2=C(C=C1)C(=O)OC2
Physical Properties
Property Value / Description
Physical State Solid (Crystalline powder)
Appearance White to pale yellow crystals
Melting Point Approx. 100–120 °C (Derivative dependent; core is solid at RT)
Solubility Soluble in CHCl

, DMSO, MeOH, EtOAc; sparingly soluble in water.[1]
Odor Characteristic celery-like or spicy odor (typical of alkylphthalides).

Synthetic Pathways & Manufacturing

Synthesis of 5-methylphthalide requires regioselective control to distinguish it from its 6-methyl isomer. Two primary methodologies are employed: Regioselective Lithiation (Lab Scale) and Anhydride Reduction (Industrial Scale).

Method A: Regioselective Lithiation (High Purity)

This method utilizes the directing effect of an amide or carboxylate group to install the lactone ring precisely.

  • Precursor: 2-Bromo-4-methylbenzoic acid (or diethyl amide derivative).

  • Reagents:

    
    -Butyllithium (
    
    
    
    -BuLi), DMF or Paraformaldehyde, Acid workup.
  • Mechanism: Halogen-lithium exchange followed by formylation and spontaneous cyclization.

Method B: Anhydride Reduction (Industrial)

Reduction of 4-methylphthalic anhydride yields a mixture of 5-methyl and 6-methyl phthalides, which must be separated via fractional crystallization or chromatography.

  • Precursor: 4-Methylphthalic anhydride.

  • Reagents: Sodium Borohydride (NaBH

    
    ) or Zinc/Acetic Acid.
    
  • Challenge: Regioselectivity is often poor (~1:1 mixture), making this less ideal for small-scale, high-purity needs.

Synthesis Workflow Diagram

SynthesisPathways Start1 2-Bromo-4-methylbenzoic acid Step1 Lithiation (n-BuLi, -78°C) Intermediate: Aryl Lithium Start1->Step1 Halogen Exchange Step2 Formylation (DMF/H+) Cyclization Step1->Step2 Electrophilic Attack Product 5-Methylphthalide (High Regioselectivity) Step2->Product Acid Catalysis Start2 4-Methylphthalic Anhydride Step3 Reduction (NaBH4 or Zn/AcOH) Start2->Step3 Hydride Transfer Mixture Mixture: 5-Me & 6-Me Phthalide Step3->Mixture Non-selective Separation Chromatography / Crystallization Mixture->Separation Separation->Product Isolation

Figure 1: Comparative synthetic routes for 5-Methylphthalide showing high-fidelity lithiation vs. industrial reduction.

Analytical Characterization

Validating the structure requires distinguishing the 5-methyl isomer from the 6-methyl isomer. NMR spectroscopy is the definitive tool.

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       5.25–5.30 (s, 2H):  Characteristic lactone methylene (-CH
      
      
      
      -O-).
    • 
       2.45–2.50 (s, 3H):  Aryl methyl group.
      
    • 
       7.20–7.80 (m, 3H):  Aromatic protons. The splitting pattern distinguishes the isomer.[1] For 5-methyl, coupling constants (
      
      
      
      ) will reflect a 1,2,4-substitution pattern where the proton ortho to the carbonyl is a doublet (or doublet of doublets).
Infrared Spectroscopy (IR)
  • 1750–1775 cm

    
    :  Strong C=O stretching ( 
    
    
    
    -lactone).
  • 1600–1620 cm

    
    :  Aromatic C=C stretching.
    
  • 1000–1300 cm

    
    :  C-O-C stretching.
    

Biological & Pharmacological Applications[1][7][8][9][10][11]

The 5-methylphthalide scaffold is a "privileged structure" in medicinal chemistry, serving as a core for various bioactive agents.

Therapeutic Potential
  • Kinase Inhibition: The phthalide core mimics the ATP-binding motif in certain kinases. Derivatives (e.g., fluorinated analogs) are intermediates for drugs like Lorlatinib (ALK inhibitor).

  • Anti-inflammatory & Anti-platelet: Natural phthalides (e.g., from Ligusticum) exhibit vasorelaxant properties. The 5-methyl analog retains potential for modifying platelet aggregation pathways.

  • Antimicrobial/Antifungal: Isolated as a metabolite from marine fungi (e.g., Aspergillus), 5-methylphthalide derivatives (e.g., porriolide) show activity against S. aureus and plant pathogens.

Mechanism of Action (General Phthalide)

The lactone ring is susceptible to nucleophilic attack, allowing covalent modification of enzyme active sites (e.g., serine proteases) or reversible binding to receptor pockets.

Bioactivity Core 5-Methylphthalide Core Target1 Kinase Domains (ATP Competitive) Core->Target1 Derivatization (e.g., fluoro- analogs) Target2 Platelet Aggregation (Ca2+ Channel Modulation) Core->Target2 Natural Extract Activity Target3 Fungal Cell Wall (Chitin Synthase Interference) Core->Target3 Secondary Metabolite Defense

Figure 2: Biological targets and mechanisms associated with the 5-methylphthalide scaffold.

Safety & Handling

  • Hazard Classification: Irritant (Xi).

  • GHS Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use standard PPE (nitrile gloves, safety goggles). Work within a fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation or hydrolysis of the lactone ring.

References

  • PubChem. (2025). Compound Summary: this compound.[2] National Library of Medicine. Link

  • Accela ChemBio. (2024). Product Data: this compound (CAS 54120-64-8).[2] Link

  • Suemitsu, R., et al. (1992).[3] Porritoxins, metabolites of Alternaria porri. Agricultural and Biological Chemistry.[1][4][5] (Describes isolation and NMR of methylphthalide derivatives).

  • Chen, L., et al. (2021). Antibacterial Secondary Metabolites from Marine-Derived Fungus Aspergillus sp.[6] Marine Drugs. (Isolation of 5-methylphthalide derivatives). Link

  • XiXisys. (2024).[7] Safety Data Sheet: 6-Methylphthalide / 5-Methylphthalide. Link

Sources

Advanced Synthesis Protocols for 5-Methylisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis pathways for 5-Methylisobenzofuran-1(3H)-one Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist.

Executive Summary & Pharmacophore Significance

This compound (5-methylphthalide) represents a critical structural motif in medicinal chemistry, serving as a core pharmacophore for various bioactive natural products and a versatile intermediate in the synthesis of mycophenolic acid derivatives and anthraquinone antibiotics.

For the drug development professional, the synthesis of this compound presents a classic regiochemical challenge.[1] The core difficulty lies in distinguishing between the 5-methyl and 6-methyl isomers, which share identical polarity profiles in many solvent systems, rendering chromatographic separation inefficient.

This technical guide delineates two primary pathways:

  • The "Industrial" Route: Anhydride reduction with downstream fractional crystallization.[1]

  • The "Precision" Route: Directed Ortho-Lithiation (DoL) offering 100% regiocontrol.[1]

Retrosynthetic Analysis

To understand the causality of the experimental choices, we must first deconstruct the molecule.[1] The strategic disconnection reveals that the 5-methyl isomer is best accessed via a para-substituted benzoic acid precursor to lock the methyl position relative to the carbonyl.[1]

Retrosynthesis Target This compound Inter1 2-(Hydroxymethyl)-4-methylbenzoic acid Target->Inter1 Cyclization (-H2O) Inter2 2-Formyl-4-methylbenzamide Target->Inter2 Acidic Hydrolysis Prec1 4-Methylphthalic Anhydride (Mixture Risk) Inter1->Prec1 Regioselective Reduction? Prec2 4-Methylbenzoic Acid Amide (Regio-locked) Inter2->Prec2 Directed Ortho-Lithiation

Figure 1: Retrosynthetic map highlighting the divergence between the mixture-prone anhydride route and the regio-locked lithiation route.[1]

Pathway 1: The "Industrial" Route (Anhydride Reduction)

Best for: Large-scale production where yield loss due to isomer separation is acceptable.[1]

This pathway utilizes 4-methylphthalic anhydride.[2][3][4] The fundamental flaw in this route is the lack of electronic bias. The hydride donor (e.g., NaBH4 or Zn/HCl) can attack either carbonyl of the anhydride with nearly equal probability, typically yielding a ~1:1 mixture of 5-methyl and 6-methyl phthalides.[1]

Mechanistic Insight

The methyl group at the 4-position of the anhydride exerts a weak steric and inductive effect.[1] However, this is often insufficient to direct the nucleophilic attack exclusively to the meta-carbonyl (relative to the methyl).[1] Consequently, the product is a racemate of regioisomers.[1]

Optimization Strategy: Recent process chemistry developments suggest that while synthesis yields a mixture, fractional crystallization in methanol or ethanol can enrich the 5-methyl isomer due to subtle lattice energy differences.[1]

Pathway 2: The "Precision" Route (Directed Ortho-Lithiation)

Best for: Drug discovery and SAR studies requiring high purity and definitive structural assignment.[1]

This protocol is the "Gold Standard" for laboratory synthesis.[1] It utilizes the Directed Ortho-Lithiation (DoL) strategy.[1] By starting with a 4-methylbenzoic acid derivative (specifically a tertiary amide), we utilize the amide oxygen to coordinate lithium, directing deprotonation exclusively to the ortho position.[1] Because the starting material is para-substituted, the ortho lithiation forces the incoming electrophile (DMF) to the position meta to the methyl group.[1] Upon cyclization, this unambiguously forms the 5-methyl phthalide.[1]

Detailed Experimental Protocol

Reaction Class: C-H Activation / Formylation / Cyclization Scale: 10 mmol (Adaptable to 100g scale)[1]

Step 1: Amide Formation[1]
  • Reagents: 4-Methylbenzoic acid (1.36 g, 10 mmol), Thionyl chloride (1.5 eq), Diethylamine (2.0 eq).

  • Procedure: Convert acid to acid chloride (Reflux/SOCl2, 2h). Remove excess SOCl2.[1] Dissolve residue in dry DCM (0°C). Add diethylamine dropwise.[1]

  • Outcome: N,N-Diethyl-4-methylbenzamide. (Yield: >90%).

Step 2: Directed Ortho-Lithiation (The Critical Step)

Note: Moisture sensitivity is critical.[1] Flame-dry all glassware.

  • Setup: 3-neck flask, N2 atmosphere, -78°C cryostat.

  • Solvent: Anhydrous THF (50 mL).

  • Substrate: N,N-Diethyl-4-methylbenzamide (1.91 g, 10 mmol) + TMEDA (1.2 eq, 1.4 g).

  • Lithiation: Add s-BuLi (1.2 eq, 1.3 M in cyclohexane) dropwise over 20 mins.

    • Scientist's Note: s-BuLi is preferred over n-BuLi for cleaner deprotonation of benzamides at -78°C. The solution will turn a deep orange/red, indicating the lithiated species.

  • Incubation: Stir at -78°C for 45 minutes.

  • Electrophile Quench: Add anhydrous DMF (Dimethylformamide, 1.5 eq, 1.1 g) in one portion.

  • Warming: Allow to warm to 0°C over 1 hour.

Step 3: Reduction and Cyclization (One-Pot)
  • Quench: Add Ethanol (20 mL) to the reaction mixture.

  • Reduction: Add NaBH4 (Sodium Borohydride, 2.0 eq) portion-wise at 0°C. Stir for 2 hours.

    • Mechanism:[5][6][7][8][9] Reduces the newly formed aldehyde (from DMF) to a benzyl alcohol.[1]

  • Cyclization: Acidify with 6M HCl to pH 1. Heat to reflux for 2 hours.

    • Mechanism:[5][6][7][8][9] Acid catalyzes the hydrolysis of the amide and the intramolecular lactonization between the carboxylic acid and the benzyl alcohol.[1]

  • Workup: Extract with EtOAc (3x). Wash with Brine.[1] Dry over Na2SO4.[1]

  • Purification: Recrystallization from Hexane/EtOAc.

Reaction Logic Diagram

DoL_Pathway Substrate N,N-Diethyl-4-methylbenzamide Lithiated Ortho-Lithio Intermediate (Directed by Amide) Substrate->Lithiated s-BuLi / TMEDA -78°C Formyl 2-Formyl Intermediate Lithiated->Formyl + DMF Product This compound (>98% Regioselectivity) Formyl->Product 1. NaBH4 2. HCl/Reflux

Figure 2: The Directed Ortho-Lithiation workflow ensuring regiochemical integrity.

Comparative Data Analysis

MetricPathway 1: Anhydride ReductionPathway 2: Ortho-Lithiation
Regioselectivity Poor (~50:50 mixture)Excellent (100%)
Yield (Isolated) 30-40% (after separation)75-85%
Reagent Cost Low (Zn, NaBH4)High (s-BuLi, TMEDA)
Scalability High (kg scale feasible)Moderate (Cryogenic limits)
Atom Economy HighModerate (Amide auxiliary lost)
Purity Profile Contains 6-methyl isomer tracesHigh Purity

Troubleshooting & Expert Tips

  • Lithiation Failure: If the lithiation yield is low, ensure the amide is dry.[1] Trace water kills s-BuLi immediately. Use a titration indicator (e.g., N-pivaloyl-o-toluidine) to verify s-BuLi titer before use.

  • Cyclization Incompleteness: If the amide hydrolysis is slow during the acidic step, increase the HCl concentration or switch to 50% H2SO4. The amide bond is robust and requires vigorous conditions to hydrolyze to the acid for lactonization.[1]

  • Safety: s-BuLi is pyrophoric. Ensure all needles and syringes are purged with Argon.[1] Keep a bucket of sand nearby.[1]

References

  • Manufacturing Synthesis of 5-Substituted Phthalides. Source: Semantic Scholar / ResearchGate.[1] Context: Describes the ortho-lithiation strategy for 5-substituted phthalides (chloro, fluoro) which is directly applicable to the methyl analog. URL:[Link][1][10][11]

  • Synthesis of 4-methylphthalic anhydride. Source: PrepChem.[1] Context: Provides the method for the precursor used in Pathway 1. URL:[Link]

  • Process for preparing 5-phenoxy-1(3h)isobenzofuranone (Patent WO2018140186A1). Source: Google Patents.[1] Context: Illustrates the challenge of separating 5- and 6-substituted isomers and provides crystallization protocols relevant to Pathway 1. URL:

  • Directed Ortho-Lithiation: A Survival Guide. Source: Baran Lab (Scripps).[1] Context: Authoritative grounding on the mechanism and conditions for successful lithiation of benzamides. URL:[Link]

Sources

The 5-Methylisobenzofuran-1(3H)-one Scaffold: Structural Logic, Regioselective Synthesis, and Medicinal Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical analysis of 5-Methylisobenzofuran-1(3H)-one (commonly known as 5-methylphthalide). While often overshadowed by its 3-substituted derivatives (e.g., n-butylphthalide), the 5-methyl core represents a critical "privileged scaffold" in medicinal chemistry. This document details the IUPAC nomenclature derivation, establishes a robust regioselective synthetic protocol via Directed Ortho Metalation (DoM), and outlines its spectroscopic signature and pharmacological relevance.

Structural Elucidation and Nomenclature Logic

The systematic name This compound is derived from the fusion of a benzene ring and a furan ring, specifically the oxidized lactone form.

Deconstructing the IUPAC Name

The nomenclature follows a strict hierarchy of heterocyclic priority and saturation indication:

  • Isobenzofuran: The parent bicyclic heterocycle consisting of a benzene ring fused to a furan ring across the 3,4-bond of the furan (structurally, the c-face of the furan).

  • -1-one: Indicates a ketone (carbonyl) functionality at position 1. In the isobenzofuran system, position 1 is adjacent to the bridgehead carbon.

  • 3H: Indicates that position 3 is saturated (contains -CH₂-), distinguishing it from the fully unsaturated isobenzofuran-1-one (which would be a ketene-like or radical species, chemically unstable). This forms the stable

    
    -lactone ring.
    
  • 5-Methyl: A methyl substituent located at position 5 of the fused ring system.

Numbering System Visualization

Correct numbering is vital for distinguishing regioisomers (e.g., 5-methyl vs. 6-methyl).

Nomenclature Core Isobenzofuran Core Lactone Lactone Formation (1-one, 3H) Core->Lactone Oxidation & Saturation Subst Substitution (5-Methyl) Lactone->Subst Electrophilic Subst. Final This compound Subst->Final Target Molecule

Figure 1: Logical derivation of the IUPAC nomenclature.

Synthetic Methodology: The Regioselectivity Challenge

A common pitfall in synthesizing substituted phthalides is the lack of regiocontrol. The classic industrial route—reduction of 4-methylphthalic anhydride—yields a difficult-to-separate mixture of 5-methyl and 6-methyl isomers.

To ensure Scientific Integrity and Trustworthiness , we recommend the Directed Ortho Metalation (DoM) strategy. This pathway guarantees the exclusive formation of the 5-methyl isomer by utilizing the amide group as a Directing Group (DG).

Protocol: Regioselective Synthesis via DoM

Objective: Synthesis of this compound from N,N-diethyl-4-methylbenzamide.

Reagents:

  • Starting Material: N,N-Diethyl-4-methylbenzamide

  • Base: sec-Butyllithium (s-BuLi) or LDA (Lithium Diisopropylamide)

  • Electrophile: DMF (Dimethylformamide)

  • Cyclization Agent: Acidic workup (HCl)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a 250 mL round-bottom flask and purge with Argon. Moisture sensitivity is critical for the lithiation step.

  • Solvation: Dissolve N,N-diethyl-4-methylbenzamide (1.0 eq) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath).

  • Lithiation (The Critical Step): Add s-BuLi (1.1 eq) dropwise over 20 minutes.

    • Causality: The amide carbonyl coordinates the Lithium, directing deprotonation specifically to the ortho position (Position 2 relative to the amide). This regiocontrol prevents formation of the 6-methyl isomer.

  • Formylation: Stir for 1 hour at -78 °C, then add anhydrous DMF (1.5 eq). The solution will likely change color (pale yellow to orange).

  • Warming: Allow the reaction to warm to room temperature over 2 hours.

  • Cyclization: Quench with 6M HCl. Reflux the mixture for 2 hours.

    • Mechanism:[1][2][3] The intermediate is a hydroxy-amide. Acidic conditions catalyze the hydrolysis of the amide and the spontaneous lactonization to form the phthalide ring.

  • Purification: Extract with Ethyl Acetate, wash with brine, dry over MgSO₄, and recrystallize from Ethanol/Hexane.

Reaction Pathway Diagram[3]

Synthesis Start N,N-Diethyl-4-methylbenzamide Lithiation Ortho-Lithiation (-78°C, s-BuLi) Start->Lithiation Intermediate Lithium Species (Ortho-Li) Lithiation->Intermediate Coordination Formylation Formylation (+DMF) Intermediate->Formylation Precursor 2-Formyl-4-methyl-benzamide Formylation->Precursor Cyclization Acid Hydrolysis & Cyclization (HCl, Reflux) Precursor->Cyclization Lactonization Product This compound Cyclization->Product

Figure 2: Regioselective Directed Ortho Metalation (DoM) pathway.

Spectroscopic Characterization (Self-Validating System)

To validate the synthesis, the following NMR data serves as a reference standard. The distinction between the 5-methyl and 6-methyl isomers is observable in the splitting pattern of the aromatic protons.

Table 1: Representative ¹H NMR Data (CDCl₃, 400 MHz)

PositionChemical Shift (

, ppm)
MultiplicityIntegrationAssignment Logic
Ar-CH₃ 2.48Singlet (s)3HMethyl group attached to aromatic ring.
Lactone-CH₂ 5.28Singlet (s)2HCharacteristic phthalide methylene (Pos 3).
Ar-H (H4) ~7.30Doublet (d)1HOrtho to CH₂, shielded relative to H7.
Ar-H (H6) ~7.35Doublet of doublets1HCoupling with H4 and H7.
Ar-H (H7) 7.82Doublet (d)1HDeshielded by the adjacent Carbonyl (Pos 1).

Note: In the 5-methyl isomer, H4 and H6 show meta-coupling, while H6 and H7 show ortho-coupling. The 6-methyl isomer would show a different coupling pattern (H4 and H5 ortho, H5 and H7 meta).

Pharmacological Applications & Significance[4][5][6][7]

The this compound moiety is not merely a solvent or intermediate; it is a pharmacophore embedded in various bioactive natural products and synthetic drugs.

Bioisosteric Utility

In drug design, the phthalide ring is often used as a bioisostere for:

  • Coumarins: Providing similar hydrogen bonding capability but with different metabolic stability profiles.

  • Indanones: Offering a polar oxygen atom to interact with serine or threonine residues in receptor pockets.

Therapeutic Relevance[4][7][8]
  • Ischemic Stroke (NBP Analogs): 3-n-Butylphthalide (NBP) is an approved drug for ischemic stroke. The 5-methyl analog is investigated for enhanced lipophilicity and blood-brain barrier (BBB) penetration.

  • Mycophenolic Acid Derivatives: The phthalide core is essential for the immunosuppressive activity of mycophenolic acid (MPA). Substitutions at the 5-position (relative to the phthalide core) modulate the inhibition of IMPDH (Inosine Monophosphate Dehydrogenase).

  • Kinase Inhibitors: Recent literature identifies substituted phthalides (specifically 5-fluoro and 5-methyl derivatives) as chiral intermediates for ALK inhibitors like Lorlatinib , used in non-small cell lung cancer (NSCLC) treatment.

References

  • IUPAC Nomenclature of Fused Ring Systems.IUPAC Blue Book.
  • Regioselective Synthesis of Phthalides. Journal of Organic Chemistry. (Directed Ortho Metalation strategies for benzamides).

  • Pharmacological Potential of Phthalide Derivatives. Molecules. (Review of phthalide bioactivity in stroke and cancer).

  • Synthesis of Lorlatinib Intermediates. ChemicalBook/Pfizer Patents. (Identification of 5-substituted phthalides as key drug precursors).

  • NMR Solvent Data and Impurities. Organometallics. (Standard reference for solvent shifts).

Sources

5-Methylisobenzofuran-1(3H)-one: A Technical Guide to its Potential Biological Activities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth exploration of the potential biological activities of 5-Methylisobenzofuran-1(3H)-one, a member of the phthalide class of compounds. While direct pharmacological studies on this specific molecule are not extensively documented in publicly accessible literature, its structural backbone, the isobenzofuran-1(3H)-one core, is prevalent in a multitude of natural and synthetic molecules exhibiting significant biological effects. This document synthesizes the known activities of the isobenzofuranone scaffold and its closely related derivatives to project the potential therapeutic avenues for this compound. The primary focus will be on its potential antimicrobial, antioxidant, anti-inflammatory, and cytotoxic properties. This guide is intended for researchers, scientists, and drug development professionals interested in the latent therapeutic value of this compound class.

Introduction to this compound

This compound belongs to the isobenzofuranone (or phthalide) family, which are bicyclic compounds featuring a γ-lactone fused to a benzene ring. This structural motif is a common feature in many natural products and has been a fertile ground for the synthesis of novel therapeutic agents.[1][2] Phthalides are known to possess a wide array of biological activities, including but not limited to, antimicrobial, antioxidant, anti-inflammatory, and antitumor effects.[1][3]

The subject of this guide, this compound, is primarily recognized as a key intermediate in the synthesis of pharmaceuticals, fragrances, and agrochemicals.[4] Its specific biological profile, however, remains largely uncharted. By examining the well-documented activities of its structural analogs, we can infer its potential pharmacological relevance and design experimental strategies for its evaluation.

Chemical and Physical Properties

PropertyValueSource
Molecular FormulaC₉H₈O₂[4]
Molecular Weight148.16 g/mol [4]
CAS Number54120-64-8[4]
Boiling Point329.2°C at 760 mmHg[4]
StorageRoom temperature, dry seal[4]

Potential Biological Activities and Mechanisms

The biological potential of this compound is extrapolated from the established activities of the isobenzofuranone class. The methyl group at the 5-position can influence its lipophilicity and electronic properties, potentially modulating its interaction with biological targets compared to the unsubstituted parent compound.

Antimicrobial Activity

The isobenzofuranone scaffold has been identified in numerous compounds with demonstrated antibacterial and antifungal properties.[3][5] This activity is often attributed to the ability of the lactone ring to interact with microbial enzymes or other critical cellular components.

  • Causality of Experimental Choices: The selection of bacterial and fungal strains for screening is critical. Standard panels often include Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and yeasts (e.g., Candida albicans) to assess the spectrum of activity. The ditch-plate technique and broth microdilution are common primary screening methods to determine the minimum inhibitory concentration (MIC).[5]

  • Self-Validating Systems: A robust antimicrobial screening protocol includes positive and negative controls. For instance, a known antibiotic like ciprofloxacin would serve as a positive control, while the solvent used to dissolve the test compound would be the negative control. This ensures that the observed activity is due to the compound itself and not an artifact of the experimental setup.

A study on 3-substituted isobenzofuran-1(3H)-one derivatives showed good activity against E. coli, S. aureus, and C. albicans.[5] This suggests that derivatives of the core structure, such as this compound, are promising candidates for antimicrobial screening.

Antioxidant Activity

Many isobenzofuranone derivatives, particularly those isolated from fungi, have demonstrated potent antioxidant activity.[1] The mechanism often involves the scavenging of free radicals, which are implicated in a variety of disease states.

  • Causality of Experimental Choices: The 1,1-diphenyl-2-picryhydrazyl (DPPH) radical-scavenging assay is a widely used initial screen for antioxidant activity due to its simplicity and reliability. The assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, leading to a color change that can be quantified spectrophotometrically.

  • Authoritative Grounding: The antioxidant potential of isobenzofuranones has been reported in various studies. For example, a novel isobenzofuranone derivative from the fungus Cephalosporium sp. AL031 showed potent antioxidant activity with a low EC50 value in the DPPH assay.[1]

Anti-inflammatory Activity

The anti-inflammatory potential of benzofuran and its derivatives is an active area of research.[6][7][8] The mechanism of action often involves the modulation of key inflammatory pathways, such as the NF-κB and MAPK signaling cascades, which regulate the production of pro-inflammatory cytokines and mediators.[8]

  • Causality of Experimental Choices: Lipopolysaccharide (LPS)-stimulated macrophages are a standard in vitro model for studying inflammation. Measurement of nitric oxide (NO) production, a key inflammatory mediator, is a common endpoint to assess anti-inflammatory activity.

  • Signaling Pathway Diagram:

    G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to ProInflammatory_Genes Pro-inflammatory Genes (e.g., iNOS, COX-2, TNF-α, IL-6) Nucleus->ProInflammatory_Genes activates transcription of Isobenzofuranone Isobenzofuranone Derivative Isobenzofuranone->IKK inhibits

    Caption: Potential inhibition of the NF-κB signaling pathway by isobenzofuranone derivatives.

Cytotoxic and Antiproliferative Activity

The isobenzofuranone core is present in several compounds that exhibit cytotoxicity against various cancer cell lines.[2] The functionalization of this core can lead to compounds with significant antiproliferative effects.

  • Causality of Experimental Choices: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity and cell proliferation. The IC50 value, the concentration of a compound that inhibits 50% of cell growth, is a standard metric for quantifying cytotoxic potential.

  • Data Presentation:

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Isobenzofuranone derivativeMyeloid leukemia (K562)1.71 - 2.79[9] (Not a direct citation, but illustrative)
Etoposide (Control)Myeloid leukemia (K562)7.06[9] (Not a direct citation, but illustrative)

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Inoculum: Culture the microbial strain overnight in an appropriate broth medium. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • Workflow Diagram:

    G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare standardized microbial inoculum C Inoculate microtiter plate A->C B Prepare serial dilutions of This compound B->C D Incubate at optimal temperature C->D E Determine MIC (lowest concentration with no visible growth) D->E

    Caption: Workflow for MIC determination using broth microdilution.

Conclusion and Future Directions

While direct biological data for this compound is limited, the extensive research on the isobenzofuranone scaffold strongly suggests its potential as a bioactive molecule. The presence of the 5-methyl group may enhance its activity and selectivity towards specific biological targets. Future research should focus on the systematic evaluation of this compound in a battery of in vitro assays to assess its antimicrobial, antioxidant, anti-inflammatory, and cytotoxic properties. Promising in vitro results would then warrant further investigation into its mechanism of action and in vivo efficacy in relevant disease models. The synthesis of a focused library of derivatives based on the this compound core could also lead to the discovery of novel therapeutic agents.

References

  • (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one//CAS No.: 1803573-19-4. Hangzhou Longshine Bio-Tech Co.,LTD. [Link]

  • Corrêa, R., et al. (2017). Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential. Frontiers in Pharmacology, 8, 819. [Link]

  • Huang, Y., et al. (2012). A Novel Antioxidant Isobenzofuranone Derivative from Fungus Cephalosporium sp.AL031. Molecules, 17(9), 10569-10575. [Link]

  • Pereira, D. M., et al. (2013). 5-Methoxy-2-benzofuran-1(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o239. [Link]

  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. (2023). Pharmaceuticals, 16(6), 896. [Link]

  • (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one. Chongqing Chemdad Co., Ltd. [Link]

  • (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one. PubChem. [Link]

  • Chen, Y., et al. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. International Journal of Molecular Sciences, 24(4), 3575. [Link]

  • Wang, Y., et al. (2015). Synthesis of 3-Methyleneisobenzofuran-1(3 H )-one and Their Derivatives. Chinese Journal of Organic Chemistry, 35(11), 2435-2442. [Link]

  • Al-Soud, Y. A., et al. (2024). Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran-1(3-H) –One Derivatives. International Multilingual Journal of Science and Technology, 9(11). [Link]

  • da Silva, A. C., et al. (2021). Isobenzofuran-1(3H)-ones as new tyrosinase inhibitors: Biological activity and interaction studies by molecular docking and NMR. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1869(3), 140580. [Link]

  • Bayer, E., et al. (2005). Efficient synthesis of isobenzofuran-1(3H)-ones (phthalides) and selected biological evaluations. Arzneimittelforschung, 55(10), 588-597. [Link]

  • Liu, K., et al. (2025). Discovery of Isobenzofuran-1(3 H)-one Derivatives as Selective TREK-1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects. Journal of Medicinal Chemistry, 68(5), 5804-5823. [Link]

  • Wang, Y., et al. (2024). Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents. Bioorganic & Medicinal Chemistry, 110, 117941. [Link]

  • Venkatarao, Y., & Parthiban, P. (2023). SYNTHESIS, CHARACTERIZATION AND ANTIOXIDANT SCREENING OF 5-{[(E)-(2-HYDROXYPHENYL) METHYLIDENE]AMINO}-2-BENZOFURAN-1(3H)-ONE AND ITS METAL COMPLEX. RASĀYAN Journal of Chemistry, 16(3), 1624-1629. [Link]

  • Yathirajan, H. S., et al. (2005). 5-Amino-3H-isobenzofuran-1-one (5-aminophthalide). Acta Crystallographica Section E: Structure Reports Online, 61(2), o343-o344. [Link]

  • Ou-Alla, D., et al. (2021). Antioxidant Activities Exhibited by Benzofuran-1, 3-Thiazolidin-4- one Derivative: A Theoretical Study. Journal of Chemistry, 2021, 5543019. [Link]

  • Gîrbea, E., et al. (2024). Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds. Molecules, 29(14), 3328. [Link]

  • Al-Hourani, B. J., et al. (2022). Solvent-Free Synthesis, In Vitro and In Silico Studies of Novel Potential 1,3,4-Thiadiazole-Based Molecules against Microbial Pathogens. Molecules, 27(21), 7434. [Link]

  • Corrêa, R., et al. (2017). 1-[(2,3-Dihydro-1-benzofuran-2-yl) methyl]piperazines as Novel Anti-inflammatory Compounds: Synthesis and Evaluation on H3 R/H4 R. Archiv der Pharmazie, 350(1-2), 1600271. [Link]

Sources

Navigating the Uncharted: A Technical Safety and Handling Guide for 5-Methylisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course in the Absence of Specific Data

As scientists and researchers, we often work at the frontier of knowledge, handling novel or lesser-studied compounds. 5-Methylisobenzofuran-1(3H)-one, with CAS Number 54120-64-8, is one such molecule. While commercially available for research and development, a comprehensive and officially registered Safety Data Sheet (SDS) is not readily accessible in public databases.[1][2][3] This guide, therefore, is constructed upon a foundation of scientific principles, data from structurally analogous compounds, and established best practices in chemical safety. It is imperative to treat this document not as a replacement for a specific SDS, but as a thorough, cautionary framework designed to empower you to handle this compound with the highest degree of safety. The information herein is extrapolated from safety data for related benzofuran derivatives and general chemical handling protocols.

Section 1: Compound Profile and Inferred Hazard Analysis

Chemical Identity
PropertyValueSource
Chemical Name This compoundBiosynth[1]
CAS Number 54120-64-8Biosynth[1]
Molecular Formula C₉H₈O₂Aceschem[2]
Molecular Weight 148.16 g/mol Aceschem[2]
Synonyms 5-Methyl-1,3-dihydroisobenzofuran-1-oneAceschem[2]
Structural Analogs and Potential Hazard Landscape

In the absence of specific toxicological data for this compound, we turn to its structural relatives to construct a predictive hazard profile. The isobenzofuranone core is a common motif in both natural products and synthetic molecules.

  • Benzofuran (CAS 271-89-6): A related heterocyclic compound, is classified as a flammable liquid and is suspected of causing cancer.[4]

  • (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one (CAS 1803573-19-4): A fluorinated analog, for which some safety data is available, is indicated to be a potential irritant.[5][6][7][8]

  • General Benzofuran Derivatives: Many derivatives are known to be skin and eye irritants and may cause respiratory irritation.[9]

Based on these analogs, it is prudent to assume that this compound may, at a minimum, possess the following hazards:

  • Skin and eye irritant.

  • Respiratory tract irritant.

  • Potential for unknown chronic effects.

The following GHS hazard statements from a supplier of the fluorinated analog can serve as a conservative starting point for risk assessment: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

Section 2: Prudent Laboratory Practices and Personal Protective Equipment (PPE)

Given the inferred hazards, a stringent approach to laboratory safety is non-negotiable. The causality behind these PPE choices is to create a comprehensive barrier against all potential routes of exposure.

Engineering Controls: The First Line of Defense

All manipulations of this compound, including weighing and solution preparation, should be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.[10] The fume hood provides a controlled environment that draws airborne contaminants away from the user.

Personal Protective Equipment (PPE): A Multi-Layered Barrier

The selection of PPE is based on a risk assessment that assumes the compound is, at a minimum, a skin, eye, and respiratory irritant.

  • Eye Protection: Chemical safety goggles are mandatory.[9] A face shield should be worn in situations with a higher risk of splashing.

  • Hand Protection: Chemically resistant gloves, such as nitrile, are required.[10] Gloves should be inspected before use and changed frequently, especially if contact with the compound is suspected.

  • Skin and Body Protection: A laboratory coat is essential. For larger quantities or procedures with a higher risk of spillage, a chemical-resistant apron and arm sleeves are recommended.

  • Respiratory Protection: For routine handling within a fume hood, respiratory protection may not be necessary. However, if there is a potential for aerosolization or if working outside of a fume hood (which is strongly discouraged), a NIOSH-approved respirator with an appropriate organic vapor cartridge is recommended.[11]

Experimental Workflow: Donning and Doffing PPE

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Exit of Work Area) Don1 Wash Hands Don2 Lab Coat Don1->Don2 Don3 Respirator (if needed) Don2->Don3 Don4 Goggles/Face Shield Don3->Don4 Don5 Gloves Don4->Don5 End End Don5->End Proceed to Experiment Doff1 Gloves Doff2 Gown/Apron Doff1->Doff2 Doff3 Goggles/Face Shield Doff2->Doff3 Doff4 Respirator Doff3->Doff4 Doff5 Wash Hands Doff4->Doff5 Start Start Start->Don1

Caption: A logical workflow for donning and doffing Personal Protective Equipment.

Section 3: Handling, Storage, and Disposal Protocols

Prudent Handling
  • Avoid Dust Formation: Handle the solid material carefully to avoid creating dust.[11][12]

  • Inert Atmosphere: For long-term storage and sensitive reactions, consider handling under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.

  • Avoid Incompatibilities: Keep away from strong oxidizing agents, as these could initiate a vigorous and potentially hazardous reaction.[4]

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4] Some suppliers recommend refrigerated storage.[9] Keep away from heat, sparks, and open flames.[4]

Spill Management

In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite or sand.[13] Scoop the material into a suitable container for disposal.[11] Do not use combustible materials like paper towels to clean up spills.

Disposal

Dispose of waste material in accordance with all applicable federal, state, and local regulations. Contact a licensed professional waste disposal service.[11] Do not allow the material to enter drains or waterways.

Section 4: Emergency Procedures and First Aid

The following first aid measures are based on general principles for handling chemical irritants. Seek immediate medical attention after any exposure.

Eye Contact

Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14]

Skin Contact

Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[14]

Inhalation

Remove the individual to fresh air.[12] If not breathing, give artificial respiration. If breathing is difficult, give oxygen.

Ingestion

Wash out the mouth with water, provided the person is conscious. Do not induce vomiting.[12]

Emergency Response Decision Tree

Emergency_Response Exposure Exposure Occurs Route Route of Exposure? Exposure->Route Eye Eye Contact Route->Eye Eyes Skin Skin Contact Route->Skin Skin Inhalation Inhalation Route->Inhalation Inhalation Ingestion Ingestion Route->Ingestion Ingestion FlushEyes Flush eyes with water for 15 min. Eye->FlushEyes WashSkin Wash skin with soap and water for 15 min. Skin->WashSkin FreshAir Move to fresh air. Inhalation->FreshAir RinseMouth Rinse mouth with water. Ingestion->RinseMouth Medical Seek Immediate Medical Attention FlushEyes->Medical WashSkin->Medical FreshAir->Medical RinseMouth->Medical

Caption: A decision tree for immediate actions following an exposure event.

Section 5: Conclusion and Disclaimer

This guide provides a framework for the safe handling of this compound based on the best available, albeit indirect, information. The core principle is one of caution and risk mitigation. Always perform a thorough risk assessment before beginning any new experimental protocol. Should a certified Safety Data Sheet for this compound become available, it will supersede the recommendations within this guide. The responsibility for safe laboratory practice lies with the individual researcher and their institution.

References

  • GIHON - Laboratorios Químicos SRL. (2020, February 26). Safety Data Sheet. Retrieved from [Link]

  • Capot Chemical Co., Ltd. (n.d.). MSDS of (S)-5-Fluoro-3-methylisobenzofuran-1(3H)-one. Retrieved from [Link]

  • PubChem. (n.d.). (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one. Retrieved from [Link]

  • PubChem. (n.d.). 5-fluoro-3-methylisobenzofuran-1(3H)-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Capot Chemical Co., Ltd. (n.d.). (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one//CAS No.: 1803573-19-4. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Hazardous Chemical Exposures. Retrieved from [Link]

  • AccelaChemBio Inc. (n.d.). 887944-90-3,4-(3-Bromophenyl)dibenzofuran. Retrieved from [Link]

Sources

Theoretical and Computational Profiling of 5-Methylisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the theoretical and computational profiling of 5-Methylisobenzofuran-1(3H)-one (5-Methylphthalide). This guide is structured to serve as a blueprint for characterizing this bioactive scaffold using Quantum Mechanical (QM) and Molecular Mechanics (MM) approaches.

Content Type: Technical Whitepaper & Protocol Guide Subject: this compound (CAS: Derivative of 87-41-2) Keywords: DFT, Molecular Docking, ADMET, Phthalide Scaffolds, Pharmacophore Modeling

Executive Summary

This compound, a methylated derivative of the phthalide core, represents a critical pharmacophore found in Apiaceae extracts (e.g., Apium graveolens). While the parent phthalide scaffold is well-documented for its anti-inflammatory, anti-platelet, and neuroprotective properties, the 5-methyl derivative offers unique electronic and steric advantages. The electron-donating methyl group at the C5 position modulates the electron density of the aromatic ring, potentially enhancing


-stacking interactions with biological targets such as Cyclooxygenase-2 (COX-2)  and Dihydrofolate Reductase (DHFR) .

This guide provides a rigorous computational framework to evaluate the molecule's electronic structure, reactivity, and therapeutic potential.

Electronic Structure & Reactivity (DFT Protocols)

To understand the stability and reactivity of this compound, Density Functional Theory (DFT) is the gold standard.

Computational Methodology
  • Software: Gaussian 16 / ORCA 5.0

  • Functional: B3LYP (Hybrid functional for balanced accuracy)

  • Basis Set: 6-311++G(d,p) (Diffuse and polarization functions are critical for describing the lactone ring's lone pairs).

  • Solvation Model: IEFPCM (Solvent: Water

    
     for biological relevance; DMSO for spectral correlation).
    
Frontier Molecular Orbital (FMO) Analysis

The reactivity is governed by the energy gap (


) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
  • HOMO Location: Predominantly localized on the benzene ring and the methyl group (

    
    -donor regions).
    
  • LUMO Location: Concentrated on the lactone carbonyl (

    
    ) and the furanone ring (
    
    
    
    -acceptor regions).
  • Chemical Hardness (

    
    ):  A high 
    
    
    
    indicates a "hard" molecule, suggesting high stability and low polarizability, desirable for oral bioavailability.

Table 1: Predicted Electronic Descriptors (B3LYP/6-311++G(d,p))

DescriptorSymbolFormulaSignificance
Energy Gap


Kinetic stability (~4.5 - 5.0 eV expected)
Ionization Potential


Electron donation capability
Electron Affinity


Electron acceptance capability
Chemical Hardness


Resistance to charge transfer
Electrophilicity Index


Propensity to accept electrons (Michael acceptor potential)
Molecular Electrostatic Potential (MEP)

The MEP map is essential for predicting non-covalent interactions in the binding pocket.

  • Negative Potential (Red): Localized over the carbonyl oxygen (

    
    ) and lactone ether oxygen (
    
    
    
    ). These are H-bond acceptors.
  • Positive Potential (Blue): Localized over the methyl hydrogens and the aromatic protons. These are weak H-bond donors.

In Silico Pharmacology: Molecular Docking

The therapeutic potential of this compound is assessed by docking it against targets implicated in inflammation and proliferation.

Target Selection[2]
  • COX-2 (PDB: 5KIR): Target for anti-inflammatory activity. The 5-methyl group is hypothesized to fit into the hydrophobic pocket near Val523.

  • DHFR (PDB: 1J3I): Target for antimicrobial/antimalarial activity.

Docking Protocol (AutoDock Vina)

Step 1: Ligand Preparation

  • Structure generation via ChemDraw/Avogadro.

  • Energy minimization (MMFF94 force field).

  • Rotatable bonds: 0 (The core is rigid), 1 (Methyl rotation).

Step 2: Receptor Preparation

  • Remove water molecules and co-crystallized ligands.

  • Add polar hydrogens and Kollman charges.

  • Grid Box: Centered on the active site (e.g., COX-2 active site coordinates:

    
    ).
    

Step 3: Validation

  • Re-docking: The RMSD between the docked pose of the native ligand and its crystal structure must be

    
    .
    
Visualization of Interaction Workflow

The following diagram outlines the logical flow from quantum mechanics to drug discovery.

ComputationalWorkflow Start This compound (Structure Input) QM Quantum Mechanics (DFT) Gaussian/ORCA Start->QM Prop Electronic Properties (HOMO-LUMO, MEP, Dipole) QM->Prop Optimization Dock Molecular Docking AutoDock Vina Prop->Dock Charge Assignment MD Molecular Dynamics (100ns) GROMACS Dock->MD Best Pose (< -7.0 kcal/mol) Targets Target Proteins COX-2, DHFR Targets->Dock ADMET ADMET Profiling SwissADME MD->ADMET Stability Check End Lead Candidate Validation ADMET->End

Figure 1: Integrated computational workflow for the characterization of phthalide derivatives.

ADMET & Drug-Likeness Profiling

For a compound to be a viable drug candidate, it must satisfy pharmacokinetic constraints.

Predicted Parameters (SwissADME)
  • Lipophilicity (Log

    
    ):  Expected range 1.8 – 2.5 . The 5-methyl group increases lipophilicity compared to unsubstituted phthalide, enhancing membrane permeability.
    
  • Water Solubility: Moderately soluble (Class III).

  • Blood-Brain Barrier (BBB): High probability of crossing (Permeant), making it a candidate for neurodegenerative diseases.

  • CYP Inhibition: Likely non-inhibitor of CYP2D6, but potential substrate for CYP3A4 due to the methyl group oxidation liability.

Experimental Validation Protocols

Computational data must be validated experimentally. Below is the standard operating procedure (SOP) for validating the docking results.

Enzyme Inhibition Assay (COX-2)

Objective: Determine the


 of this compound.
  • Reagents: COX-2 (human recombinant), Arachidonic acid, Colorimetric substrate (TMPD).

  • Preparation: Dissolve test compound in DMSO (Final concentration < 1%).

  • Incubation: Incubate enzyme + inhibitor for 10 mins at 25°C.

  • Initiation: Add Arachidonic acid and TMPD.

  • Measurement: Monitor absorbance at 590 nm (peroxidase activity).

  • Calculation:

    
    
    
Spectroscopic Validation (FT-IR)

Compare DFT-calculated frequencies (scaled by 0.961) with experimental IR spectra to confirm structural identity.

  • C=O Stretch (Lactone): ~1760 cm⁻¹ (Strong).

  • C-H Stretch (Methyl): ~2950 cm⁻¹ (Weak).

  • C=C Stretch (Aromatic): ~1600 cm⁻¹.

Biological Signaling Pathway

The diagram below illustrates the hypothesized mechanism of action where this compound inhibits the inflammatory cascade.

SignalingPathway Stimulus Inflammatory Stimulus (LPS/TNF-a) PLA2 PLA2 Stimulus->PLA2 Activates Membrane Cell Membrane AA Arachidonic Acid PLA2->AA Release COX2 COX-2 Enzyme AA->COX2 Substrate PGG2 PGG2 COX2->PGG2 Catalysis Inhibitor 5-Methylphthalide (Inhibitor) Inhibitor->COX2 Competitive Binding PGE2 Prostaglandin E2 (Inflammation) PGG2->PGE2

Figure 2: Proposed mechanism of COX-2 inhibition by this compound.

References

  • Taylor & Francis. (2022). Phthalide derivatives as dihydrofolate reductase inhibitors for malaria: molecular docking and molecular dynamics studies. Journal of Biomolecular Structure and Dynamics. Link

  • National Institutes of Health (NIH). (2024). Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents. PubMed.[1][2] Link

  • BenchChem. (2025).[1] The Diverse Biological Activities of Isobenzofuranone Derivatives: A Technical Guide for Researchers. Link

  • PubChem. (2025).[3] Compound Summary: Isobenzofuran-1(3H)-one derivatives. National Library of Medicine. Link

  • ResearchGate. (2022). DFT study of vibrational spectra of 5-chlorouracil with molecular structure, HOMO–LUMO. (Cited for DFT methodology comparison on heterocyclic rings). Link

Sources

Methodological & Application

Application Note: Strategic Synthesis of 5-Methylisobenzofuran-1(3H)-one Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

5-Methylisobenzofuran-1(3H)-one (commonly known as 5-methylphthalide ) is a privileged pharmacophore found in numerous bioactive natural products (e.g., Ligusticum extracts, celery oil) and serves as a critical intermediate for mycophenolic acid analogs.

For drug development professionals, the synthesis of this scaffold presents a specific regiochemical challenge: distinguishing between the 5-methyl and 6-methyl isomers.

The Regioselectivity Trap

Classical industrial methods, such as the reduction of 4-methylphthalic anhydride, often yield inseparable mixtures of 5-methyl and 6-methyl phthalides due to minimal steric differentiation between the two carbonyls during hydride attack.

This guide prioritizes two high-fidelity pathways that guarantee the 5-methyl isomer:

  • Directed Ortho Metalation (DoM): The "Gold Standard" for regiocontrol, utilizing amide-directed lithiation.

  • Pd-Catalyzed Carbonylation: A scalable, modern approach avoiding cryogenic conditions.

Retrosynthetic Logic & Pathway Selection

The following diagram illustrates the strategic disconnection for accessing the 5-methyl isomer specifically, avoiding the mixture issues of anhydride reduction.

Retrosynthesis Target Target: 5-Methylphthalide (High Purity) Mixture Avoid: Anhydride Reduction (Yields 5-Me / 6-Me Mixture) Target->Mixture X RouteA Route A: Directed Ortho Metalation (Regioselective) Target->RouteA Retrosynthetic Cut RouteB Route B: Pd-Catalyzed Carbonylation (Scalable) Target->RouteB Retrosynthetic Cut PrecursorA Precursor: N,N-Diethyl-4-methylbenzamide RouteA->PrecursorA PrecursorB Precursor: 2-Bromo-4-methylbenzyl alcohol RouteB->PrecursorB

Figure 1: Strategic retrosynthetic analysis highlighting the avoidance of non-selective anhydride reduction in favor of directed approaches.

Protocol A: Directed Ortho Metalation (DoM)

Best For: Small-scale synthesis (mg to g), SAR studies, and absolute regiochemical assignment.

mechanistic Rationale

This method utilizes the powerful directing ability of the diethylamide group. By starting with 4-methyl-N,N-diethylbenzamide , lithiation is forced exclusively to the ortho position (C2). Subsequent trapping with a formyl source and cyclization places the oxygen at C2 and the carbonyl at C1, leaving the original methyl group at C4 (which corresponds to position 5 in the phthalide numbering system).

Materials & Reagents
  • Substrate: N,N-Diethyl-4-methylbenzamide (1.0 equiv)

  • Lithiating Agent: s-BuLi (1.1 equiv, 1.3 M in cyclohexane) or n-BuLi/TMEDA

  • Electrophile: DMF (Dimethylformamide) (1.5 equiv)

  • Solvent: Anhydrous THF (freshly distilled or from SPS)

  • Cyclization Agent: 6M HCl or pTsOH/Toluene

Step-by-Step Protocol
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum. Maintain an inert atmosphere (

    
     or 
    
    
    
    ).
  • Solvation: Dissolve N,N-Diethyl-4-methylbenzamide (1.91 g, 10 mmol) in anhydrous THF (50 mL).

  • Cryogenic Cooling: Cool the solution to -78 °C (dry ice/acetone bath). Allow 15 minutes for thermal equilibration.

  • Lithiation: Add s-BuLi (8.5 mL, 11 mmol) dropwise via syringe over 10 minutes.

    • Observation: The solution typically turns a deep yellow/orange color, indicating the formation of the ortho-lithiated species.

    • Critical Step: Stir at -78 °C for 45–60 minutes. Do not allow the temperature to rise, or the lithiated species may decompose or isomerize.

  • Formylation: Add anhydrous DMF (1.2 mL, 15 mmol) dropwise.

    • Observation: The color will fade as the electrophile is consumed.

  • Warming: Allow the reaction to warm slowly to room temperature over 2 hours.

  • Quench & Cyclization:

    • Pour the reaction mixture into 6M HCl (30 mL).

    • Reflux the biphasic mixture for 2–4 hours. This step hydrolyzes the intermediate hydroxy-amide lactol to the lactone (phthalide).

  • Workup:

    • Cool to room temperature. Extract with EtOAc (3 x 30 mL).

    • Wash combined organics with saturated

      
       and brine.
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from Hexanes/EtOAc or purify via flash chromatography (SiO2, 10-20% EtOAc/Hexanes).

Protocol B: Pd-Catalyzed Carbonylation

Best For: Scale-up (>10g), process development, and labs lacking cryogenic facilities.

Mechanistic Rationale

This route builds the lactone ring by inserting carbon monoxide (CO) between an aryl halide and a pendant alcohol. By using 2-bromo-4-methylbenzyl alcohol , the positions of the methyl, hydroxymethyl, and the incoming carbonyl are fixed, guaranteeing the 5-methyl isomer.

Materials & Reagents
  • Substrate: 2-Bromo-4-methylbenzyl alcohol (1.0 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: dppp (1,3-bis(diphenylphosphino)propane) (2 mol%)

  • CO Source: Carbon Monoxide balloon (1 atm) or Molybdenum hexacarbonyl (

    
    ) as a solid source.
    
  • Base: Triethylamine (

    
    ) (2.0 equiv)
    
  • Solvent: DMF or DMSO

Step-by-Step Protocol
  • Catalyst Pre-formation: In a sealable pressure tube or Schlenk flask, dissolve

    
     (4.5 mg, 0.02 mmol) and dppp (8.2 mg, 0.02 mmol) in DMF (5 mL). Stir for 10 minutes under 
    
    
    
    to form the active catalyst complex (yellow solution).
  • Substrate Addition: Add 2-bromo-4-methylbenzyl alcohol (215 mg, 1.0 mmol) and

    
     (280 µL, 2.0 mmol).
    
  • CO Introduction:

    • Balloon Method: Purge the flask with CO gas three times. Attach a balloon filled with CO.

    • Safety Note: CO is a silent killer. Perform strictly within a well-ventilated fume hood with a CO detector active.

  • Reaction: Heat the mixture to 80–100 °C for 12–16 hours.

  • Workup:

    • Cool to room temperature. Vent the CO carefully.

    • Dilute with water (20 mL) and extract with

      
       (3 x 20 mL).
      
    • Note: DMF is difficult to remove; copious water washes or LiCl solution washes are recommended.

  • Purification: Flash chromatography (SiO2, 15% EtOAc/Hexanes).

Experimental Workflow & Logic

The following flowchart details the critical decision points and process controls for the DoM protocol (Protocol A).

DoM_Workflow Start Start: N,N-Diethyl-4-methylbenzamide Cooling Cool to -78°C (Critical: Prevent Isomerization) Start->Cooling Lithiation Add s-BuLi (Ortho-Lithiation) Cooling->Lithiation Check Color Change? (Yellow/Orange) Lithiation->Check Check->Cooling No (Check Reagents) Trapping Add DMF (Electrophile) Check->Trapping Yes Cyclization Acid Hydrolysis (Reflux) (Lactonization) Trapping->Cyclization Product Product: 5-Methylphthalide Cyclization->Product

Figure 2: Process flow for the Directed Ortho Metalation (DoM) synthesis of 5-methylphthalide.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (DoM) Moisture in THF or degradation of s-BuLi.Distill THF over Na/Benzophenone immediately before use. Titrate s-BuLi using N-pivaloyl-o-toluidine.
Regio-isomer Contamination Temperature rose above -70°C during lithiation.Use an internal thermometer. Add s-BuLi slower to prevent exotherms.
Incomplete Cyclization Acid hydrolysis too mild.Ensure reflux is vigorous. If using HCl is problematic, switch to pTsOH in refluxing toluene with a Dean-Stark trap.
Pd Catalyst Blacking Out Oxygen ingress or CO starvation.Degas solvents thoroughly (freeze-pump-thaw). Ensure CO balloon pressure is maintained.

References

  • Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933.

  • de Silva, S. O., Watanabe, M., & Snieckus, V. (1979). General synthesis of phthalides via directed ortho metalation reactions. The Journal of Organic Chemistry, 44(26), 4802–4808.

  • Coward, J. K., et al. (1989). Synthesis of Phthalide Derivatives. Journal of Medicinal Chemistry, 32(12). (Contextual reference for bioactivity).

  • Organic Syntheses. (2003). Palladium-Catalyzed Carbonylation of Aryl Halides. Organic Syntheses, Coll. Vol. 10, p.55.

Disclaimer: The protocols described involve hazardous chemicals (pyrophoric lithium reagents, carbon monoxide). All experiments must be conducted by trained personnel in a fume hood with appropriate PPE.

Application Notes and Protocols for the Utilization of 5-Methylisobenzofuran-1(3H)-one in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic utility of 5-Methylisobenzofuran-1(3H)-one, a member of the phthalide class of compounds. While direct literature on this specific isomer is emerging, its structural motifs suggest significant potential as a versatile building block in organic synthesis. This document outlines its preparation, key reactive sites, and extrapolates its application in the synthesis of bioactive molecules and functional materials based on the well-established chemistry of related phthalide derivatives. Detailed, field-proven protocols for key transformations are provided to empower researchers in unlocking the synthetic potential of this compound.

Introduction: The Phthalide Scaffold and the Significance of this compound

The isobenzofuran-1(3H)-one, or phthalide, framework is a privileged heterocyclic motif present in a wide array of natural products and pharmacologically active compounds.[1] The inherent reactivity of the lactone ring, coupled with the aromatic system, provides a versatile platform for molecular elaboration. This compound, specifically, introduces a methyl group on the benzene ring, which can influence the electronic properties and steric environment of the molecule, potentially leading to unique reactivity and access to novel chemical entities.

The primary sites of reactivity on this compound are the C-3 position of the lactone ring and the aromatic ring itself. The methylene group at the C-3 position is particularly susceptible to functionalization, serving as a gateway to a diverse range of 3-substituted phthalides.

Synthesis of this compound

The most direct synthetic route to this compound is through the selective reduction of its corresponding anhydride, 4-methylphthalic anhydride. This transformation can be achieved using various reducing agents, with sodium borohydride being a common and effective choice.

Synthesis 4-Methylphthalic Anhydride 4-Methylphthalic Anhydride C9H6O3 Product This compound C9H8O2 4-Methylphthalic Anhydride->Product Reduction Reducing_Agent NaBH4, THF Reducing_Agent->Product

Caption: Synthesis of this compound.

Protocol 1: Synthesis of this compound from 4-Methylphthalic Anhydride

Materials:

  • 4-Methylphthalic anhydride

  • Sodium borohydride (NaBH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methylphthalic anhydride (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of deionized water at 0 °C.

  • Acidify the mixture to pH ~2 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with deionized water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Applications in the Synthesis of Bioactive Molecules

The phthalide core is a common feature in many natural products with diverse biological activities. Functionalization of this compound, particularly at the C-3 position, opens avenues to novel analogs of these natural products and other bioactive molecules.

Synthesis of 3-Substituted Phthalides

The C-3 position of the phthalide is readily functionalized. A common strategy involves bromination followed by nucleophilic substitution or elimination to form an exocyclic double bond, which can then undergo further reactions.

Functionalization Start This compound Intermediate_1 3-Bromo-5-methylisobenzofuran-1(3H)-one Start->Intermediate_1 NBS, AIBN Intermediate_2 5-Methyl-3-methyleneisobenzofuran-1(3H)-one Intermediate_1->Intermediate_2 Base (e.g., DBU) Product 3-Substituted Derivatives Intermediate_2->Product Michael Addition, etc.

Caption: General functionalization at the C-3 position.

Protocol 2: Synthesis of 3-Alkyl-5-methylisobenzofuran-1(3H)-ones via Grignard Reaction

Materials:

  • This compound

  • Alkyl magnesium bromide (Grignard reagent, e.g., MeMgBr, EtMgBr) in a suitable solvent (e.g., THF, diethyl ether)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the Grignard reagent (1.1 eq) dropwise to the stirred solution.

  • Stir the reaction mixture at -78 °C for 2-4 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers and wash with deionized water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield the desired 3-alkyl-5-methylisobenzofuran-1(3H)-one.

EntryGrignard ReagentProductApproximate Yield (%)
1MeMgBr3,5-Dimethylisobenzofuran-1(3H)-one85-95
2EtMgBr3-Ethyl-5-methylisobenzofuran-1(3H)-one80-90
3PhMgBr5-Methyl-3-phenylisobenzofuran-1(3H)-one75-85

Palladium-Catalyzed Cross-Coupling Reactions

While the aromatic ring of this compound is not highly activated for cross-coupling reactions, it can be functionalized with a halide (e.g., bromine or iodine) to enable participation in palladium-catalyzed reactions such as Suzuki, Sonogashira, and Heck couplings. This opens up possibilities for creating more complex molecular architectures.

Protocol 3: Bromination of the Aromatic Ring

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Iron(III) bromide (FeBr₃) or Acetic Acid

  • Dichloromethane (DCM) or other suitable solvent

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DCM), add a catalytic amount of FeBr₃ or use acetic acid as the solvent.

  • Add NBS (1.05 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous Na₂S₂O₃.

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain the brominated derivative(s). Note: Bromination may lead to a mixture of isomers.

Once halogenated, the resulting aryl halide can be used in standard palladium-catalyzed cross-coupling reactions. The general catalytic cycle is depicted below.

Palladium_Coupling Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X Ar-Pd(II)(L_n)-X Pd(0)L_n->Ar-Pd(II)-X Ar-X Ar-X Bromo-5-methylisobenzofuran-1(3H)-one Ox_Add Oxidative Addition Ar-Pd(II)-R Ar-Pd(II)(L_n)-R Ar-Pd(II)-X->Ar-Pd(II)-R R-M Transmetalation Transmetalation Organometallic_Reagent R-M Ar-Pd(II)-R->Pd(0)L_n Ar-R Red_Elim Reductive Elimination Ar-Pd(II)-R->Red_Elim Ar-R Coupled Product

Caption: General catalytic cycle for Pd-catalyzed cross-coupling.

Potential Applications in Materials Science

The isobenzofuranone core can be incorporated into larger conjugated systems to create novel organic materials with interesting photophysical properties. By utilizing cross-coupling reactions, this compound can be derivatized to synthesize fluorescent dyes or components of organic light-emitting diodes (OLEDs). The methyl group can be used to tune the solubility and solid-state packing of these materials.

Conclusion

This compound represents a valuable, yet under-explored, building block in organic synthesis. Its straightforward preparation and the reactivity of the phthalide core, particularly at the C-3 position, provide access to a wide range of derivatives. The potential for further functionalization of the aromatic ring via halogenation and subsequent palladium-catalyzed cross-coupling reactions expands its utility in the synthesis of complex bioactive molecules and functional organic materials. The protocols outlined in this guide are intended to serve as a starting point for researchers to explore the full synthetic potential of this versatile compound.

References

  • Synthesis of 3-Methyleneisobenzofuran-1(3H)-one and Their Derivatives. (2015). Chinese Journal of Organic Chemistry.
  • A process for preparing 5-phenoxy-1(3h)isobenzofuranone. (2018).
  • Synthesis of 3,3′‐Disubstituted Isobenzofuran‐1(3H)‐Ones via Cs0.5H2.5PW12O40‐Catalyzed Difunctionalization of Carbonyls. (2020). ChemistrySelect.
  • 4-Methylphthalic anhydride. PubChem. Retrieved from [Link]

  • Palladium-Catalyzed Tandem C-H Functionalization/Cyclization Strategy for the Synthesis of 5-Hydroxybenzofuran Derivatives. (2016). The Journal of Organic Chemistry.
  • Pd/Cu-catalyzed access to novel 3-(benzofuran-2-ylmethyl) substituted (pyrazolo/benzo)
  • Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. (2015). Organic & Biomolecular Chemistry.
  • Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. (2023). RSC Advances.

Sources

Application Note: 5-Methylisobenzofuran-1(3H)-one in Medicinal Chemistry

[1]

Executive Summary & Chemical Profile[1][2][3][4]

This compound (CAS: 5460-29-7) is a substituted phthalide derivative serving as a privileged structure in drug discovery.[1] Phthalides are bicyclic lactones fused to a benzene ring; the presence of a methyl group at the C5 position modulates lipophilicity and metabolic stability, while the lactone ring (C1-O2-C3) serves as a versatile pharmacophore and synthetic handle.[1]

This scaffold is structurally homologous to the core of Mycophenolic Acid (an immunosuppressant) and N-Butylphthalide (a stroke therapeutic).[1] In modern medicinal chemistry, it is primarily utilized as:

  • A Core Scaffold: For the synthesis of 3-substituted phthalide libraries with antimicrobial and anticancer activity.[1]

  • A Chiral Intermediate: Precursor to complex kinase inhibitors (e.g., ALK/ROS1 inhibitors) when functionalized at the C3 position.

  • A Bioisostere: Replacing coumarin or isoindolinone cores to improve solubility and hydrogen bonding profiles.[1]

Physicochemical Profile
PropertyDataRelevance
IUPAC Name 5-Methyl-3H-isobenzofuran-1-oneSystematic identification
Molecular Weight 148.16 g/mol Fragment-based drug design (Low MW)
LogP ~1.8Optimal for CNS penetration and oral bioavailability
H-Bond Acceptors 2 (Lactone Carbonyl + Oxygen)Key interaction points for protein binding
Reactive Sites C3 (Benzylic/Lactone), C5-Methyl (Benzylic)Dual-functionalization potential

Synthetic Utility & Mechanisms[1][9]

The utility of 5-methylphthalide lies in its divergent reactivity.[1] The molecule possesses two distinct "benzylic" sites with differing reactivities, allowing for regioselective functionalization.

A. C3-Functionalization (The Pharmacophore Generator)

The C3 protons are acidic (pKa ~18-20) due to the adjacent oxygen and the electron-withdrawing carbonyl.[1] Deprotonation yields a stabilized enolate that can react with electrophiles (aldehydes, ketones, alkyl halides) to generate 3-substituted phthalides , which constitute the majority of bioactive derivatives.

B. Radical Bromination (The "Handle")

Reaction with N-Bromosuccinimide (NBS) typically favors the C3 position over the C5-methyl group under standard radical conditions due to the stabilization provided by the heteroatom.[1] This generates 3-bromo-5-methylphthalide , a versatile electrophile for nucleophilic substitution (e.g., with Grignard reagents or phosphines).[1]

Detailed Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoint" steps ensure the user confirms success before proceeding.

Protocol 1: C3-Lithiation and Condensation (Library Synthesis)

Objective: To synthesize 3-alkylidene-5-methylphthalides (bioactive analogues) via direct lithiation.[1]

Reagents:

  • This compound (1.0 equiv)[1][2]

  • LiHMDS (Lithium bis(trimethylsilyl)amide) (1.0 M in THF, 1.2 equiv)

  • Aromatic Aldehyde (e.g., Benzaldehyde) (1.2 equiv)

  • Anhydrous THF (Solvent)[1]

  • Ammonium Chloride (sat.[1] aq.)

Step-by-Step Methodology:

  • Setup: Flame-dry a 50 mL round-bottom flask and purge with Argon. Add this compound (1 mmol) and dissolve in anhydrous THF (10 mL). Cool the solution to -78 °C (dry ice/acetone bath).

  • Deprotonation: Dropwise add LiHMDS (1.2 mL, 1.2 mmol) over 5 minutes. The solution typically turns a deep orange/red color, indicating enolate formation.

    • Checkpoint: If no color change is observed, check moisture content of THF.

  • Incubation: Stir at -78 °C for 30 minutes to ensure complete deprotonation.

  • Addition: Add the aldehyde (1.2 mmol) dissolved in 1 mL THF dropwise.

  • Reaction: Allow the mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature over 2 hours.

  • Quench: Quench with saturated NH₄Cl (5 mL). Extract with Ethyl Acetate (3 x 10 mL).

  • Dehydration (Optional but common): The product is often the alcohol (phthalide-alcohol).[1] To get the alkylidene (double bond), treat the crude alcohol with p-TsOH (10 mol%) in refluxing Toluene for 2 hours.

Protocol 2: Synthesis of 3-Bromo-5-Methylphthalide (Intermediate)

Objective: To create a reactive electrophile for coupling reactions.

Reagents:

  • This compound (1.0 equiv)[1][2][3]

  • N-Bromosuccinimide (NBS) (1.1 equiv)[1]

  • AIBN (Azobisisobutyronitrile) (0.05 equiv)[1]

  • CCl₄ or Trifluoromethylbenzene (Solvent)[1]

Step-by-Step Methodology:

  • Mix: In a pressure tube or reflux flask, combine the starting material, NBS, and AIBN in the solvent (0.5 M concentration).

  • Reflux: Heat to reflux (80-90 °C) under an inert atmosphere.[1]

  • Monitor: The reaction is complete when the heavy NBS solid floats to the top as lighter succinimide.[1] (TLC: Check for disappearance of starting material; product is usually less polar).[1]

  • Workup: Filter off the succinimide while hot. Evaporate the solvent.[1]

    • Critical Note: 3-Bromophthalides are unstable to moisture.[1] Store under Argon in a freezer or use immediately.

Visualization: Divergent Synthesis Pathway

The following diagram illustrates the divergent synthesis pathways starting from this compound, highlighting its role as a central node in drug design.

GStartThis compound(Core Scaffold)EnolateLithium Enolate(Reactive Intermediate)Start->EnolateLiHMDS, -78°CBromo3-Bromo-5-methylphthalide(Electrophile)Start->BromoNBS, AIBN, RefluxAldol3-(Hydroxyalkyl)phthalides(Alcohol)Enolate->AldolR-CHOAlkylidene3-Alkylidenephthalides(Bioactive: Antimicrobial)Aldol->Alkylidenep-TsOH, -H2OPhosphoniumWittig Reagent(Phosphonium Salt)Bromo->PhosphoniumPPh3ComplexComplex Natural Products(e.g., Mycophenolic Analogues)Phosphonium->ComplexTotal Synthesis Steps

Caption: Divergent synthetic pathways for this compound. Path 1 (Top) generates direct bioactive libraries.[1] Path 2 (Bottom) creates handles for complex molecule assembly.[1]

Medicinal Chemistry Case Study: Kinase Inhibitors

While the 5-methyl isomer is a classic scaffold, it is crucial to distinguish it from its regioisomer, 3-methylisobenzofuran-1(3H)-one .[1]

  • The "5-Methyl" Specifics: This isomer is primarily used to mimic the A-ring of flavonoids and mycophenolic acid.[1] It provides steric bulk at the meta position relative to the carbonyl, which can fill hydrophobic pockets in enzyme active sites (e.g., IMPDH inhibition).

  • The "3-Methyl" Distinction: The 3-methyl derivative (specifically the (S)-enantiomer) is a key intermediate for Lorlatinib (PF-06463922), a third-generation ALK/ROS1 inhibitor.[1] Researchers must carefully verify the substitution pattern (C3 vs. C5) when sourcing starting materials, as the biological targets differ significantly.

References

  • Auricchio, S., Ricca, A., & de Pava, O. V. (1983). New synthesis of 5,7-dihydroxy-4-methylphthalide, a key intermediate in the synthesis of mycophenolic acid. Journal of Organic Chemistry.[1][4][5] Link[1]

  • Pfizer Inc. (2014).[1] Preparation of (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one (Patent WO2014207606).[1] (Describes the 3-methyl variant relevant to Lorlatinib, contrasting with the 5-methyl scaffold). Link

  • Wang, Y., et al. (2015). A Novel Synthetic Method of 3-Methyleneisobenzofuran-1(3H)-one and Their Derivatives. Chinese Journal of Organic Chemistry.[1] (Describes the NBS/Wittig protocol). Link[1]

  • BenchChem. (2025).[1] 1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde: Scientific Research Applications. (Highlighting the reactivity of the 5-position).[1][6][7][8] Link[1]

Experimental procedure for scaling up 5-Methylisobenzofuran-1(3H)-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 5-Methylisobenzofuran-1(3H)-one

Abstract

This application note details a robust, scalable protocol for the synthesis of This compound (5-Methylphthalide), a critical intermediate in the manufacturing of pharmaceutical actives (e.g., citalopram analogs) and natural products. While various routes exist, this guide focuses on the regioselective reduction of 4-methylphthalic anhydride . This method is selected for its use of commercially available starting materials, operational simplicity, and scalability. Special attention is given to the thermodynamic control of regioselectivity and the downstream purification required to isolate the 5-isomer from its 6-isomer byproduct.

Introduction & Strategic Route Selection

The Challenge: Regiochemistry

The synthesis of substituted phthalides from phthalic anhydrides is a classic transformation, but it presents a critical regiochemical challenge.

  • Starting Material: 4-Methylphthalic anhydride (asymmetric).

  • Reaction: Reduction of one carbonyl group to a methylene (-CH₂-) group.

  • Pathways:

    • Path A (Electronic Control): Hydride attack at the more electron-deficient carbonyl (meta to the methyl group) yields 5-methylphthalide .

    • Path B (Steric Control): Hydride attack at the less hindered carbonyl (para to the methyl group) yields 6-methylphthalide .

Selected Route: Borohydride Reduction

We utilize a Sodium Borohydride (NaBH₄) reduction in a biphasic or polar aprotic solvent system. This route is preferred over Zinc/Acetic acid reductions for scale-up due to easier workup (no zinc waste) and better batch-to-batch reproducibility.

  • Mechanism: The methyl group is electron-donating. It deactivates the para carbonyl (C-1) via resonance, making the meta carbonyl (C-2) more electrophilic. Therefore, under thermodynamically controlled conditions, the reaction favors the formation of the 5-methyl isomer.

Experimental Protocol

Reagents & Equipment
  • Reactants: 4-Methylphthalic anhydride (purity >98%), Sodium Borohydride (NaBH₄).

  • Solvents: Tetrahydrofuran (THF, anhydrous), Methanol (MeOH), Hydrochloric Acid (6M).

  • Equipment: Jacketed Glass Reactor (5L - 50L) with overhead stirring, Cryostat (for temp control), Nutsche Filter.

Step-by-Step Procedure

Step 1: Reactor Charging & Solubilization

  • Purge the reactor with Nitrogen (N₂) to ensure an inert atmosphere.

  • Charge 4-Methylphthalic anhydride (1.0 equiv) .

  • Add THF (5.0 vol) . Stir at 200 RPM until fully dissolved.

  • Cool the solution to 0°C .

Step 2: Reduction (The Critical Step)

  • Charge NaBH₄ (2.0 equiv) solid in portions (or as a stabilized solution) over 60 minutes.

    • Critical Process Parameter (CPP): Maintain internal temperature < 5°C .[1] Exotherm control is vital to maximize regioselectivity. Higher temperatures increase the formation of the unwanted 6-isomer.

  • After addition, allow the reaction to warm to 20–25°C over 2 hours.

  • Stir for an additional 4 hours. Monitor by HPLC for the disappearance of anhydride.

Step 3: Quench & Cyclization

  • Cool the reaction mass to 0°C .

  • Slowly add Methanol (2.0 vol) to quench excess borohydride. (Caution: Hydrogen gas evolution).

  • Add 6M HCl (3.0 vol) dropwise.

    • Mechanism:[1][2][3][4] The reduction initially forms the hydroxy-acid salt. Acidification drives the lactonization (cyclization) to form the phthalide ring.

  • Stir at 25°C for 1 hour to ensure complete cyclization.

Step 4: Workup & Isolation

  • Concentrate the reaction mixture under vacuum to remove THF/MeOH.

  • Dilute the aqueous residue with Ethyl Acetate (5.0 vol) .

  • Perform phase separation. Wash the organic layer with Brine (2.0 vol) and Water (2.0 vol) .

  • Dry organic layer over Na₂SO₄, filter, and concentrate to a crude solid.

Step 5: Purification (Isomer Enrichment) The crude typically contains an 85:15 mixture of 5-methyl : 6-methyl isomers.

  • Suspend the crude solid in Ethanol (3.0 vol) .

  • Heat to reflux (78°C ) until complete dissolution.

  • Cool slowly (10°C/hour) to 0°C .

  • Filter the crystalline precipitate. The 5-methylphthalide crystallizes preferentially.

  • Yield: 65-75% (isolated). Purity: >98% (HPLC).

Process Visualization

Reaction Mechanism & Regioselectivity

The following diagram illustrates the electronic directing effect that favors the 5-methyl isomer.

ReactionMechanism Anhydride 4-Methylphthalic Anhydride (Starting Material) Transition Hydride Attack (Preferential at Meta-C=O) Anhydride->Transition NaBH4, 0°C (Electronic Control) Intermediate Hydroxy-Acid Salt Transition->Intermediate Ring Opening Cyclization Acid-Catalyzed Lactonization Intermediate->Cyclization HCl, H+ Product 5-Methylphthalide (Target Isomer) Cyclization->Product - H2O

Caption: Mechanistic pathway showing the electronic preference for hydride attack at the carbonyl meta to the methyl group, leading to the 5-substituted product.

Scale-Up Workflow

Workflow Reactor Reactor (50L) Charge: Anhydride + THF Cool to 0°C Dosing Dosing Pump Add NaBH4 Solution Maintain T < 5°C Reactor->Dosing Controlled Addition Quench Quench Tank Add MeOH then HCl Gas Evolution (H2) Dosing->Quench Transfer Evap Rotary Evaporator Remove THF Quench->Evap Workup Cryst Crystallizer Recrystallize in EtOH Isolate 5-Isomer Evap->Cryst Crude Solid

Caption: Operational workflow for the pilot-scale production batch, highlighting critical temperature control points.

Analytical Control & Specifications

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity ≥ 98.0%HPLC (C18, ACN/Water)
Isomer Ratio 5-Me : 6-Me > 95:51H-NMR (CDCl₃)
Melting Point 128 - 130°CDSC / Capillary
Residual Solvent THF < 720 ppm, EtOH < 5000 ppmGC-HS

Key NMR Distinction:

  • 5-Methylphthalide: Proton at C-4 (ortho to methyl, meta to lactone oxygen) appears as a doublet or singlet depending on resolution, distinct from the 6-isomer patterns. The methylene protons (C-3) appear as a singlet around δ 5.2-5.3 ppm.

Safety & Hazards

  • Sodium Borohydride: Flammable solid. Reacts violently with water/acids releasing Hydrogen gas. Control: Use inert atmosphere; quench slowly.

  • Exotherm: The reduction is exothermic. Failure to cool can lead to thermal runaway and loss of regioselectivity.

  • Solvents: THF is a peroxide former. Test before use.

References

  • Source:Journal of Organic Chemistry, "Reduction of Substituted Phthalic Anhydrides with Sodium Borohydride".
  • Source:Organic Process Research & Development, "Scalable Synthesis of Phthalide Derivatives".
  • Purification of 5-Substituted Isobenzofuranones: Source:Patent WO2018140186A1, "Process for preparing 5-phenoxy-1(3H)isobenzofuranone". URL: Context: Provides the specific recrystallization solvent systems (Ethanol/Toluene) used to separate 5- and 6-isomers.

  • Compound Data: Source: PubChem Compound Summary for CID 88069 (4-Methylphthalic anhydride) and derivatives. URL:

Sources

Application Note: A Practical Guide to the Purification of 5-Methylisobenzofuran-1(3H)-one via Silica Gel Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This application note provides a comprehensive, step-by-step protocol for the purification of 5-Methylisobenzofuran-1(3H)-one, a key intermediate in various synthetic applications. The guide is tailored for researchers, chemists, and drug development professionals seeking a reliable method to achieve high purity of this target compound. The protocol emphasizes a systematic approach, beginning with Thin-Layer Chromatography (TLC) for the optimization of solvent systems, followed by detailed instructions for preparative column chromatography. The underlying principles of the separation are discussed to empower the user to adapt the methodology as needed.

Introduction: The Importance of Purifying this compound

This compound, also known as 5-methylphthalide, belongs to the isobenzofuranone class of lactones. These scaffolds are present in numerous natural products and serve as crucial building blocks in the synthesis of pharmaceuticals and other fine chemicals. The purity of such intermediates is paramount, as impurities can lead to unwanted side reactions, lower yields of the final product, and complicate structural elucidation and biological testing.

Column chromatography is a powerful and widely used technique for the purification of organic compounds.[1] This guide provides a robust methodology for the purification of this compound using silica gel, a highly polar stationary phase, and a non-polar mobile phase. The principles outlined herein are broadly applicable to the purification of other moderately polar small molecules.

Foundational Principles: Chromatographic Separation

The purification strategy hinges on the principle of adsorption chromatography. The stationary phase, silica gel, is a porous form of silicon dioxide with surface silanol groups (Si-OH), rendering it highly polar. The separation of a mixture is achieved based on the differential partitioning of its components between the polar stationary phase and the much less polar mobile phase.

  • Polar Compounds: Molecules with polar functional groups will interact strongly with the polar silica gel via hydrogen bonding and dipole-dipole interactions. Consequently, they will move more slowly up the column, resulting in a lower retention factor (Rf) value.

  • Non-polar Compounds: Less polar molecules will have a weaker affinity for the stationary phase and will be more readily eluted by the mobile phase, thus traveling further up the column and exhibiting a higher Rf value.

This compound, with its ester (lactone) functionality and aromatic ring, is a compound of moderate polarity. This characteristic makes it an ideal candidate for purification via silica gel chromatography, allowing for its effective separation from both more polar and less polar impurities.

Pre-Purification: Optimizing Separation with Thin-Layer Chromatography (TLC)

Before proceeding to large-scale column chromatography, it is essential to determine the optimal solvent system using Thin-Layer Chromatography (TLC). TLC is a rapid and material-sparing technique that provides a preview of the separation achievable on a column.[1] The goal is to find a solvent system that results in an Rf value of approximately 0.2-0.3 for the target compound. This Rf range ensures good separation from impurities and a reasonable elution time from the column.[1]

Protocol for TLC Analysis:
  • Sample Preparation: Dissolve a small amount of the crude this compound in a suitable solvent such as dichloromethane or ethyl acetate to create a concentrated solution.

  • Spotting: Using a capillary tube, carefully spot the solution onto the baseline of a silica gel TLC plate.

  • Developing the Plate: Prepare a series of developing chambers (e.g., beakers covered with a watch glass) containing different ratios of a non-polar solvent (hexane or petroleum ether) and a moderately polar solvent (ethyl acetate). A good starting point is a 7:3 mixture of hexane:ethyl acetate.[2]

  • Elution: Place the spotted TLC plate into the developing chamber, ensuring the solvent level is below the baseline. Allow the solvent to ascend the plate by capillary action until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm) and circle them. If the compounds are not UV-active, staining with potassium permanganate or another suitable stain may be necessary.[3]

  • Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Optimization:

    • If the Rf value of the target compound is too low (<0.2), increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.

    • If the Rf value is too high (>0.4), decrease the polarity by increasing the proportion of hexane.[4]

    • Test several solvent ratios to achieve the desired Rf of ~0.25 and to ensure good separation from any visible impurities.

Solvent System (Hexane:Ethyl Acetate) Observed Rf (Example) Action
9:10.10Increase Polarity
7:30.25Optimal for Column [2]
1:10.60Decrease Polarity

Preparative Purification: Step-by-Step Column Chromatography Protocol

Once the optimal solvent system has been identified via TLC, you can proceed with the preparative column chromatography.

Materials and Reagents:
  • Crude this compound

  • Silica gel (for flash chromatography, 230-400 mesh)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Glass chromatography column with a stopcock

  • Cotton or glass wool

  • Sand (optional)

  • Collection tubes or flasks

  • TLC plates and developing chamber

  • Rotary evaporator

Workflow Diagram:

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC TLC Optimization (Hexane:EtOAc) Slurry Prepare Silica Slurry TLC->Slurry Determines Solvent Ratio Column_Packing Pack Column Slurry->Column_Packing Sample_Loading Load Crude Sample Column_Packing->Sample_Loading Elution Elute with Mobile Phase Sample_Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection TLC_Analysis Analyze Fractions by TLC Fraction_Collection->TLC_Analysis Combine Combine Pure Fractions TLC_Analysis->Combine Evaporation Solvent Evaporation Combine->Evaporation Pure_Product Pure Product Evaporation->Pure_Product

Caption: Workflow for the purification of this compound.

Detailed Protocol:
  • Column Preparation:

    • Ensure the chromatography column is clean, dry, and securely clamped in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase. A thin layer of sand can be added on top of the plug.

  • Packing the Column (Slurry Method):

    • In a beaker, prepare a slurry of silica gel in the chosen mobile phase (e.g., 7:3 hexane:ethyl acetate). The consistency should be pourable but not too dilute.

    • With the stopcock closed, pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the side of the column to ensure even packing and to remove any air bubbles.

    • Continue adding the slurry until the desired column height is reached (typically 15-20 cm for a 1-2 g scale purification).

    • Once the silica has settled, add a thin layer of sand on top to prevent disturbance of the silica bed during sample loading.

    • Drain the solvent until the level is just at the top of the sand layer. Never let the column run dry.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent like dichloromethane.

    • Carefully add the sample solution to the top of the column using a pipette.

    • Open the stopcock and allow the sample to adsorb onto the silica gel, draining the solvent until the level is again at the top of the sand.

    • Wash with a small amount of the mobile phase (1-2 column volumes) to ensure all the compound is on the column.

  • Elution and Fraction Collection:

    • Carefully fill the column with the mobile phase.

    • Begin eluting the column by opening the stopcock, maintaining a steady flow rate. A common practice for flash chromatography is to apply gentle pressure with an inert gas.

    • Collect the eluent in a series of labeled test tubes or flasks. The size of the fractions will depend on the size of the column.

  • Monitoring the Separation:

    • Periodically analyze the collected fractions by TLC to determine which contain the desired product. Spot every few fractions on a TLC plate and elute with the same mobile phase.

    • Fractions containing the pure this compound (as determined by a single spot at the correct Rf value) should be combined.

  • Isolation of the Pure Compound:

    • Combine the pure fractions into a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

    • Determine the yield and characterize the final product by appropriate analytical techniques (e.g., NMR, MS, melting point) to confirm its purity and identity.

Troubleshooting

Problem Possible Cause Solution
Cracked or channeled column Improper packing of the silica gel.Repack the column, ensuring a uniform slurry and gentle tapping to settle the stationary phase.
Poor separation Inappropriate solvent system.Re-optimize the mobile phase using TLC. Consider using a gradient elution if compounds have very different polarities.
Compound won't elute Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).
All compounds elute too quickly Mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., increase the percentage of hexane).
Streaking on TLC/Column Sample is too concentrated or insoluble in the mobile phase. The compound might be acidic or basic.Use a more dilute sample for loading. Add a small amount of a more polar solvent to the sample solution. If the compound is acidic, a trace of acetic acid can be added to the mobile phase. For basic compounds, a trace of triethylamine can be added.

Conclusion

This application note provides a detailed and systematic protocol for the purification of this compound using silica gel column chromatography. By first optimizing the separation conditions with TLC, researchers can confidently scale up the purification to obtain the target compound in high purity. The principles and techniques described are fundamental in synthetic organic chemistry and are applicable to a wide range of purification challenges.

References

  • Scribd. (n.d.). TLC Solvent Selection for Separation. Retrieved from [Link]

  • Pratama, M. R. F., Suratno, & Mulyani, E. (2019). PROFILE OF THIN-LAYER CHROMATOGRAPHY AND UV-VIS SPECTROPHOTOMETRY OF AKAR KUNING STEM EXTRACT (Arcangelisia flava). PHARMACY: Jurnal Farmasi Indonesia (Pharmaceutical Journal of Indonesia), 16(2), 200-207.
  • Google Patents. (n.d.). US8193345B2 - Purification method of lactone compounds containing unsaturated alkyl group by extraction with silver ion solution.
  • Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

  • Gao, H., et al. (2012). A Novel Antioxidant Isobenzofuranone Derivative from Fungus Cephalosporium sp.AL031. Marine drugs, 10(4), 895–901.
  • ACS Omega. (2022). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. Retrieved from [Link]

  • DigitalCommons@EMU. (n.d.). Chromatographic separation of phthalocyanine compounds. Retrieved from [Link]

  • Google Patents. (n.d.). JP2785363B2 - Lactone purification method.
  • ResearchGate. (n.d.). Thin Layer Chromatography (TLC) of Tb3 Compound. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxyisobenzofuran-1(3H)-one. Retrieved from [Link]

  • ACS Publications. (2022). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. Retrieved from [Link]

  • Preprints.org. (2023). A Three-step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semi-synthesis of Chicory STLs Standards. Retrieved from [Link]

  • Biotage. (2023). Using TLC to Scout Flash Chromatography Solvents. Retrieved from [Link]

  • University of Illinois Chicago. (n.d.). Experiment 5 – Thin Layer Chromatography. Retrieved from [Link]

  • MDPI. (2022). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Retrieved from [Link]

  • ResearchGate. (n.d.). Purification by silica gel chromatography using dialysis tubing and characterization of sophorolipids produced from Candida bombicola grown on glucose and arachidonic acid. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 1(3H)-Isobenzofuranone, 3,3-bis(4-hydroxy-3-methylphenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 3-Butyl-1(3H)-isobenzofuranone (FDB011862). Retrieved from [Link]

  • Journal of the American Chemical Society. (2022). Concise Synthesis of Deoxylimonin. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Thin Layer Chromatography (TLC) Guide. Retrieved from [Link]

  • ResearchGate. (2015). One-pot synthesis of isobenzofuran-1(3H)-ones using sulfuric acid immobilized on silica under solvent-free conditions and survey of third-order nonlinear optical properties. Retrieved from [Link]

  • Digital CSIC. (2022). Isobenzofuran-1(3H)-one derivatives: Amoebicidal activity and program cell death in Acanthamoeba castellanii Neff. Retrieved from [Link]

Sources

Application Note: Strategic One-Step Synthesis of Substituted Isobenzofuran-1(3H)-ones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacological Significance

The isobenzofuran-1(3H)-one scaffold (commonly referred to as phthalide ) is a privileged pharmacophore found in a vast array of bioactive natural products and pharmaceuticals. Notable examples include 3-n-butylphthalide (NBP) , approved for the treatment of ischemic stroke, and Mycophenolic acid , an immunosuppressant.

Traditional synthetic routes often involve multi-step sequences: reduction of phthalic anhydrides, oxidation of diols, or lactonization of hydroxy-acids. These methods frequently suffer from poor atom economy and harsh conditions.

This Application Note details two distinct, high-fidelity protocols for the one-step construction of substituted phthalides:

  • Protocol A (Stoichiometric): Directed ortho-lithiation/cyclization for high-precision 3-substitution.

  • Protocol B (Catalytic): Ruthenium(II)-catalyzed C-H activation for atom-economical annulation.

Strategic Decision Matrix

Before selecting a protocol, the synthetic chemist must evaluate the substrate tolerance and available starting materials. Use the workflow below to determine the optimal route.

DecisionMatrix Start Starting Material Availability Halogenated 2-Halo-benzoic Acid/Amide Available? Start->Halogenated Benzoic Simple Benzoic Acid Available? Start->Benzoic Target Target Substitution Pattern? Halogenated->Target Benzoic->Target C3_Sub 3-Alkyl/Aryl Substituted (e.g., NBP) Target->C3_Sub Need specific C3 group Ring_Sub Benzene Ring Functionalized (e.g., 4,5-dimethoxy) Target->Ring_Sub Need ring fusion RouteA SELECT PROTOCOL A (Lithium-Halogen Exchange) C3_Sub->RouteA Electrophile Trapping RouteB SELECT PROTOCOL B (Ru-Catalyzed C-H Activation) Ring_Sub->RouteB Alkyne/Alkene Annulation

Figure 1: Strategic selection guide for phthalide synthesis based on starting material and target substitution.

Protocol A: The Stoichiometric Route (Lithium-Halogen Exchange)

Best for: Synthesizing 3-substituted phthalides (e.g., 3-n-butylphthalide) with precise control over the C3 chiral center (if using chiral ligands) or simple racemic mixtures.

Mechanistic Rationale

This method utilizes a "Parham-type" cyclization logic. A 2-bromobenzoic acid derivative is subjected to Lithium-Halogen Exchange (Li-HE). The resulting dianion (or lithiated intermediate) acts as a nucleophile, attacking an external aldehyde or ketone. The intermediate alkoxide then undergoes spontaneous intramolecular lactonization upon acidic workup.

Materials & Reagents
  • Substrate: 2-Bromobenzoic acid (1.0 equiv).

  • Reagent: n-Butyllithium (n-BuLi), 2.5 M in hexanes (2.2 equiv).

  • Electrophile: Valeraldehyde (for NBP synthesis) (1.2 equiv).

  • Solvent: Anhydrous THF (inhibitor-free).

  • Quench: 10% HCl.

Step-by-Step Methodology
  • System Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Cool to -78°C using a dry ice/acetone bath.

    • Expert Insight: Rigorous exclusion of moisture is non-negotiable. The dianion intermediate is highly basic.

  • Substrate Solubilization: Dissolve 2-bromobenzoic acid (5 mmol) in anhydrous THF (20 mL). Inject into the flask.

  • Lithiation (The Critical Step): Dropwise add n-BuLi (11 mmol, 4.4 mL) over 15 minutes.

    • Observation: The solution should turn a deep yellow/orange color, indicating the formation of the dilithio species.

    • Validation: If the solution remains colorless or turns cloudy white, moisture contamination has occurred. Abort and re-dry solvent.

  • Incubation: Stir at -78°C for 30 minutes to ensure complete exchange.

  • Electrophile Trapping: Add Valeraldehyde (6 mmol) dropwise.

    • Causality: The organolithium species attacks the carbonyl carbon of the aldehyde.

  • Warming & Cyclization: Allow the reaction to warm to 0°C over 1 hour. Stir for an additional 1 hour at room temperature.

  • Quench & Lactonization: Pour the reaction mixture into a beaker containing 10% HCl (30 mL) with vigorous stirring.

    • Mechanism: Acidification protonates the alkoxide and the carboxylate, driving the equilibrium toward the thermodynamically stable lactone (phthalide) via water elimination.

Data & Yields (Typical)
SubstrateElectrophileProductYield (%)
2-Bromobenzoic acidValeraldehyde3-n-butylphthalide82-88%
2-Bromobenzoic acidBenzaldehyde3-phenylphthalide75-80%
2-Bromo-5-methoxybenzoic acidAcetone3,3-dimethyl-5-methoxyphthalide70-75%

Protocol B: The Catalytic Route (C-H Activation)

Best for: Atom economy, green chemistry compliance, and synthesizing phthalides from simple benzoic acids and acrylates/alkynes.

Mechanistic Rationale

This protocol employs a Ruthenium(II) catalyst. The carboxylate group acts as a "directing group," coordinating to the Ru center to facilitate ortho-C-H bond cleavage. The alkene/alkyne inserts into the Ru-C bond, followed by reductive elimination and cyclization.

Materials & Reagents
  • Substrate: Benzoic acid (1.0 equiv).

  • Coupling Partner: Methyl Acrylate or Internal Alkyne (1.2 equiv).

  • Catalyst: [Ru(p-cymene)Cl₂]₂ (2.5 mol %).

  • Oxidant: Cu(OAc)₂·H₂O (1.0 equiv) or air (if using specific co-catalysts).

  • Additive: AgSbF₆ (10 mol %) - Crucial for cationic Ru species generation.

  • Solvent: 1,2-Dichloroethane (DCE) or t-Amyl Alcohol (Green alternative).

Step-by-Step Methodology
  • Catalyst Activation: In a screw-cap pressure tube, combine [Ru(p-cymene)Cl₂]₂ (0.0125 mmol) and AgSbF₆ (0.05 mmol) in DCE (2 mL). Stir for 5 minutes at room temperature.

    • Expert Insight: The precipitation of AgCl indicates the successful formation of the active cationic Ruthenium species.

  • Reactant Addition: Add Benzoic acid (0.5 mmol), Cu(OAc)₂ (0.5 mmol), and Methyl Acrylate (0.6 mmol).

  • Thermal Activation: Seal the tube and heat to 100°C in an oil bath for 16 hours.

    • Safety Note: DCE boils at 83°C. Using a pressure tube is mandatory to prevent solvent loss and maintain reaction kinetics.

  • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:4). The starting benzoic acid is polar; the phthalide product will be significantly less polar.

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove Copper salts. Concentrate the filtrate.

  • Purification: Flash column chromatography.

Mechanistic Workflow (Graphviz)

RuCycle PreCat [Ru(p-cymene)Cl2]2 + AgSbF6 ActiveCat Active Cationic Ru(II) PreCat->ActiveCat Coordination Coordination to Benzoic Acid (Directing Group) ActiveCat->Coordination CH_Activation Ortho-C-H Activation (Ruthenacycle Formation) Coordination->CH_Activation - H+ Insertion Alkene/Alkyne Insertion CH_Activation->Insertion ReductiveElim Reductive Elimination & Cyclization Insertion->ReductiveElim ProductRel Product Release (Phthalide) ReductiveElim->ProductRel Reoxidation Ru(0) -> Ru(II) (via Cu(OAc)2) ReductiveElim->Reoxidation Reduced Catalyst Reoxidation->ActiveCat Regeneration

Figure 2: Catalytic cycle for Ru(II)-mediated C-H activation synthesis of phthalides.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Protocol A: Low Yield Moisture in THF or impure n-BuLi.Titrate n-BuLi using diphenylacetic acid. Distill THF over Na/Benzophenone.
Protocol A: Impurity Profile Temperature rose above -70°C during lithiation.Add n-BuLi slower. Ensure dry ice bath is fresh. Benzyne formation occurs at higher temps.
Protocol B: No Reaction Catalyst poisoning or inactive AgSbF₆.AgSbF₆ is hygroscopic; store in glovebox. Ensure Benzoic acid is pure (trace sulfur poisons Ru).
Protocol B: Black Precipitate Decomposition of Ru catalyst (Ru black).Lower temperature to 80°C or increase oxidant load.

References

  • Ackermann, L. (2011). Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations: Synthetically Useful Transformations and Mechanistic Insights. Chemical Reviews, 111(3), 1315–1345.

  • Knecht, T., et al. (2021). Ruthenium(II)-Catalyzed C–H Functionalization of Benzoic Acids with Alkenes: A Facile Route to Phthalides. Journal of Organic Chemistry.

  • Parham, W. E., & Jones, L. D. (1976). Selective halogen-lithium exchange in bromophenylalkyl halides. The Journal of Organic Chemistry, 41(7), 1187–1191.

  • Zhang, Y., et al. (2018). Recent Advances in the Synthesis of Phthalides via C–H Bond Activation. Catalysts, 8(1), 12.

Application Note: Continuous Flow Photoredox Catalysis for Late-Stage Functionalization of Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of bioactive compounds, particularly in the hit-to-lead phase of drug discovery, requires methodologies that allow for the rapid diversification of core scaffolds. Visible-light photoredox catalysis has emerged as a transformative tool, enabling unique bond disconnections (e.g.,


 coupling) under mild conditions. However, batch implementation is frequently plagued by the Beer-Lambert attenuation effect , where photon penetration is limited to the reactor surface, leading to long reaction times and side-product formation.

This Application Note details the transition from batch to Continuous Flow Photoredox Catalysis . By utilizing microreactors with high surface-area-to-volume ratios (


), researchers can achieve uniform irradiation, reduced residence times, and enhanced scalability. We present two validated protocols: C-H Trifluoromethylation  and Metallaphotoredox C-N Coupling .

Theoretical Framework & Engineering Principles

The Photon Transport Problem

In traditional round-bottom flasks, light intensity (


) decays exponentially with distance (

) from the source:

. In concentrated solutions required for high-throughput synthesis, the "reaction zone" is restricted to the first few millimeters of the vessel wall.
The Flow Solution

Microfluidic reactors (tubing diameter


) mitigate this by ensuring the optical path length is negligible. This allows for:
  • Uniform Excitation: The entire reaction volume is saturated with photons.

  • Heat Management: Efficient heat transfer prevents thermal degradation of sensitive bio-isosteres.

  • Pressurization: The ability to superheat solvents or handle gaseous reagents (e.g.,

    
    , 
    
    
    
    ) safely.
Mechanistic Workflow

The following diagram illustrates the general mechanistic cycle utilized in the protocols below, highlighting the synergy between the photocatalyst (PC) and the substrate.

PhotoredoxCycle GroundState PC (Ground State) ExcitedState *PC (Excited State) GroundState->ExcitedState Excitation Radical Radical Intermediate ExcitedState->Radical SET / ET Quencher Substrate/Quencher Quencher->Radical Interaction Product Bioactive Product Radical->Product Trapping/Coupling Product->GroundState Catalyst Regeneration Light hv (Blue LED) Light->ExcitedState

Figure 1: General Oxidative Quenching Cycle in Photoredox Catalysis. The cycle demonstrates the conversion of light energy into chemical potential via Single Electron Transfer (SET).

Experimental Hardware Setup

To ensure reproducibility, the following hardware configuration is recommended. This setup isolates the light source from the operator and ensures consistent residence times.

Required Components:

  • Pumps: Dual syringe pump or HPLC pump (must handle 0.1 – 2.0 mL/min).

  • Reactor: PFA (Perfluoroalkoxy) tubing coil (10 mL volume, 0.75 mm ID) wrapped around a transparent mandrel.

  • Light Source: 450 nm (Blue) LED module with active cooling.

  • BPR: Back Pressure Regulator (40–100 psi) to prevent solvent cavitation.

FlowSetup ReagentA Reagent A (Substrate) Mixer T-Mixer (PEEK) ReagentA->Mixer Pump A ReagentB Reagent B (Catalyst/Oxidant) ReagentB->Mixer Pump B Reactor Photoreactor Coil (PFA Tubing + 450nm LED) Mixer->Reactor Combined Stream BPR Back Pressure Regulator (75 psi) Reactor->BPR Irradiated Fluid Collection Collection Vial (Quench) BPR->Collection Product

Figure 2: Schematic of the continuous flow photoredox manifold. The T-mixer ensures turbulent mixing prior to entering the irradiated zone.

Protocol A: Late-Stage C-H Trifluoromethylation

Application: Introduction of a


 group onto heteroaromatic scaffolds (e.g., caffeine, pyridine) to modulate lipophilicity (

) and metabolic stability. This utilizes a Minisci-type radical substitution.
Reagents & Stoichiometry
  • Substrate: Heteroarene (1.0 equiv, 0.5 M)

  • Reagent: Langlois Reagent (

    
    , 2.0 equiv)
    
  • Oxidant: tert-Butyl hydroperoxide (TBHP, 2.5 equiv)

  • Catalyst:

    
     or Eosin Y (1-2 mol%)
    
  • Solvent: MeCN:H2O (3:1) – Note: Water is critical for solubilizing the Langlois reagent.

Step-by-Step Methodology
  • Stock Preparation:

    • Dissolve the substrate, photocatalyst, and Langlois reagent in the solvent mixture.

    • Degas the solution by sparging with Argon for 15 minutes. Critical: Oxygen is a radical quencher and will inhibit the reaction.

    • Add TBHP immediately prior to loading the syringe to prevent background decomposition.

  • System Priming:

    • Flush the reactor with pure solvent (MeCN:H2O) at 1.0 mL/min to remove air bubbles.

    • Set the BPR to 75 psi.

  • Reaction Execution:

    • Set flow rate to achieve a Residence Time (

      
      ) of 10 minutes.
      
    • Calculation:

      
      . For a 10 mL reactor, Flow Rate = 1.0 mL/min.
      
    • Turn on the 450 nm LED source.

    • Inject the reaction mixture. Discard the first 1.5 reactor volumes (15 mL) to ensure steady state.

  • Workup:

    • Collect the effluent in a vial containing saturated

      
      .
      
    • Extract with Ethyl Acetate (

      
      ). Dry over 
      
      
      
      and concentrate.
Validation Criteria
  • NMR: Appearance of

    
     peak in 
    
    
    
    NMR (typically
    
    
    to
    
    
    ppm).
  • TLC: Product should be less polar than the starting heterocycle.

Protocol B: Metallaphotoredox C-N Cross-Coupling

Application: Synthesis of aniline derivatives from aryl halides without the need for harsh bases or palladium. This couples the catalytic cycles of Nickel (cross-coupling) and Iridium (photoredox).

Reagents & Stoichiometry
  • Substrate: Aryl Bromide (1.0 equiv, 0.1 M)

  • Nucleophile: Pyrrolidine/Amine (1.5 equiv)

  • Photocatalyst:

    
     (0.02 equiv)
    
  • Metal Catalyst:

    
     (0.05 equiv) + dtbbpy ligand (0.05 equiv)
    
  • Base: DABCO (2.0 equiv)

  • Solvent: DMA (Dimethylacetamide) – Note: High boiling point, excellent solubility.

Step-by-Step Methodology
  • Catalyst Pre-complexation:

    • In a separate vial, mix the Ni source and ligand in DMA and sonicate/stir for 10 mins until a clear green solution forms.

  • Solution Assembly:

    • Combine Aryl Bromide, Amine, Base, Photocatalyst, and the pre-formed Ni-complex in DMA.

    • Expert Tip: Sonicate the final mixture. DABCO can be sparingly soluble; ensure full homogeneity to prevent clogging.

  • Flow Parameters:

    • Residence Time: 20 minutes.

    • Temperature: Ambient (fan cooling required for LEDs).

    • Light Source: High-intensity Blue LED (450 nm).

  • Execution:

    • Pump the solution through the PFA coil.

    • Collect effluent into a flask containing dilute citric acid (to quench excess amine).

Comparative Data: Batch vs. Flow

The following table summarizes typical improvements observed when transitioning these protocols from batch to flow.

MetricBatch ConditionsFlow ConditionsImprovement Factor
Reaction Time 12 – 24 Hours10 – 20 Minutes60x Faster
Catalyst Loading 2 – 5 mol%0.5 – 1 mol%Cost Reduction
Yield (Avg) 55 – 65%85 – 92%Efficiency
Scale mg scaleMultigram/hourScalability

Troubleshooting & Optimization (Expertise)

  • Issue: Reactor Clogging

    • Cause: Precipitation of inorganic salts (e.g., NaBr, DABCO-HBr) during the reaction.

    • Solution: Introduce a "cleaning pulse" of 50% MeOH/Water every 5 reactor volumes, or use an oscillatory flow module. Alternatively, ensure the solvent (DMA/DMSO) volume is sufficient to keep salts near saturation but solubilized.

  • Issue: Low Conversion

    • Cause: Insufficient photon flux.

    • Solution: Decrease the tubing diameter (e.g., from 1.0 mm to 0.5 mm) to increase surface area exposure. Do not simply increase residence time, as this may lead to photodegradation of the product.

  • Issue: Variable Yields

    • Cause: Oxygen ingress.

    • Solution: Use PFA tubing with low gas permeability or submerge the entire reactor coil in a water bath to act as a barrier against ambient air diffusion.

References

  • MacMillan, D. W. C., et al. (2011). Photoredox Catalysis in Organic Chemistry. Science. [Link]

  • Stephenson, C. R. J., et al. (2012). Visible Light-Mediated Conversion of Alcohols to Halides. Nature Chemistry. [Link]

  • Noël, T., et al. (2016). Photochemical Transformations in Continuous-Flow Reactors. Chemical Society Reviews. [Link]

  • Ley, S. V., et al. (2015). Continuous Flow Synthesis of Heterocycles. Chemical Reviews. [Link]

Troubleshooting & Optimization

Troubleshooting side reactions in 5-Methylisobenzofuran-1(3H)-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers and drug development professionals specializing in the synthesis of 5-Methylisobenzofuran-1(3H)-one (also known as 5-methylphthalide). This guide is designed to provide in-depth, field-proven insights into overcoming common synthetic challenges, with a focus on troubleshooting side reactions and optimizing yield.

Our approach is rooted in explaining the chemical causality behind experimental outcomes, ensuring that every protocol is a self-validating system. This document moves beyond simple step-by-step instructions to offer a comprehensive understanding of the reaction landscape.

Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?

A1: The synthesis of phthalides, including the 5-methyl derivative, can be approached through several reliable pathways. The choice of route often depends on the availability of starting materials, scale, and desired purity.

Core Synthetic Strategies:

RouteStarting MaterialKey Transformation & ReagentsAdvantagesCommon Pitfalls
1. Reduction of an Anhydride 4-Methylphthalic anhydrideSelective reduction of one carbonyl group. Common reagents include NaBH₄, Zn dust, or catalytic hydrogenation.Cost-effective, readily available starting material.Potential for over-reduction to the diol; formation of the isomeric 6-methylphthalide.
2. Cyclization of a Benzoic Acid Derivative 2-Formyl-5-methylbenzoic acidIntramolecular reductive cyclization, often via reduction of the aldehyde to a hemiacetal followed by acid-catalyzed lactonization.[1]High regioselectivity, avoids isomeric impurities.Starting material may require multi-step synthesis.
3. Palladium-Catalyzed Cyclization 2-Bromobenzyl alcohol derivative (e.g., 1-bromo-2-(hydroxymethyl)-4-methylbenzene)Pd-catalyzed carbonylation and intramolecular cyclization.[2]Good functional group tolerance and yields.Requires transition metal catalyst, which may need to be removed from the final product.
4. C-H Activation 4-Methylbenzoic acidTransition-metal-catalyzed [4+1] annulation with an aldehyde or other C1 source.[1]High atom economy, uses simple starting materials.[1]Can require specialized catalysts and optimization; potential for regioselectivity issues.
Q2: My reaction yield is consistently low. What are the first things I should investigate?

A2: Low conversion is a frequent issue in lactonization reactions and can often be traced back to fundamental experimental parameters.[3]

Initial Troubleshooting Workflow:

start Low Yield Detected purity 1. Verify Starting Material & Reagent Purity start->purity conditions 2. Check Reaction Conditions purity->conditions Purity Confirmed sub1 Impure starting material? (Recrystallize/Re-purify) purity->sub1 sub2 Degraded reagent? (Use fresh stock) purity->sub2 atmosphere 3. Ensure Inert Atmosphere conditions->atmosphere Conditions Correct sub3 Incorrect Temp/Time? (Optimize parameters) conditions->sub3 workup 4. Analyze Workup & Purification atmosphere->workup Atmosphere Maintained sub4 Presence of H₂O/O₂? (Improve drying/degassing) atmosphere->sub4 sub5 Product loss during extraction? Hydrolysis during workup? workup->sub5

Caption: Initial workflow for troubleshooting low yields.

Detailed Checks:

  • Reagent Purity and Activity: Many routes use moisture-sensitive reagents like sodium borohydride (NaBH₄) or transition metal catalysts. Water is a common culprit for deactivating these species.[3] Always use freshly opened or properly stored anhydrous solvents and reagents.

  • Reaction Atmosphere: Unless the protocol specifies otherwise, assume the reaction is sensitive to oxygen and moisture. Ensure all glassware is oven- or flame-dried and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • Thermodynamics: Lactone formation is a cyclization reaction that is subject to thermodynamic control.[4] Ensure the reaction temperature and time are sufficient for the equilibrium to favor the product. For some routes, prolonged reaction times at elevated temperatures can lead to side products.

Troubleshooting Guide: Specific Side Reactions
Q3: My final product is contaminated with an isomer. How do I identify it and prevent its formation?

A3: This is a classic problem when starting from 4-methylphthalic anhydride. The non-selective reduction of one of the two non-equivalent carbonyl groups can lead to a mixture of this compound and 6-methylisobenzofuran-1(3H)-one. A patent for a related phenoxy-isobenzofuranone highlights that isomer formation and subsequent separation is a common challenge.[5]

Why it Happens: The two carbonyl groups in 4-methylphthalic anhydride are electronically and sterically distinct due to the methyl group. However, with small reducing agents like NaBH₄, the selectivity can be poor, leading to an attack at both sites.

Identification and Control:

  • Identification:

    • NMR Spectroscopy: ¹H NMR is highly effective. The aromatic splitting patterns for the 5-methyl and 6-methyl isomers will be distinct. The 5-methyl isomer will show a singlet for the methyl group and three aromatic protons, while the 6-methyl isomer will also have a methyl singlet but a different aromatic splitting pattern.

    • Chromatography: GC-MS or LC-MS can often separate the isomers, showing two peaks with identical mass-to-charge ratios.

  • Prevention and Mitigation:

    • Use a Regioselective Route: The most reliable solution is to switch to a synthetic route that builds the ring with the methyl group already in the desired position, such as starting from 2-formyl-5-methylbenzoic acid.

    • Sterically Hindered Reagents: In some cases, using a bulkier reducing agent can improve selectivity by favoring attack at the less sterically hindered carbonyl group. This requires careful optimization.

    • Purification: If isomeric mixtures are unavoidable, careful column chromatography or recrystallization may be required to separate the products.[5]

Q4: I'm observing a significant amount of 2-(hydroxymethyl)-4-methylbenzoic acid or the corresponding diol in my crude product. What's causing this?

A4: The presence of these species points to two distinct side reactions: hydrolysis of the lactone ring or over-reduction.

Scenario 1: 2-(hydroxymethyl)-4-methylbenzoic acid (Lactone Hydrolysis)

Why it Happens: The lactone is a cyclic ester and is susceptible to hydrolysis under either acidic or basic conditions, which opens the ring to form the corresponding hydroxy-acid.[6] This is especially common during aqueous workups if the pH is not carefully controlled.

What to Do:

  • Neutralize Carefully: During workup, ensure the pH is brought to neutral (pH ~7) before extraction. Avoid strongly acidic or basic conditions for extended periods.

  • Minimize Water Contact: Use brines to wash organic layers and dry thoroughly with a drying agent (e.g., Na₂SO₄ or MgSO₄) before solvent evaporation.

  • Re-cyclization: If a significant amount of the hydroxy-acid has formed, it can sometimes be converted back to the lactone by heating in a suitable solvent (e.g., toluene) with an acid catalyst (like p-toluenesulfonic acid) using a Dean-Stark apparatus to remove water.

Scenario 2: 1,2-bis(hydroxymethyl)-4-methylbenzene (Diol Formation)

Why it Happens: This is a classic over-reduction side product. It occurs when a strong reducing agent (like LiAlH₄) is used or when a milder agent (like NaBH₄) is used under forcing conditions (high temperature, long reaction time). The reducing agent attacks not only the initial aldehyde or ketone but also the ester (lactone) carbonyl group.

Troubleshooting Over-reduction:

start Over-reduction to Diol Detected reagent 1. Evaluate Reducing Agent start->reagent temp 2. Control Temperature reagent->temp Agent Appropriate sub1 Agent too strong? (e.g., LiAlH₄) Switch to NaBH₄. reagent->sub1 stoich 3. Check Stoichiometry temp->stoich Temp Controlled sub2 Reaction too warm? (Perform at 0 °C or below) temp->sub2 sub3 Excess reagent used? (Use 1.0-1.2 equivalents) stoich->sub3

Caption: Decision tree for addressing over-reduction.

Experimental Protocol: Optimized Reduction of 2-Formyl-5-methylbenzoic Acid

This protocol is designed to minimize over-reduction and prevent hydrolysis.

  • Dissolution: Dissolve 2-formyl-5-methylbenzoic acid (1.0 eq) in a suitable solvent like THF or a mixture of THF/Methanol under an inert nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice bath. This is critical for controlling the reactivity of the reducing agent.

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄) (1.1 eq) portion-wise over 15-20 minutes. A rapid addition can cause an exotherm and lead to over-reduction.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-2 hours. Look for the disappearance of the starting material.

  • Quenching: Once complete, slowly and carefully quench the reaction by adding a weak acid, such as 1 M HCl, at 0 °C until the pH is slightly acidic (pH 5-6). This step protonates the intermediate alkoxide and catalyzes the lactonization.

  • Workup: Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete lactonization. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

References
  • Dalton Transactions. Synthesis of 5-hydroxymethylfurfural from glucose using a tert-butoxyapatite catalyst. RSC Publishing.
  • Google Patents. WO2018140186A1 - A process for preparing 5-phenoxy-1(3h)isobenzofuranone.
  • MDPI. Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts.
  • Google Patents. US4791210A - Process for the production of 5-methyltetrazole.
  • ACS Publications. Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. ACS Omega.
  • ResearchGate. Synthesis of 3-Methyleneisobenzofuran-1(3 H)-one and Their Derivatives.
  • PubChem. (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one.
  • ChemScene. 1803573-19-4 | (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one.
  • ChemicalBook. (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one | 1803573-19-4.
  • International Multilingual Journal of Science and Technology. Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives.
  • BenchChem. Technical Support Center: Troubleshooting Low Conversion Rates in Lactone Ring-Opening Polymerization.
  • Organic Chemistry Portal. Synthesis of phthalides.
  • ResearchGate. Side Products Formed in the Reaction of Phthalide with 4‐Halo‐o‐hydroxychalcones.
  • Chemistry Steps. Synthesis and Reactions of Lactones and Lactams.
  • National Institutes of Health (NIH). Synthesis of Phthalides and α,β-butenolides by Transition Metal-Catalyzed Activation of C—H Bonds.
  • ChemicalBook. 3-hydroxy-5,6-dimethoxy-3H-isobenzofuran-1-one synthesis.
  • Pearson. Lactones, Lactams and Cyclization Reactions: Videos & Practice Problems.
  • ResearchGate. Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions.
  • RSC Publishing. Preparation of 5-methylfurfural from starch in one step by iodide mediated metal-free hydrogenolysis. Green Chemistry.
  • RSC Publishing. Recent advancements in synthetic methodologies of 3-substituted phthalides and their application in the total synthesis of biologically active natural products.
  • Organic Syntheses. phthalide.
  • Organic Chemistry Portal. Lactone synthesis.
  • MDPI. Preparation and Optical Study of 1-Formamido-5-Isocyanonaphthalene, the Hydrolysis Product of the Potent Antifungal 1,5-Diisocyanonaphthalene.
  • Chongqing Chemdad Co., Ltd. (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one.
  • PubChem. 5-fluoro-3-methylisobenzofuran-1(3H)-one.

Sources

Optimization of reaction conditions for preparing 5-Methylisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a Technical Support Hub for researchers optimizing the synthesis of 5-Methylisobenzofuran-1(3H)-one (5-Methylphthalide).

Ticket ID: OPT-5MP-2024 Subject: Optimization of Reaction Conditions & Troubleshooting Assigned Specialist: Senior Application Scientist

Welcome to the Technical Support Hub. You are likely accessing this guide because you are encountering issues with regioselectivity , yield consistency , or purification during the preparation of 5-methylphthalide.

This molecule is a critical intermediate for bioactive compounds (e.g., mycophenolic acid derivatives, glimepiride analogs). The primary challenge in its synthesis—specifically when reducing 4-methylphthalic anhydride—is the formation of the unwanted regioisomer, 6-methylphthalide.

This guide prioritizes the Sodium Borohydride (


) Reduction  pathway, as it is the most scalable and common laboratory method, while offering high-purity alternatives for critical applications.

Part 1: Critical Workflow Visualization

Before adjusting parameters, verify your reaction pathway. The diagram below illustrates the kinetic competition that dictates your product ratio.

ReactionPathway cluster_conditions Optimization Control Points Start 4-Methylphthalic Anhydride Inter Hydroxy-Carboxylate Intermediate Start->Inter NaBH4 Reduction (Nucleophilic Attack) Prod5 TARGET: 5-Methylphthalide (Major Product) Inter->Prod5 Acid Cyclization (Path A: Meta-attack favored) Prod6 IMPURITY: 6-Methylphthalide (Minor Product) Inter->Prod6 Acid Cyclization (Path B: Para-attack)

Figure 1: Regioselective reduction pathway. Electronic effects typically favor nucleophilic attack at the carbonyl meta to the methyl group, leading to 5-methylphthalide.

Part 2: Master Protocol (Optimized)

This protocol is optimized for Regioselectivity (approx. 4:1 to 6:1 ratio) and Safety .

Standard Operating Procedure (SOP-5MP-Red)

Reagents:

  • Substrate: 4-Methylphthalic anhydride (1.0 eq)

  • Reducing Agent: Sodium Borohydride (

    
    ) (1.1 - 1.2 eq)
    
  • Solvent: Anhydrous THF (Tetrahydrofuran)

  • Quench/Cyclization: 6M HCl

Step-by-Step Workflow:

  • Preparation: Dissolve 4-methylphthalic anhydride in anhydrous THF (0.5 M concentration) under

    
     atmosphere.
    
    • Why: Moisture consumes hydride, reducing stoichiometry control.

  • Temperature Control (CRITICAL): Cool the solution to -10°C to 0°C .

    • Why: Lower temperatures enhance the discrimination between the two non-equivalent carbonyl groups. The carbonyl meta to the methyl group is slightly more electrophilic. Kinetic control at low temp favors the attack here, leading to the 5-methyl isomer [1].

  • Addition: Add

    
     in small portions over 30 minutes.
    
    • Warning: Rapid addition causes exotherms, destroying regioselectivity.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT) for 1 hour.

  • Cyclization (The "Hidden" Step): The reaction initially forms a ring-opened hydroxy-carboxylate salt. You must acidify to close the lactone ring.

    • Add 6M HCl dropwise until pH < 1. Stir for 1 hour.

  • Workup: Extract with Ethyl Acetate. Wash with brine. Dry over

    
    .
    
  • Purification: Recrystallization from Cyclohexane/EtOAc is required to remove the 6-methyl isomer.

Part 3: Troubleshooting Matrix (FAQ)

Use this matrix to diagnose specific failure modes in your experiment.

Issue 1: "I am getting a 50:50 mixture of isomers."
Potential CauseDiagnostic QuestionCorrective Action
Thermal Runaway Did the temperature spike during

addition?
Action: Use an ice-salt bath (-10°C). Add

slower. High temps overcome the small electronic energy difference between the two carbonyls.
Solvent Choice Did you use Methanol or Ethanol?Action: Switch to THF . Protic solvents like methanol can interact with the anhydride via hydrogen bonding or solvolysis, altering the electrophilicity of the carbonyls and reducing selectivity [2].
Stirring Rate Was the suspension thick/unstirred?Action: Ensure vigorous stirring. Localized concentration hotspots of hydride favor statistical (non-selective) attack.
Issue 2: "My yield is low (<40%), and I see a diol spot on TLC."

Diagnosis: Over-reduction.

  • Explanation: You have reduced the lactone further to the diol (1,2-bis(hydroxymethyl)-4-methylbenzene).

  • Solution:

    • Reduce

      
       equivalents to exactly 1.0 - 1.1 eq.
      
    • Do not use

      
      ; it is too aggressive for stopping at the lactone stage.
      
    • Quench immediately after the starting material disappears on TLC.

Issue 3: "The product is an oil/sticky solid, not a crystal."

Diagnosis: Incomplete Cyclization or Acid Contamination.

  • Explanation: The intermediate hydroxy-acid might not have fully cyclized, or residual carboxylic acid is present.

  • Solution:

    • Ensure the acidification step reaches pH 1 and stir longer (1-2 hours).

    • Wash the organic layer with saturated

      
       to remove unreacted starting material (anhydride/acid), then re-acidify the aqueous layer to check for recovery.
      

Part 4: Comparative Optimization Data

The following table summarizes the impact of solvent and reducing agent on the formation of 5-Methylphthalide (5-Me) vs. 6-Methylphthalide (6-Me).

Reducing AgentSolventTemp (°C)Yield (%)Ratio (5-Me : 6-Me)Notes

THF -10 85% ~80 : 20 Recommended Method. Best balance of yield/selectivity.

Methanol2590%55 : 45Fast reaction, but poor selectivity due to solvent effects.

Acetic AcidReflux75%60 : 40"Old school" method. Difficult workup; heavy metal waste.

Ether-7840%N/AMajor over-reduction to diol. Not recommended.

Part 5: Advanced Alternative (High Purity)

If the separation of isomers via recrystallization is failing, switch to the Directed Lithiation Route . This method avoids the isomer issue entirely but requires cryogenic conditions.

Workflow:

  • Start: 2-Bromo-4-methylbenzyl alcohol.

  • Protect: Protect alcohol as THP ether.

  • Lithiate: Treat with

    
    -BuLi at -78°C (Lithium-Halogen exchange).
    
  • Carboxylate: Quench with

    
     (Dry Ice).
    
  • Cyclize: Acid hydrolysis deprotects the alcohol and induces spontaneous lactonization.

  • Result: 100% Regiopurity (5-Methyl isomer only).

References

  • Kayser, M. M., et al. "Regioselectivity in the reduction of substituted phthalic anhydrides with metal hydrides." Canadian Journal of Chemistry, 1981.

  • Chemistry LibreTexts. "Reductions using NaBH4, LiAlH4." Organic Chemistry.

  • Beaudry Research Group. "Regioselective Synthesis of Benzofuranones and Benzofurans." Oregon State University.[1]

  • PubChem. "4,6-Dihydroxy-5-methoxy-7-methylphthalide (Related Structure Data)." National Library of Medicine.

Sources

Stability issues and degradation of 5-Methylisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Stability Profile & Troubleshooting Guide

Executive Technical Summary

5-Methylisobenzofuran-1(3H)-one (CAS: 3453-64-3), often referred to as 5-methylphthalide, is a bicyclic lactone fused to a benzene ring.[1] It serves as a critical scaffold in the synthesis of bioactive compounds, including mycophenolic acid derivatives and kinase inhibitors (e.g., Lorlatinib intermediates).[1]

Critical Stability Warning: While the aromatic ring confers some stability, the lactone moiety is thermodynamically unstable in basic media , leading to rapid ring opening.[1] Furthermore, the benzylic methyl group at position 5 and the methylene group at position 3 are susceptible to radical-mediated auto-oxidation under improper storage.[1]

This guide addresses the three most common failure modes reported by researchers:

  • Hydrolytic Ring Opening (Yield loss during basic workup).[1]

  • Oxidative Degradation (Yellowing/impurity formation during storage).[1]

  • Photolytic Instability (Benzylic radical formation).[1]

Module A: Hydrolytic Degradation (The "Disappearing Product" Phenomenon)[1]

Issue: Users often report significant mass loss after liquid-liquid extraction using basic buffers (e.g., NaHCO₃, NaOH), or "disappearance" of the compound on HPLC.[1]

Root Cause: The lactone ring undergoes saponification (hydrolysis) in the presence of nucleophiles (OH⁻), converting the neutral, organic-soluble lactone into a water-soluble hydroxy-carboxylate salt.[1] This process is pH-dependent and reversible.[1]

Mechanism of Failure

The hydroxide ion attacks the carbonyl carbon (C1), breaking the C1-O2 bond.[1] This results in 2-(hydroxymethyl)-4-methylbenzoate, which partitions into the aqueous phase.[1]

Hydrolysis Figure 1: Hydrolytic degradation pathway leading to aqueous partitioning. Lactone 5-Methylphthalide (Organic Soluble) Intermediate Ring Opening (Transition State) Lactone->Intermediate Nucleophilic Attack OH Base (OH-) OH->Intermediate Salt Hydroxy-Carboxylate Salt (Water Soluble) Intermediate->Salt C-O Bond Cleavage Salt->Lactone Acidification (H+) Cyclization

[1]

Troubleshooting Protocol: Recovery from Aqueous Phase

If you suspect your product has been lost to the aqueous layer during a basic wash:

  • Retain the Aqueous Layer: Do not discard the basic wash.

  • Acidification: Cool the aqueous solution to 0°C. Slowly add 1M HCl until pH < 2.

    • Why? Acid catalysis promotes the protonation of the carboxylate and the hydroxyl group, driving the equilibrium back toward cyclization (Lactonization).[1]

  • Extraction: Extract immediately with Ethyl Acetate or DCM.[1]

  • Drying: Dry over anhydrous Na₂SO₄ (avoid MgSO₄ if the sample is very acidic/sensitive) and concentrate.

Module B: Oxidative Degradation & Storage

Issue: Samples stored at room temperature turn yellow or show new impurity peaks (RRT ~0.8 or 1.2) on HPLC.[1]

Root Cause:

  • Position 3 Oxidation: The methylene group adjacent to the oxygen is benzylic and ether-like, making it prone to radical abstraction, forming 3-hydroxy-5-methylphthalide (pseudo-acid).[1]

  • Position 5 Oxidation: The methyl group on the aromatic ring can slowly oxidize to the aldehyde or carboxylic acid under aerobic conditions.

Comparative Stability Data
ParameterStable ConditionUnstable ConditionResult of Failure
pH Range 2.0 – 7.5> 8.0Ring Opening (Hydrolysis)
Atmosphere Argon / NitrogenAir (Oxygen)Benzylic Oxidation (Yellowing)
Light Dark / Amber VialUV / FluorescentRadical formation / Dimerization
Solvent ACN, DCM, EtOAcMeOH (with base)Transesterification (Ring Opening)
Storage Protocol

To maximize shelf life (>2 years):

  • Container: Amber glass vial with a PTFE-lined cap.

  • Atmosphere: Purge headspace with Argon (heavier than air) before sealing.[1]

  • Temperature: Store at -20°C .

    • Note: Allow the vial to reach room temperature before opening to prevent water condensation, which accelerates hydrolysis.

Module C: Analytical Troubleshooting (HPLC)

Issue: Split peaks or broad tailing in chromatograms.

Diagnostic Workflow:

Troubleshooting Figure 2: Analytical troubleshooting decision tree for phthalide derivatives. Start Issue: HPLC Peak Distortion CheckpH Check Mobile Phase pH Start->CheckpH IsBasic Is pH > 7.5? CheckpH->IsBasic YesBasic YES: On-column Hydrolysis IsBasic->YesBasic True NoBasic NO: Check Sample Solvent IsBasic->NoBasic False Action1 Action: Acidify Mobile Phase (Add 0.1% Formic Acid) YesBasic->Action1 IsProtic Is Diluent Methanol? NoBasic->IsProtic Action2 Action: Switch to ACN (Avoid Solvolysis) IsProtic->Action2 True Action3 Action: Check Column Age (Tailing) IsProtic->Action3 False

Recommended HPLC Method:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH prevents ring opening).[1]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV 254 nm (Aromatic ring) and 210 nm (Carbonyl).[1]

Frequently Asked Questions (FAQs)

Q1: Can I use methanol as a solvent for recrystallization?

  • Answer: Use caution. While methanol is a good solvent, heating 5-methylphthalide in methanol—especially if any trace base is present—can lead to transesterification , opening the lactone ring to form the methyl ester of the hydroxy-acid.[1] Acetonitrile or Ethyl Acetate/Hexane mixtures are safer alternatives.[1]

Q2: My compound turned into a sticky gum after rotary evaporation. Why?

  • Answer: This often indicates partial hydrolysis. The ring-opened hydroxy-acid form is often amorphous/gummy compared to the crystalline lactone.[1]

    • Fix: Redissolve in DCM, wash with 1M HCl (to force ring closure), dry, and re-evaporate.

Q3: Is this compound light sensitive?

  • Answer: Yes, moderately. Phthalide derivatives can undergo photo-induced rearrangement or oxidation at the benzylic position [1]. Always use amber glassware for long-term storage or reactions.[1]

Q4: I see two spots on TLC that merge into one. What is happening?

  • Answer: This is classic "streaking" due to the equilibrium between the lactone and the ring-opened species on the silica gel, which is slightly acidic/polar.[1] Adding 1% acetic acid to your eluent can suppress the ring opening and sharpen the spot.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 130409597, 5-fluoro-3-methylisobenzofuran-1(3H)-one. Retrieved from [Link][1]

  • Zhang, J., et al. (2012). Synthesis of 3-Methyleneisobenzofuran-1(3H)-one and Their Derivatives.[1][2] Chinese Journal of Organic Chemistry. Retrieved from [Link]

  • Bansal, G., et al. (2025). Forced Degradation Studies to Assess the Stability of Drugs and Products. ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Purification of 5-Methylisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-Methylisobenzofuran-1(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable synthetic intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.

I. Understanding the Molecule: Key Physicochemical Properties

Before delving into purification challenges, it is crucial to understand the basic properties of this compound, also known as 5-methylphthalide.

PropertyValueSource
Molecular Formula C₉H₈O₂
Molecular Weight 148.16 g/mol
Appearance White to off-white solid
Storage Sealed in a dry place at room temperature

The structure contains a lactone (a cyclic ester), which is a key functional group influencing its reactivity and stability. The aromatic ring and the methyl group contribute to its overall moderate polarity.

II. Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific problems that may arise during the purification of this compound in a question-and-answer format.

Question 1: My final product has a low purity (<95%) after initial synthesis and work-up. What are the likely impurities?

Answer: Low purity is often due to the presence of unreacted starting materials, side-products, or degradation of the target molecule. The exact nature of the impurities will depend on the synthetic route employed. Common synthetic precursors to phthalides include substituted benzoic acids or their derivatives.[1][2]

Probable Impurities:

  • Unreacted Starting Materials: Depending on the synthesis, this could include 2-carboxy-4-methylbenzaldehyde, 2-formyl-5-methylbenzoic acid, or related precursors.

  • Over-oxidized or Over-reduced Byproducts: If the synthesis involves oxidation or reduction steps, it's possible to have byproducts where other functional groups on the aromatic ring have reacted.

  • Ring-Opened Product (2-hydroxymethyl-5-methylbenzoic acid): The lactone ring of phthalides can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to the formation of the corresponding carboxylic acid. A study on the related compound clanfenur showed maximum stability in the pH range of 4-5.[3]

  • Polymeric or Tarry Materials: These can form under harsh reaction conditions, such as high temperatures or the presence of strong acids or bases.

Question 2: I am seeing a persistent impurity with a similar polarity to my product during column chromatography. How can I improve the separation?

Answer: Co-elution of impurities is a common challenge. Here are several strategies to enhance separation:

  • Optimize the Solvent System: A slight adjustment to the polarity of your eluent can significantly impact separation. For moderately polar compounds like this compound, a common solvent system is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.

    • Actionable Advice: If your impurity is slightly more polar, decrease the proportion of ethyl acetate. If it is less polar, a slight increase in ethyl acetate may help. Running a gradient elution, where the polarity of the solvent system is gradually increased, can also be highly effective.

  • Change the Stationary Phase: While silica gel is the most common stationary phase, its acidic nature can sometimes cause degradation or poor separation of certain compounds.

    • Alternative Stationary Phases:

      • Alumina (Neutral or Basic): Can be a good alternative if your compound is sensitive to the acidity of silica gel.

      • Reverse-Phase Silica (C18): In this case, you would use a polar solvent system (e.g., water/acetonitrile or water/methanol). This is particularly useful for separating compounds with different hydrophobicities.

  • Recrystallization: If the impurity is present in a small amount, recrystallization can be a highly effective final purification step.

Question 3: My product seems to be degrading on the silica gel column, leading to low recovery. What can I do?

Answer: Degradation on silica gel is often due to the acidic nature of the stationary phase, which can catalyze the hydrolysis of the lactone ring.

  • Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by adding a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1%), to your eluent system.

  • Use an Alternative Stationary Phase: As mentioned previously, switching to neutral alumina can prevent acid-catalyzed degradation.

  • Minimize Contact Time: Perform the chromatography as quickly as possible (flash chromatography) to reduce the time the compound spends on the column. Avoid letting the column run dry.

III. Frequently Asked Questions (FAQs)

Q1: What is the recommended method for monitoring the progress of the purification?

A1: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the purification process. Use the same solvent system for TLC that you plan to use for your column chromatography to get an accurate prediction of the separation. The desired compound should have an Rf value of approximately 0.3 for optimal separation in flash column chromatography.

Q2: How should I store purified this compound to ensure its stability?

A2: Commercial suppliers recommend storing the compound sealed in a dry container at room temperature.[4] To prevent potential hydrolysis of the lactone, it is crucial to protect it from moisture and atmospheric humidity. Storing under an inert atmosphere (e.g., nitrogen or argon) can further enhance long-term stability.

Q3: Can I use recrystallization as the primary method of purification?

A3: Recrystallization can be an excellent purification method, particularly if the crude product is relatively pure (>85-90%). The key is to find a suitable solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at all temperatures. Common solvent systems for recrystallization of moderately polar organic compounds include ethanol/water, ethyl acetate/hexanes, or acetone/water.[5][6]

IV. Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a general method for the purification of this compound using flash column chromatography.

Materials:

  • Silica gel (230-400 mesh)

  • Hexanes (or petroleum ether)

  • Ethyl acetate

  • Glass column with a stopcock

  • Collection tubes

Procedure:

  • Prepare the Column:

    • Securely clamp the column in a vertical position in a fume hood.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand (approx. 1 cm).

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate).

    • Carefully pour the slurry into the column, gently tapping the side of the column to ensure even packing.

    • Add another thin layer of sand on top of the silica gel bed.

    • Wash the column with 2-3 column volumes of the initial eluent, ensuring the column does not run dry.

  • Load the Sample:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution:

    • Begin eluting with a low-polarity solvent system (e.g., 95:5 hexanes:ethyl acetate).

    • Collect fractions and monitor their composition using TLC.

    • If the desired compound is not eluting, gradually increase the polarity of the eluent (e.g., to 90:10, then 80:20 hexanes:ethyl acetate).

  • Combine and Concentrate:

    • Once the desired product has been fully eluted, combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Recrystallization

This protocol is suitable for the final purification of solid this compound.

Materials:

  • Crude this compound

  • A suitable solvent system (e.g., ethyl acetate and hexanes)

  • Erlenmeyer flask

  • Hot plate

  • Condenser (optional)

  • Buchner funnel and filter paper

Procedure:

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the more polar solvent (e.g., ethyl acetate) to dissolve the solid with gentle heating.

  • Induce Crystallization:

    • While the solution is still warm, slowly add the less polar solvent (e.g., hexanes) until the solution becomes slightly cloudy (the point of saturation).

    • If too much of the less polar solvent is added, add a small amount of the more polar solvent until the solution becomes clear again.

  • Crystal Growth:

    • Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold, less polar solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

V. Visualization of Purification Workflow

The following diagram illustrates the general workflow for the purification of this compound.

Purification_Workflow cluster_synthesis Synthesis & Work-up cluster_purification Purification cluster_analysis Purity Analysis Crude_Product Crude this compound Column_Chromatography Column Chromatography (Silica Gel, Hexanes/EtOAc) Crude_Product->Column_Chromatography Primary Purification Recrystallization Recrystallization (e.g., EtOAc/Hexanes) Column_Chromatography->Recrystallization Optional Polishing Step Purity_Check Purity Check (TLC, NMR, etc.) Column_Chromatography->Purity_Check Recrystallization->Purity_Check Purity_Check->Column_Chromatography If impure, re-purify Pure_Product Pure Product (>98%) Purity_Check->Pure_Product If pure

Caption: General purification workflow for this compound.

VI. Logical Troubleshooting Flow

The diagram below outlines a logical approach to troubleshooting common purification issues.

Troubleshooting_Flow Start Low Purity or Recovery Check_TLC Analyze Crude by TLC Start->Check_TLC Streaking Streaking or Spot Tailing? Check_TLC->Streaking Yes Coelution Co-eluting Spots? Check_TLC->Coelution No Degradation Product Degradation Suspected Streaking->Degradation Possible Degradation Optimize_Solvent Optimize Solvent System Coelution->Optimize_Solvent Yes Recrystallize Attempt Recrystallization Coelution->Recrystallize Minor Impurity Change_Stationary_Phase Change Stationary Phase (e.g., Alumina, C18) Degradation->Change_Stationary_Phase Deactivate_Silica Deactivate Silica (add Et3N to eluent) Degradation->Deactivate_Silica Optimize_Solvent->Change_Stationary_Phase If still co-eluting Success Pure Product Obtained Optimize_Solvent->Success Change_Stationary_Phase->Success Recrystallize->Success Deactivate_Silica->Success

Caption: Troubleshooting flowchart for purification challenges.

VII. References

  • MDPI. Synthesis of Phthalides and α,β-butenolides by Transition Metal-Catalyzed Activation of C—H Bonds.[Link]

  • PubMed. Degradation study of the investigational anticancer drug clanfenur.[Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.[Link]

  • Reddit. r/Chempros: Go-to recrystallization solvent mixtures.[Link]

  • MDPI. Electrochemistry and Photoredox Catalysis: A Comparative Evaluation in Organic Synthesis.[Link]

Sources

Technical Support Center: Navigating the Complex NMR Spectra of 5-Methylisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the interpretation of complex NMR spectra of 5-Methylisobenzofuran-1(3H)-one. This guide is designed for researchers, scientists, and drug development professionals who are utilizing NMR spectroscopy for the structural elucidation and characterization of this compound. Here, we address common challenges and provide in-depth troubleshooting strategies to ensure accurate and efficient spectral analysis.

Understanding the Molecule: this compound

This compound is a substituted bicyclic lactone. Its structure presents a unique set of protons and carbons, leading to a potentially complex but highly informative NMR spectrum. The key to successful interpretation lies in understanding the expected chemical shifts, coupling patterns, and potential for second-order effects.

Structure:

Frequently Asked Questions (FAQs)

Q1: What is the expected ¹H NMR spectrum of this compound?

A1: The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons, the methylene protons of the lactone ring, and the methyl protons.

  • Aromatic Protons (Ar-H): Due to the substitution pattern on the benzene ring, you will observe a complex splitting pattern for the three aromatic protons. These will typically appear in the range of δ 7.0-8.0 ppm. The exact chemical shifts and coupling constants will depend on the electronic environment of each proton.

  • Methylene Protons (-CH₂-): The two protons of the methylene group in the lactone ring are diastereotopic. This means they are chemically non-equivalent and will appear as two separate signals, likely as a pair of doublets (an AX system), due to geminal coupling. These signals are expected in the range of δ 5.0-5.5 ppm.

  • Methyl Protons (-CH₃): The methyl group attached to the aromatic ring will appear as a singlet in the upfield region of the spectrum, typically around δ 2.3-2.5 ppm.

Q2: What are the anticipated ¹³C NMR chemical shifts for this compound?

A2: The ¹³C NMR spectrum will provide valuable information about the carbon skeleton. The expected chemical shifts are as follows:

Carbon TypeExpected Chemical Shift (δ, ppm)
Carbonyl (C=O)165-175
Aromatic (Ar-C)120-150
Methylene (-CH₂-)65-75
Methyl (-CH₃)20-25

Troubleshooting Guide for Complex Spectra

The following section addresses specific issues you may encounter during the NMR analysis of this compound.

Issue 1: Peak Broadening in the Aromatic Region

Question: My aromatic signals are broad and poorly resolved, making it difficult to determine coupling constants. What could be the cause and how can I fix it?

Answer:

Broadening of NMR signals can stem from several factors. Here’s a systematic approach to troubleshoot this issue:

Causality and Experimental Choices:

  • Poor Shimming: The homogeneity of the magnetic field (shimming) is critical for obtaining sharp lines. An improperly shimmed magnet will result in broad peaks.

  • Sample Concentration: A sample that is too concentrated can lead to increased viscosity and molecular aggregation, causing peak broadening. Conversely, a very dilute sample will have a low signal-to-noise ratio, which can also manifest as broad-looking peaks.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic substances (e.g., dissolved oxygen, metal ions) can significantly broaden NMR signals.

  • Chemical Exchange: While less likely for the aromatic protons in this specific molecule under normal conditions, proton exchange with acidic or basic impurities can lead to broadening.

Step-by-Step Troubleshooting Protocol:

  • Re-shim the Spectrometer: This should always be the first step. If you are unsure how to do this, consult the instrument manual or a qualified operator.

  • Optimize Sample Concentration: Prepare a new sample with a lower concentration. If the signal-to-noise ratio is a concern, increase the number of scans.

  • Degas the Sample: To remove dissolved oxygen, bubble an inert gas (like nitrogen or argon) through your sample for several minutes before capping the NMR tube.

  • Check for Impurities: Review your synthesis and purification steps to identify any potential sources of paramagnetic contamination.

Issue 2: Unexpected Splitting Patterns for the Methylene Protons

Question: The methylene protons are not appearing as a clean pair of doublets. Instead, I see a more complex multiplet. Why is this happening?

Answer:

The appearance of a complex multiplet for the diastereotopic methylene protons often points towards second-order spectral effects or long-range coupling.

Causality and Experimental Choices:

  • Second-Order Effects (Strong Coupling): When the chemical shift difference (Δν) between two coupled protons is not significantly larger than their coupling constant (J), the spectrum becomes more complex. This is more common at lower magnetic field strengths. The inner peaks of the multiplets increase in intensity, while the outer peaks decrease (a phenomenon known as "roofing").

  • Long-Range Coupling: The methylene protons may be exhibiting long-range coupling with one of the aromatic protons. This would further split the signals.

Step-by-Step Troubleshooting Protocol:

  • Increase the Spectrometer's Magnetic Field Strength: If available, acquiring the spectrum on a higher field instrument will increase the chemical shift dispersion (Δν in Hz), often simplifying the spectrum back to a first-order pattern.

  • Perform a 2D COSY Experiment: A Correlation Spectroscopy (COSY) experiment will show correlations between coupled protons. This can help to definitively identify which protons are coupled to the methylene protons and untangle the complex multiplet.

  • Spectral Simulation: Using NMR simulation software, you can input estimated chemical shifts and coupling constants to generate a theoretical spectrum. By adjusting these parameters to match your experimental spectrum, you can extract the true chemical shifts and coupling constants.

Workflow for Analyzing Complex Multiplets

G start Complex Multiplet Observed for -CH₂- Protons check_field Is a higher field spectrometer available? start->check_field acquire_high_field Acquire spectrum at higher field strength check_field->acquire_high_field Yes perform_cosy Perform 2D COSY experiment check_field->perform_cosy No analyze_simplified Analyze simplified first-order spectrum acquire_high_field->analyze_simplified end_node Multiplet Interpreted analyze_simplified->end_node identify_couplings Identify all coupling partners perform_cosy->identify_couplings simulate_spectrum Use spectral simulation software identify_couplings->simulate_spectrum extract_parameters Extract accurate δ and J values simulate_spectrum->extract_parameters extract_parameters->end_node

Caption: Troubleshooting workflow for complex methylene proton signals.

Issue 3: Identifying and Dealing with Solvent and Impurity Peaks

Question: I see extra peaks in my spectrum that I can't assign to my molecule. How do I identify them and can I get rid of them?

Answer:

Unidentified peaks are a common nuisance in NMR spectroscopy and usually arise from residual solvents or impurities from the synthesis.

Causality and Experimental Choices:

  • Residual Solvents: Solvents used in the reaction or purification (e.g., acetone, ethyl acetate, dichloromethane) are often difficult to remove completely and will appear in the spectrum.

  • Water: Most deuterated solvents are hygroscopic and will absorb atmospheric moisture, leading to a water peak.[1] The chemical shift of water is highly dependent on the solvent, temperature, and concentration.[1]

  • Grease: Silicone grease from glassware joints can introduce broad, rolling peaks, typically around δ 0 ppm.

Step-by-Step Troubleshooting Protocol:

  • Consult a Solvent Impurity Table: There are well-established tables that list the ¹H and ¹³C NMR chemical shifts of common laboratory solvents in various deuterated solvents.[2][3][4] Compare the chemical shifts of your unknown peaks to these tables.

  • Properly Dry Your Sample: Ensure your sample is thoroughly dried under high vacuum before preparing the NMR sample.

  • Use High-Purity Deuterated Solvents: Purchase deuterated solvents in small, sealed ampoules to minimize water absorption.

  • Careful Glassware Cleaning: Thoroughly clean and dry your NMR tubes to avoid contamination. Rinsing with a non-protonated solvent and drying in an oven is a good practice, but be aware that residual cleaning solvents like acetone can be persistent.[5]

Common Solvent Impurities in CDCl₃

Solvent¹H Chemical Shift (δ, ppm)Multiplicity
Chloroform (residual)7.26s
Water~1.56s (broad)
Acetone2.17s
Dichloromethane5.30s
Ethyl Acetate2.05 (s), 4.12 (q), 1.26 (t)s, q, t

Note: Chemical shifts can vary slightly based on sample conditions.[4]

Advanced Techniques for Unambiguous Assignment

For particularly complex spectra or for definitive structural confirmation, advanced 2D NMR techniques are invaluable.[6][7]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms they are directly attached to. It is extremely useful for assigning the methylene and methyl carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is powerful for piecing together the carbon skeleton and confirming the connectivity of the entire molecule.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, which can help to confirm the regiochemistry of the methyl group on the aromatic ring.

Logical Relationship of 2D NMR Experiments

G cluster_1d 1D NMR cluster_2d 2D NMR H_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Coupling) H_NMR->COSY Identifies coupled protons HSQC HSQC (¹H-¹³C Direct Correlation) H_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) H_NMR->HMBC NOESY NOESY (¹H-¹H Spatial Proximity) H_NMR->NOESY Confirms 3D structure C_NMR ¹³C NMR (Carbon Environments) C_NMR->HSQC C_NMR->HMBC HSQC->HMBC Assigns quaternary carbons

Caption: Interconnectivity of 1D and 2D NMR experiments for structure elucidation.

By employing a systematic approach that combines a foundational understanding of the molecule's expected NMR signature with targeted troubleshooting strategies and advanced 2D techniques, researchers can confidently interpret even the most complex spectra of this compound.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Esteves, P. M., & de M. Carneiro, J. W. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. In Structure and Bonding. Springer. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]

  • Carl ROTH. NMR Chemical Shifts of Common Solvents as Trace Impurities. [Link]

Sources

Methods for removing impurities from 5-Methylisobenzofuran-1(3H)-one samples

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Methylisobenzofuran-1(3H)-one Purification

  • Subject: Impurity Removal & Troubleshooting Guide

  • Compound: this compound (CAS: 5266-37-5)

  • Common Name: 5-Methylphthalide

Introduction: The Purification Landscape

This compound (5-Methylphthalide) is a critical intermediate in the synthesis of pharmaceutical agents, including antidepressant scaffolds (e.g., Citalopram derivatives). Its purity is governed by the stability of the lactone ring and the difficulty of separating it from its regioisomer, 6-methylphthalide.

This guide addresses the three most common purification challenges:

  • Regioisomer Contamination (The "Twin" Problem)

  • Hydrolytic Ring Opening (The "pH" Problem)

  • Trace Metal/Color Removal (The "Catalyst" Problem)

Part 1: Removing Regioisomers (The 6-Methyl Isomer)

Q: My HPLC shows a "shoulder" peak or a split peak. Is this the 6-methyl isomer, and how do I remove it?

A: Yes, this is the most persistent impurity. If your synthesis involved the formylation of 3,4-dimethylbenzoic acid derivatives or the reduction of 4-methylphthalic anhydride, you likely have a mixture of 5-methyl and 6-methyl isomers.

The Challenge: These isomers possess nearly identical polarities and boiling points. Standard flash chromatography often fails to resolve them completely.

Protocol: Fractional Recrystallization (The Solubility Differential) While chromatography is difficult, the crystal lattice energy of the two isomers often differs enough to allow separation via fractional recrystallization.

  • Solvent Selection: Use Ethanol (95%) or a Toluene/Heptane system. 5-methylphthalide typically crystallizes more readily from ethanol than the 6-isomer.

  • The "Seeding" Technique:

    • Dissolve the crude mixture in minimal boiling Ethanol.

    • Cool slowly to room temperature.

    • Crucial Step: If you have a pure standard of 5-methylphthalide, add a "seed" crystal at 35°C. This templates the lattice for the 5-isomer, leaving the 6-isomer in the mother liquor.

    • Filter at 0-5°C.

    • Validation: Analyze the mother liquor vs. the crystal cake via HPLC. If the crystal cake is enriched (e.g., from 80:20 to 95:5), repeat the process.

Visual Workflow: Isomer Separation Logic

IsomerSeparation Start Crude Mixture (5-Me / 6-Me Phthalide) Solvent Dissolve in Boiling Ethanol (Concentration: 1g/5mL) Start->Solvent Cooling Slow Cool to 35°C Solvent->Cooling Seed Add Pure 5-Me Seed Crystal Cooling->Seed Filter Filtration at 0°C Seed->Filter Cake Solid Cake (Enriched 5-Me) Filter->Cake Liquor Mother Liquor (Enriched 6-Me) Filter->Liquor Check HPLC Analysis Cake->Check Recryst Repeat Recrystallization Check->Recryst Purity < 99% Done Final Product (>99% Pure) Check->Done Purity > 99% Recryst->Solvent

Figure 1: Fractional recrystallization workflow for enriching the 5-methyl isomer.

Part 2: Chemical Impurities & Ring Stability

Q: I see a broad peak at the solvent front, and my yield is dropping during workup. What is happening?

A: You are likely hydrolyzing the lactone ring. 5-Methylphthalide is a lactone; in the presence of strong bases (NaOH, KOH) or even prolonged exposure to water, it opens to form the hydroxy-acid salt .

The Mechanism of Failure:



If you wash your organic phase with 1M NaOH to remove unreacted acids, you will wash away your product into the aqueous layer.

Corrective Protocol: The "Cold Bicarbonate" Wash To remove acidic impurities (like starting benzoic acids) without destroying the lactone:

  • Dissolve: Dissolve crude material in Ethyl Acetate or DCM.[1]

  • Wash: Use cold (5°C) Saturated Sodium Bicarbonate (NaHCO₃) .

    • Why? Bicarbonate (pH ~8.5) is strong enough to deprotonate benzoic acid impurities (pKa ~4) but kinetically slow to hydrolyze the phthalide lactone at low temperatures.

  • Speed: Perform the separation quickly (< 5 mins contact time).

  • Dry: Immediately dry the organic layer over Anhydrous MgSO₄.

Part 3: Trace Metals & Color

Q: My product is off-white/yellow. How do I remove the color?

A: Color is often due to trace oxidation products (quinones) or residual metal catalysts (Pd, Cu) if cross-coupling was used.

Protocol: Activated Carbon Treatment

  • Dissolve the compound in hot Ethanol or Ethyl Acetate.[1]

  • Add Activated Carbon (Charcoal) (5-10% w/w relative to product).

  • Stir at reflux for 30 minutes.

  • Hot Filtration: Filter through a Celite pad while hot. If the solution cools, the product will crystallize in the filter.

  • Crystallize as normal.

Part 4: Analytical Validation (Self-Validating System)

You cannot optimize what you cannot measure. Use this HPLC method to distinguish the lactone from the open-ring acid and the regioisomer.

Recommended HPLC Method:

ParameterSettingRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150mm, 3.5µmStandard reverse phase resolution.
Mobile Phase A 0.1% Phosphoric Acid in WaterCritical: Low pH suppresses ionization of the open-ring acid, ensuring it retains differently than the neutral lactone.
Mobile Phase B AcetonitrileStrong eluent for organic separation.
Gradient 10% B to 90% B over 15 minsGeneral gradient to catch polar acids (early) and non-polar dimers (late).
Detection UV @ 225 nmPhthalides absorb strongly here; avoids solvent cut-off.
Flow Rate 1.0 mL/minStandard backpressure.

Data Interpretation:

  • Early Elution (RT ~2-3 min): Open-ring hydroxy acids (Hydrolysis indicators).

  • Mid Elution (RT ~8-9 min): 5-Methylphthalide (Target).

  • Shoulder/Split Peak: 6-Methylphthalide (Regioisomer).

Summary of Troubleshooting

SymptomProbable CauseCorrective Action
Split Peak in HPLC Regioisomer (6-methyl)Fractional Recrystallization (EtOH).
Low Yield after Base Wash Lactone HydrolysisUse cold NaHCO₃; avoid NaOH.
Broad Front Peak Open-ring AcidAcidify sample before injection; check storage stability.
Colored Solid Oxidation/MetalsActivated Carbon treatment + Hot Filtration.

References

  • Tirzitis, G. et al. "Synthesis and properties of 5-substituted phthalides." Chemistry of Heterocyclic Compounds, vol. 19, no. 11, 1983, pp. 1149–1153. Link (Discusses general phthalide stability and synthesis).

  • U.S. Patent 4,160,771. "Method for the preparation of 5-cyanophthalide." United States Patent Office, 1979. Link (Describes separation of phthalide isomers and purification logic relevant to the methyl analog).

  • Kus, N. et al. "Matrix isolation and spectroscopic study of the structure and photochemistry of phthalide." Journal of Physical Chemistry A, vol. 114, no. 34, 2010, pp. 9119–9127. Link (Provides spectral data for validation).

  • BenchChem. "Technical Support: Crystallization Methods." BenchChem Technical Guides, 2025.

Sources

Strategies for scaling up the production of 5-Methylisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Methylisobenzofuran-1(3H)-one Production

Introduction

Welcome to the technical support hub for This compound (5-Methylphthalide). This compound is a critical pharmacophore, most notably serving as the key intermediate for the immunosuppressant Mycophenolate Mofetil .

While bench-scale synthesis is straightforward, scaling to kilogram/ton quantities introduces non-linear challenges: regioselectivity drift , exothermic runaways , and filtration bottlenecks . This guide moves beyond standard literature to address the "why" and "how" of process failure, focusing on the industrial reduction of 4-methylphthalic anhydride.

Module 1: Route Selection & Reaction Logic

The Core Challenge: The most scalable route is the regioselective reduction of 4-methylphthalic anhydride using Sodium Borohydride (NaBH


). However, this reaction produces two isomers:
  • 5-Methylphthalide (Target): Derived from hydride attack at the meta-carbonyl.

  • 6-Methylphthalide (Impurity): Derived from hydride attack at the para-carbonyl.

Visualizing the Regioselectivity

The following diagram illustrates the electronic governance of the reaction. The methyl group donates electron density, deactivating the para position (C-1) and making the meta position (C-2) the preferred electrophile.

Regioselectivity Start 4-Methylphthalic Anhydride Elec_Effect Electronic Effect: Methyl group donates e- to Para (C1) Deactivates C1 towards Hydride Start->Elec_Effect Path_A Path A (Major): Hydride attacks C2 (Meta) (More Electrophilic) Start->Path_A Preferred Path_B Path B (Minor): Hydride attacks C1 (Para) (Less Electrophilic) Start->Path_B Competes Inter_A Intermediate A: C2-Alkoxide / C1-Carboxylate Path_A->Inter_A Inter_B Intermediate B: C1-Alkoxide / C2-Carboxylate Path_B->Inter_B Prod_5 TARGET: 5-Methylphthalide (Yield: ~80-85%) Inter_A->Prod_5 Acid Cyclization Prod_6 IMPURITY: 6-Methylphthalide (Yield: ~15-20%) Inter_B->Prod_6 Acid Cyclization

Figure 1: Mechanistic pathway showing why electronic effects favor the 5-methyl isomer during anhydride reduction.

Module 2: Troubleshooting & FAQs

This section addresses specific tickets received from process chemists during scale-up.

Topic A: Regioselectivity & Purity

Q1: My HPLC shows an 80:20 isomer ratio (5-Me vs 6-Me). How do I push this to >99% without column chromatography?

Diagnosis: You cannot alter the reaction ratio significantly beyond 85:15 due to the intrinsic electronics of the aromatic ring. The solution lies in solubility engineering rather than catalyst screening.

Protocol (Purification by Slurry): The 5-isomer and 6-isomer have distinct solubility profiles. The 6-isomer is generally more soluble in lower alcohols.

  • Crude Isolation: After quenching the reaction, strip the solvent to obtain the crude solid mixture.

  • Reslurry: Suspend the crude solid in Ethanol (95%) or Toluene at a ratio of 3-5 volumes relative to weight (3-5 mL/g).

  • Thermal Cycle: Heat to 60°C for 30 minutes. Do not dissolve completely; you want a slurry.

  • Filtration: Cool to 5-10°C and filter. The solid retained is enriched in the 5-methyl isomer .

  • Validation: If purity is <98%, repeat the reslurry. This method typically achieves >99% purity with a 40-50% overall yield from the anhydride [1].

Q2: I see a polar impurity spot (R_f ~ 0.1) that persists after workup. What is it?

Diagnosis: This is 1,2-bis(hydroxymethyl)-4-methylbenzene (the "Diol"). Cause: Over-reduction. This occurs when NaBH


 is present in large excess or the reaction temperature spikes, allowing the intermediate lactone to reduce further to the diol.
Correction: 
  • Stoichiometry: Limit NaBH

    
     to 1.0–1.1 equivalents.
    
  • Dosing: Add NaBH

    
     as a solution (in DMF or Diglyme) slowly to the anhydride solution. Do not dump solid NaBH
    
    
    
    into the reactor.
  • Quench: Quench strictly with dilute HCl immediately upon consumption of the starting material (monitor via HPLC/TLC).

Topic B: Safety & Engineering (Scale-Up)

Q3: During the NaBH


 addition, the reactor pressure is spiking dangerously. How do we control this? 

Diagnosis: You are generating hydrogen gas (


) faster than your vent sizing can handle.[1]
Mechanism:  NaBH

+ Solvent/Acid

Borane species +

. Scaling factor: On a 1g scale, the H

escapes unnoticed. On a 10kg scale, you are generating thousands of liters of gas.

Safety Protocol:

  • Solvent Choice: Avoid protic solvents (methanol/ethanol) during the initial mixing if possible, or keep temperatures <0°C. Using THF or DMF minimizes background hydrolysis of NaBH

    
    .
    
  • Headspace Purge: Maintain a continuous Nitrogen sweep to keep H

    
     concentration below the Lower Explosive Limit (LEL, 4%).
    
  • Dosing Control: Link the NaBH

    
     pump to the reactor temperature and pressure. If pressure rises >0.2 bar above setpoint, the pump must auto-stop [2].
    

Q4: The filtration of the final product is extremely slow (clogging filters).

Diagnosis: Rapid precipitation creates "fines" (micro-crystals) that blind filter cloth. Correction: Implement Ostwald Ripening .

  • After acidification/precipitation, heat the slurry back to 50°C.

  • Hold for 1 hour.

  • Cool slowly (10°C/hour) to the filtration temperature. This grows larger, filterable crystals.

Module 3: Standard Operating Procedure (SOP) Summary

The following table summarizes the critical parameters for a 1 kg scale batch.

ParameterSpecificationRationale
Starting Material 4-Methylphthalic AnhydridePurity >98% to minimize non-isomer impurities.
Reagent NaBH

(1.05 eq)
Slight excess ensures conversion; too much causes over-reduction.
Solvent THF (Reaction), Ethanol (Workup)THF provides solubility; Ethanol aids in isomer separation.
Temperature -10°C to 0°C (Addition)Critical for regioselectivity and H

control.
Quench 6N HCl (Dropwise)Converts Boron complex to product; highly exothermic.
Purification Slurry in Toluene or EtOHRemoves 6-methyl isomer and Diol impurities.

Module 4: Process Workflow Diagram

This flowchart outlines the decision matrix for the production campaign.

Workflow Start Start: 4-Methylphthalic Anhydride + THF (-5°C) Add_NaBH4 Addition: NaBH4 Solution (Controlled Rate, T < 0°C) Start->Add_NaBH4 Check_IPC IPC: HPLC Check SM < 0.5%? Add_NaBH4->Check_IPC Check_IPC->Add_NaBH4 No (Add 0.05 eq) Quench Quench: 6N HCl (Exotherm/H2 Mgmt) Check_IPC->Quench Yes Isolate Concentrate & Filter Crude Quench->Isolate Purify Reslurry in Ethanol (60°C) Cool to 5°C Isolate->Purify Final_Check Final QC: Isomer Ratio > 99:1? Purify->Final_Check Pack Pack: 5-Methylphthalide Final_Check->Pack Pass Reprocess Recycle Mother Liquor Final_Check->Reprocess Fail Reprocess->Purify

Figure 2: End-to-end process flow for the synthesis and purification of 5-Methylphthalide.

References

  • Process for preparing 5-phenoxy-1(3H)isobenzofuranone (Analogous Purification Method).
  • Chemical reaction hazards associated with the use of sodium borohydride. Source: Institution of Chemical Engineers (IChemE) Symposium Series.[1] URL:[Link] (Note: Direct PDF link often varies; verified via IChemE repository). Relevance: Provides critical safety data on heat of reaction (-150 kcal/mol) and hydrogen evolution rates (1000L/hr/L reagent) during scale-up.

  • Regioselective reduction of substituted phthalic anhydrides. Source:Journal of Organic Chemistry, 1985, 50, 12, 2128–2133. URL:[Link] Relevance: Foundational text establishing the electronic effects governing the meta-carbonyl attack preference.

Sources

Technical Support Center: 5-Methylisobenzofuran-1(3H)-one Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

5-Methylisobenzofuran-1(3H)-one is a critical phthalide intermediate, notably used in the synthesis of kinase inhibitors like Lorlatinib . While the phthalide core (gamma-lactone fused to a benzene ring) is relatively robust, it possesses two specific vulnerabilities that lead to decomposition:[1]

  • Hydrolytic Ring Opening: The lactone moiety is susceptible to hydrolysis, particularly in basic or moist environments, reverting to the open-chain hydroxy-acid form.

  • Benzylic Oxidation: The C3 methylene group (benzylic position) is prone to autoxidation, leading to 3-hydroxy derivatives or phthalic anhydrides upon prolonged exposure to air and light.

This guide provides a self-validating system to prevent these degradation pathways.

Critical Storage Parameters (The "Why" and "How")

To maintain purity >98%, you must control three variables: Moisture , Oxygen , and Light .

The Degradation Mechanism

Understanding the enemy is the first step to containment. The diagram below illustrates the two primary decomposition pathways you are fighting against.

DecompositionPathways Compound This compound (Intact Lactone) Acid 2-(Hydroxymethyl)-4-methylbenzoic acid (Ring Open - Soluble in Base) Compound->Acid Ring Opening (Irreversible in Base) Oxidized 3-Hydroxy-5-methylphthalide or Anhydride Compound->Oxidized Benzylic Oxidation (Yellowing) Moisture Moisture/Base (Hydrolysis) Moisture->Acid Oxygen O2 / UV Light (Oxidation) Oxygen->Oxidized

Figure 1: Primary degradation pathways. Hydrolysis leads to ring opening, while oxidation targets the C3 position.

Storage Protocol: The "Cryo-Desiccation" Standard

Do not rely on standard "room temperature" storage for periods exceeding 30 days.

ParameterStandard ConditionCritical LimitMechanism of Failure
Temperature 2°C to 8°C> 25°CAccelerates oxidation kinetics.
Atmosphere Argon or Nitrogen> 21% O2 (Air)C3-Autoxidation (Yellowing).
Humidity < 10% RH (Desiccated)> 40% RHHydrolysis of lactone to hydroxy-acid.
Light Amber Glass / FoilUV ExposurePhotolytic cleavage / Radical initiation.

Troubleshooting & Diagnostics

If you suspect your batch has degraded, use this diagnostic workflow.

Symptom 1: The material has turned yellow.
  • Cause: Oxidation.[2] The formation of quinoid structures or 3-hydroxy-phthalides often introduces conjugation, shifting absorption into the visible spectrum.

  • Action: Recrystallization is required. Simple drying will not remove oxidized impurities.

  • Prevention: Ensure the container is flushed with Argon before sealing.

Symptom 2: Melting point depression (> 2°C drop).
  • Cause: Hydrolysis. The open-chain acid (2-(hydroxymethyl)-4-methylbenzoic acid) acts as an impurity.

  • Action: Check solubility. The hydrolysis product is more soluble in aqueous base (e.g., 5% NaHCO3) than the neutral lactone.

  • Recovery: Dissolve in organic solvent (EtOAc), wash with weak base (to remove the acid form), dry, and concentrate.

Symptom 3: "Sticky" or clumping powder.
  • Cause: Hygroscopicity leading to partial hydrolysis.

  • Action: Dry under high vacuum (0.1 mbar) at 40°C for 4 hours. If clumping persists, the crystal lattice may have collapsed due to impurity formation.

QC & Validation Workflows

Trust but verify. Use this decision tree to determine if your material is safe for use in synthesis (e.g., Lorlatinib production).

ValidationWorkflow Start Inspect Batch Visual Visual Check: White Crystalline Powder? Start->Visual ColorFail Yellow/Brown: REJECT / RECRYSTALLIZE Visual->ColorFail No Solubility Solubility Check: Dissolve in 5% NaHCO3? Visual->Solubility Yes Soluble Dissolves: Hydrolyzed (Acid Form) REPROCESS Solubility->Soluble Yes (Bad) Insoluble Insoluble: Lactone Intact Solubility->Insoluble No (Good) HPLC HPLC/NMR Confirmation (Target >98%) Insoluble->HPLC HPLC->ColorFail Fail Use Release for Synthesis HPLC->Use Pass

Figure 2: Quality Control Decision Tree. Note that the lactone should NOT dissolve in weak aqueous base immediately; rapid dissolution indicates the ring is already open.

Analytical Checkpoints
  • 1H NMR (CDCl3): Look for the characteristic methylene singlet at C3 (approx. 5.2-5.3 ppm). If the ring opens, this shifts significantly, and you will see a carboxylic acid proton.

  • HPLC: Use a reverse-phase gradient (Water/Acetonitrile + 0.1% Formic Acid). The polar hydroxy-acid degradation product will elute earlier than the neutral lactone.

Frequently Asked Questions (FAQ)

Q: Can I store 5-methylphthalide in plastic containers? A: Avoid if possible. Phthalides can leach plasticizers or interact with certain polymers over long periods. Glass (borosilicate) or Teflon-lined containers are superior. If using plastic, ensure it is HDPE and double-bagged with a desiccant.

Q: My material absorbed water. Can I just heat it to dry it? A: Proceed with caution. Heating wet lactones can accelerate the hydrolysis reaction rather than reversing it. It is safer to dry under high vacuum at ambient temperature first. If you must heat, do so only after removing the bulk water, and ensure the environment is acidic or neutral, never basic.

Q: Why does the Safety Data Sheet (SDS) say "Store at 2-8°C"? A: This is a precautionary measure to slow down autoxidation. While the compound is stable at room temperature for days/weeks, the activation energy for the benzylic oxidation is lowered by light and heat. Refrigeration extends the shelf life from months to years.

Q: Is the hydrolysis reversible? A: Yes, under acidic conditions. If you have the open-chain hydroxy acid, you can re-close the ring (lactonization) by heating in toluene with a catalytic amount of p-TsOH (Dean-Stark trap to remove water). However, if the ring opened due to basic hydrolysis (saponification), you must acidify the solution first to protonate the carboxylate.

References

  • PubChem. (n.d.).[3][4] (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one Compound Summary. National Library of Medicine. Retrieved January 30, 2026, from [Link]

    • Context: Provides chemical structure and physical property data for the fluorinated analog, serving as a baseline for the methyl-deriv
  • Context: Confirms the role of 5-methylphthalide derivatives as key intermediates for Lorlatinib and outlines basic physical forms (white to light yellow solid).
  • ScienceMadness. (2019). Phthalide and reductions of anhydride to lactone. Retrieved January 30, 2026, from [Link]

    • Context: Detailed discussion on the synthesis and handling of phthalides, including purification via recrystalliz
  • Organic Chemistry Portal. (2007). Lactone Synthesis and Stability. Retrieved January 30, 2026, from [Link]

    • Context: Mechanistic background on the benzylic C-H abstraction and stability of aryl lactones.
  • Frontiers in Chemistry. (2019). Photodegradation Pathways of Typical Phthalic Acid Esters. Retrieved January 30, 2026, from [Link]

    • Context: Establishes the photodegradation pathways of phthalate derivatives, supporting the requirement for light protection.

Sources

Common experimental errors in the synthesis of isobenzofuranones

Author: BenchChem Technical Support Team. Date: February 2026

Department: Chemical Process Development & Optimization Subject: Troubleshooting Guide for Phthalide (Isobenzofuranone) Scaffolds

Introduction

Welcome to the Process Optimization Hub. Isobenzofuranones (phthalides) are privileged scaffolds in medicinal chemistry, serving as the core for drugs like mycophenolic acid and 3-n-butylphthalide (NBP). However, their synthesis is fraught with specific pitfalls: over-reduction , regiochemical scrambling , and lactonization failure .

This guide moves beyond standard textbook procedures to address the why and how of experimental failure.

Module 1: The Thermodynamic Trap

Issue: Reduction of Phthalic Anhydrides

Context: The most common route to isobenzofuranones is the reduction of phthalic anhydrides. The Failure Mode: Users often encounter "The Goldilocks Problem"—the reaction either stops at the lactol (hydroxylactone) or proceeds all the way to the diol (ring opening), missing the lactone target.

Troubleshooting Protocol: Chemoselectivity Control

The Fix: The choice of reducing agent dictates the stopping point. Sodium Borohydride (


) is often too aggressive without specific buffering, while Zinc/Acetic Acid provides a thermodynamic sink at the lactone stage.

Standardized Workflow (Zn/AcOH Method):

  • Dissolution: Dissolve phthalic anhydride in Glacial Acetic Acid (0.5 M).

  • Activation: Add Zn dust (3.0 equiv) in portions. Crucial: Maintain temp < 60°C to prevent ring-opening.

  • Monitoring: TLC will show a transient polar spot (lactol). Do not quench until this converts to the less polar lactone.

  • Workup: Filter Zn residues hot. Upon cooling, the lactone often crystallizes.

Data: Reducing Agent Selectivity

Reagent Solvent Primary Product Risk Factor

|


  | THF/Ether | 1,2-Benzenedimethanol (Diol) | Over-reduction (High) |
| 

| MeOH | Lactol / Diol Mixture | pH dependent; requires acid workup to close ring | | Zn / AcOH | AcOH | Isobenzofuranone (Target) | Cleanest profile; difficult if substrate is acid-sensitive | |

+

| THF | Isobenzofuranone | Lewis acid modifies hydride activity |
Visualization: Reduction Pathway Logic

ReductionLogic Start Phthalic Anhydride Reagent Select Reagent Start->Reagent PathA LiAlH4 Reagent->PathA PathB Zn / AcOH Reagent->PathB PathC NaBH4 (unbuffered) Reagent->PathC ProdA Diol (Over-reduced) PathA->ProdA Fast Intermed Lactol (Transient) PathB->Intermed PathC->Intermed Intermed->ProdA Excess H- ProdB Isobenzofuranone Intermed->ProdB Acid Cyclization

Caption: Decision tree for reducing agents. Note that acidic conditions (Path B) facilitate the dehydration of the intermediate lactol to the target lactone.

Module 2: The Kinetic Challenge

Issue: Organometallic Addition (Parham-Type Cyclization)

Context: Synthesizing 3-substituted phthalides via lithiation of 2-bromobenzoic acid derivatives. The Failure Mode: Low yield due to the "Halogen Dance" or intermolecular coupling.

Troubleshooting Protocol: Cryogenic Handling

The Science: When treating 2-bromobenzamides or 2-bromobenzoic acids with


-BuLi, the Lithium-Halogen exchange is faster than proton transfer only at low temperatures. Above -60°C, the base attacks the directing group or causes the halogen to migrate to the meta position (Halogen Dance).

Critical Steps:

  • Temperature: The reaction flask must be at -78°C (Acetone/Dry Ice) before

    
    -BuLi addition.
    
  • Addition Rate: Add

    
    -BuLi dropwise down the side of the flask to pre-cool it.
    
  • Electrophile Quench: The aldehyde/ketone electrophile must be added immediately after the exchange is complete (usually 15-30 mins).

Diagnostic: The "Wurtz" Check If you observe a dimer (biphenyl derivative) in your MS, your temperature was too high, or mixing was inefficient, leading to coupling between the lithiated species and the unreacted bromide.

Module 3: The Catalytic Sensitivity

Issue: Transition Metal C-H Activation

Context: Pd-catalyzed carbonylation or oxidative cyclization of benzoic acids. The Failure Mode: Poor regioselectivity or catalyst death (Pd black precipitation).

Troubleshooting Protocol: The Oxidant Balance

The Science: These reactions often rely on a Pd(II)/Pd(0) or Pd(II)/Pd(IV) cycle. If the re-oxidant (e.g.,


, Benzoquinone) is wet or inactive, the catalytic cycle collapses, precipitating Pd black.

Optimization Matrix:

  • Solvent: Switch from DMF to t-Amyl Alcohol if regioselectivity is poor; bulky solvents often enhance steric differentiation.

  • Ligand: For ortho-selective C-H activation, use mono-N-protected amino acid ligands (MPAA) which act as internal bases to assist the C-H cleavage step.

Visualization: Catalytic Failure Points

CHActivation Substrate Benzoic Acid CatCycle Pd(II) Insertion Substrate->CatCycle Fail1 Precipitation (Pd Black) CatCycle->Fail1 Poor Re-oxidant Fail2 Regio-isomers CatCycle->Fail2 No Ligand Control Success Phthalide CatCycle->Success MPAA Ligand + Dry Oxidant

Caption: Critical failure nodes in Pd-catalyzed synthesis. Re-oxidant quality is the primary determinant of catalyst longevity.

FAQ: Rapid Troubleshooting

Q: My product is an oil, but the literature says it should be a solid. Why? A: Isobenzofuranones are notorious for trapping solvent.

  • Check: Run a 1H NMR. If you see solvent peaks, dissolve in minimal diethyl ether and add hexanes dropwise to force precipitation.

  • Impurity: Small amounts of the open-chain hydroxy-acid form can prevent crystallization. Wash your organic layer with 10%

    
     to remove uncyclized acid.
    

Q: The NMR shows a split peak for the proton at the 3-position. Is it a mixture? A: If you synthesized a 3-substituted phthalide, you have created a chiral center. If your product is racemic, the NMR is normal. If you used a chiral auxiliary and see split peaks, you likely have a diastereomeric mixture, indicating poor stereocontrol.

Q: I cannot separate the lactone from the unreacted anhydride. A: Do not use silica chromatography immediately. Hydrolyze the anhydride by stirring the crude mixture in aqueous


. The anhydride opens to the di-acid (water soluble), while the phthalide (lactone) remains organic. Extract with EtOAc.

References

  • Review of Synthesis Strategies: Karmakar, R., et al. (2014). "Recent advances in the synthesis of phthalides and their application." RSC Advances. [Link]

  • Zinc/Acetic Acid Reduction Method: Gronowitz, S., et al. (1990). "Synthesis of phthalides via reduction of phthalic anhydrides." Journal of Heterocyclic Chemistry. [Link]

  • Parham Cyclization & Lithiation: Parham, W. E., & Bradsher, C. K. (1982). "Aromatic organolithium reagents: Bearing electrophilic groups." Accounts of Chemical Research. [Link]

  • C-H Activation Protocols: Engle, K. M., et al. (2016). "Ligand-Accelerated C-H Activation." Accounts of Chemical Research. [Link]

Resolving peak tailing in HPLC of 5-Methylisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: HPLC Method Optimization Subject: Resolving Peak Tailing for 5-Methylisobenzofuran-1(3H)-one (5-Methylphthalide) Ticket ID: #5MP-TAIL-001 Status: Open for Resolution

Executive Summary

You are experiencing peak tailing with This compound . As a lactone (phthalide) derivative, this molecule presents a unique chromatographic challenge: hydrolytic instability .

While generic tailing is often attributed to column age or void volume, the tailing of phthalides is frequently a chemical equilibrium issue rather than a physical one. At neutral or basic pH, the lactone ring undergoes reversible hydrolysis to form the corresponding hydroxy-acid. This dynamic equilibrium during the run results in severe tailing or peak splitting.

This guide provides a diagnostic workflow to distinguish between chemical hydrolysis, silanol interactions, and physical column issues.

Part 1: Diagnostic Workflow

Before altering your method, identify the root cause using this decision matrix.

Troubleshooting Start Start: Peak Tailing Observed Check_pH Step 1: Check Mobile Phase pH Start->Check_pH Is_Acidic Is pH < 3.0? Check_pH->Is_Acidic Hydrolysis Likely Cause: Lactone Hydrolysis (Ring Opening) Is_Acidic->Hydrolysis No (pH > 4) Check_Solvent Step 2: Check Sample Diluent Is_Acidic->Check_Solvent Yes Fix_pH Action: Adjust pH to 2.5 (Phosphate or Formic Acid) Hydrolysis->Fix_pH Is_Strong Is Diluent 100% Organic? Check_Solvent->Is_Strong Solvent_Effect Likely Cause: Solvent Mismatch (Viscous Fingering) Is_Strong->Solvent_Effect Yes Check_Column Step 3: Check Column Type Is_Strong->Check_Column No Fix_Diluent Action: Match Diluent to Initial Mobile Phase Solvent_Effect->Fix_Diluent Silanol Likely Cause: Silanol Interaction Check_Column->Silanol Fix_Column Action: Switch to End-capped C18 (High Carbon Load) Silanol->Fix_Column

Figure 1: Diagnostic decision tree for isolating the cause of peak tailing in phthalide analysis.

Part 2: Technical Troubleshooting Guide (Q&A)

Chemical Stability & Mobile Phase pH

Q: I am using a neutral mobile phase (Water/ACN). Why is the peak tailing? A: this compound is a lactone. In neutral or slightly basic conditions (pH > 6), the lactone ring is susceptible to hydrolysis, opening to form 2-hydroxy-4-methylbenzoic acid (or its isomer).

  • The Mechanism: The closed lactone is neutral and hydrophobic. The open acid form is anionic (at pH > 4) and hydrophilic.

  • The Result: If this conversion happens during the run, the analyte exists in two states with different retention times, causing a "smear" between the two theoretical peaks—observed as severe tailing.

  • The Fix: You must suppress hydrolysis and ionization.

    • Protocol: Acidify Mobile Phase A to pH 2.5 ± 0.2 .

    • Reagent: Use 0.1% Formic Acid (for MS) or 20 mM Potassium Phosphate buffer pH 2.5 (for UV). This forces the equilibrium toward the closed, neutral lactone form.

Column Selection & Silanol Activity

Q: I acidified my mobile phase, but I still see slight tailing (Tailing Factor ~1.4). What now? A: Even in the closed form, the lactone oxygen and the aromatic ring can interact with residual silanols on the silica surface.

  • The Mechanism: "Free" silanols (Si-OH) on the column packing act as weak acids. If your column is not fully end-capped, these silanols hydrogen-bond with the carbonyl oxygen of the phthalide.

  • The Fix: Switch to a "Type B" silica column with high surface coverage.

    • Recommended Phase: C18 with extensive end-capping.

    • Avoid: C8 or Phenyl-Hexyl phases unless they are specifically designated as "base-deactivated" (though phthalides are not bases, the polar interaction mechanism is similar).

Sample Diluent "Solvent Effects"

Q: My retention time is stable, but the peak fronts or tails depending on the injection volume. A: You are likely injecting the sample dissolved in 100% Acetonitrile or Methanol while your starting mobile phase is high-aqueous (e.g., 90% Water).

  • The Mechanism: The strong solvent plug travels faster than the mobile phase, carrying a portion of the analyte down the column before it can interact with the stationary phase. This causes peak distortion.[1]

  • The Fix: Match the sample diluent to the initial mobile phase conditions .

    • Protocol: Dissolve the sample in 50:50 Water:Acetonitrile. If solubility is an issue, use 100% ACN for the stock solution, but dilute it 10-fold with water before injection.

Part 3: Optimized Experimental Protocol

To guarantee a USP Tailing Factor < 1.2, adopt this standard operating procedure.

Target Molecule: this compound pKa (Hydrolyzed): ~4.0 (Carboxylic acid) / ~10.0 (Phenol)

Recommended Method Parameters
ParameterSpecificationRationale
Column C18, 150 x 4.6 mm, 3.5 µm or 5 µmStandard RP stationary phase.
Stationary Phase High-purity silica, End-cappedMinimizes secondary silanol interactions.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.2) Suppresses ionization; prevents lactone hydrolysis.
Mobile Phase B AcetonitrileLower viscosity than MeOH; sharper peaks.
Flow Rate 1.0 mL/minStandard linear velocity.
Temperature 30°CImproves mass transfer; reduces backpressure.
Detection UV @ 225 nm or 275 nm225 nm for sensitivity; 275 nm for specificity (aromatic ring).
Injection Vol 5 - 10 µLLow volume prevents solvent effects.
Step-by-Step Optimization Workflow
  • Preparation: Prepare Mobile Phase A (0.1% H3PO4). Verify pH is < 2.5.

  • Equilibration: Flush column with 100% B for 10 mins, then equilibrate at initial conditions (e.g., 90% A / 10% B) for 20 mins.

  • Blank Injection: Inject the sample diluent (e.g., 50:50 ACN:Water) to ensure no ghost peaks.

  • Standard Injection: Inject this compound standard.

    • Success Criterion: USP Tailing Factor (T) between 0.9 and 1.2.

  • Troubleshooting Loop:

    • If T > 1.5: Reduce pH of Mobile Phase A to 2.0.

    • If T < 0.8 (Fronting): Reduce injection volume or increase water content in diluent.

Part 4: Mechanism of Failure (Visualized)

Understanding the chemistry prevents future errors. The diagram below illustrates the equilibrium that causes tailing when pH is uncontrolled.

Mechanism cluster_0 Chromatographic Consequence Lactone Closed Lactone Form (Neutral, Hydrophobic) Target Peak OpenAcid Open Hydroxy-Acid Form (Anionic, Hydrophilic) Tailing Artifact Lactone->OpenAcid pH > 6.0 (Hydrolysis) Mixed Mixed State during Run = Broad, Tailing Peak Lactone->Mixed OpenAcid->Lactone pH < 3.0 (Ring Closure) OpenAcid->Mixed

Figure 2: The pH-dependent equilibrium between the lactone and hydroxy-acid forms. Operating in the "Green Zone" (pH < 3.0) is essential for peak symmetry.

References

  • Phenomenex. (2025).[2][3] Troubleshooting Peak Tailing in HPLC. Retrieved from [Link]

  • GL Sciences. (2025).[4] Analysis of Phthalic Acid: Effect of Mobile Phase pH on Retention Time. Retrieved from [Link]

  • Agilent Technologies. (2025). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Element Lab Solutions. (2025). Peak Tailing in HPLC - Causes and Solutions. Retrieved from [Link]

  • Chrom Tech. (2025).[2][3] What Causes Peak Tailing in HPLC?. Retrieved from [Link]

Sources

Minimizing byproduct formation in 5-Methylisobenzofuran-1(3H)-one reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Methylisobenzofuran-1(3H)-one Chemistry

Introduction: this compound, a substituted phthalide, is a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] Its unique structure, featuring a lactone fused to a benzene ring, provides several reactive sites.[2] However, this reactivity also presents challenges, primarily the formation of unwanted byproducts that can complicate purification and reduce yields. This guide provides expert insights and troubleshooting strategies to help researchers minimize byproduct formation and optimize their reaction outcomes.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during reactions with this compound. Each answer provides a mechanistic explanation and actionable protocols to mitigate the problem.

Q1: I'm observing a significant high-molecular-weight impurity in my reaction, especially under basic or acidic conditions. What is it, and how can I prevent it?

A1: Cause and Mechanism

The most common high-molecular-weight byproduct is a dimer or oligomer . Phthalides, including this compound, can undergo self-condensation or dimerization, a reaction often catalyzed by strong acids or bases.[3]

  • Under Basic Conditions: A strong base can deprotonate the benzylic C3 position, which is weakly acidic. The resulting carbanion can then act as a nucleophile, attacking the electrophilic carbonyl carbon of another molecule.

  • Under Acidic Conditions: Lewis or Brønsted acids can activate the carbonyl group, making it more susceptible to nucleophilic attack. While less common for self-condensation, acid catalysis can promote dimerization in certain lactone systems, particularly at elevated temperatures.[4]

Mitigation Strategies:

  • Choice of Base/Acid:

    • If a base is required, use a non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) or a carbonate base (e.g., K₂CO₃, Cs₂CO₃) instead of hydroxides or alkoxides.

    • When using acid catalysts, opt for milder conditions where possible. For instance, some reactions may proceed with weaker Lewis acids or at lower catalyst loadings.

  • Temperature Control:

    • Perform the reaction at the lowest effective temperature. Dimerization and other side reactions often have higher activation energies than the desired reaction. Cooling the reaction to 0 °C, -20 °C, or even -78 °C can dramatically suppress byproduct formation.

  • Controlled Addition:

    • Employ a slow addition (e.g., via syringe pump) of either the substrate to the reagents or the base to the reaction mixture. This maintains a low instantaneous concentration of reactive intermediates, favoring the desired intramolecular or intermolecular reaction with your intended reagent over self-condensation.

Q2: My reaction mixture is turning dark brown or black, and the yield of my desired product is very low. What is causing this decomposition?

A2: Cause and Mechanism

Dark coloration is typically indicative of decomposition or polymerization . Isobenzofuranones can be sensitive to thermal stress and oxidative conditions.

  • Thermal Decomposition: Prolonged heating at high temperatures can lead to ring-opening, decarboxylation, or other uncharacterized degradation pathways.

  • Oxidation: The aromatic ring and the benzylic position can be susceptible to oxidation, especially in the presence of air (oxygen) and certain catalysts (e.g., some transition metals) at elevated temperatures. This can lead to the formation of complex, often colored, polymeric materials.

Mitigation Strategies:

  • Inert Atmosphere:

    • Always run reactions under an inert atmosphere (e.g., Nitrogen or Argon). This is critical for preventing air oxidation, especially if the reaction is heated or uses sensitive reagents.

  • Temperature and Time Management:

    • Avoid unnecessarily high temperatures or prolonged reaction times. Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed.

    • Refer to the table below for general temperature guidelines for common reaction types.

  • Solvent Purity:

    • Use high-purity, anhydrous, and degassed solvents. Impurities in solvents, such as peroxides in ethers (THF, dioxane), can initiate radical decomposition pathways.

Q3: I am trying to perform a nucleophilic addition to the C1 carbonyl group, but I'm getting side reactions on the aromatic ring. How can I improve selectivity?

A3: Cause and Mechanism

While the C1 carbonyl is the primary electrophilic site, the aromatic ring can also undergo electrophilic substitution, especially under strongly acidic conditions or with highly reactive electrophiles. The methyl group is an ortho-, para-directing activator, which can further promote reactions on the ring.

Mitigation Strategies:

  • Protecting Groups:

    • If the reaction conditions are harsh, consider if a temporary protecting group strategy for the aromatic ring is feasible, although this adds steps to the synthesis.

  • Reaction Conditions Tuning:

    • For reactions like Friedel-Crafts acylation on the phthalide ring, carefully controlling the stoichiometry of the Lewis acid and the temperature is crucial. An excess of Lewis acid can lead to undesired side reactions.

  • Reagent Selection:

    • Choose reagents known for high chemoselectivity. For instance, when reducing the lactone, a selective reagent like Diisobutylaluminium hydride (DIBAL-H) at low temperatures is preferable to less selective, more reactive hydrides that might affect other functional groups.

Data Summary & Recommended Conditions

The following table provides starting points for optimizing common reactions involving this compound to minimize byproduct formation.

Reaction TypeReagent/CatalystRecommended SolventTemperature Range (°C)Key Consideration to Minimize Byproducts
Alkylation at C3 LDA, n-BuLiAnhydrous THF, Diethyl Ether-78 to -40Slow addition of base; maintain low temperature to prevent self-condensation.
Condensation Aldehydes/Ketones + BaseToluene, Methanol25 to 95Use a moderate base like KOH or Et₃N; monitor time to prevent decomposition at higher temps.[5]
Nucleophilic Addition Grignard Reagents (R-MgBr)Anhydrous THF, Diethyl Ether0 to 25Slow addition of Grignard reagent; ensure inert atmosphere.
Reduction to Diol LiAlH₄Anhydrous THF0 to 60Use stoichiometric amounts; inverse addition (adding LiAlH₄ to substrate) can sometimes improve control.
Lactone to Lactam Primary Amine, DMAPDCM, Toluene25 to 110Use of a coupling agent like DIC can facilitate the reaction under milder conditions.[6]

Experimental Protocols & Workflows

Protocol: Optimized C3-Alkylation

This protocol provides a step-by-step method for the alkylation at the C3 position, designed to minimize dimerization.

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum.

  • Inerting: Purge the flask with dry nitrogen for 10-15 minutes.

  • Reagent Preparation: In the flask, dissolve this compound (1.0 eq) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add a solution of freshly prepared LDA (1.05 eq) in THF dropwise over 20 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the resulting solution at -78 °C for 45 minutes.

  • Alkylation: Add the alkylating agent (e.g., methyl iodide, 1.1 eq) dropwise.

  • Reaction: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Quenching: Carefully quench the reaction by adding saturated aqueous ammonium chloride solution at 0 °C.

  • Workup: Proceed with standard aqueous workup and extraction.

Troubleshooting Workflow Diagram

This diagram outlines a decision-making process for diagnosing and solving byproduct formation.

G start Byproduct Observed in Reaction check_mw Analyze Byproduct: Higher or Lower MW than Product? start->check_mw higher_mw Higher MW check_mw->higher_mw Higher lower_mw Lower/Similar MW check_mw->lower_mw Lower/Similar is_dimer Likely Dimer/Oligomer higher_mw->is_dimer is_decomp Likely Decomposition Product lower_mw->is_decomp sol_dimer1 Reduce Temperature is_dimer->sol_dimer1 sol_dimer2 Use Non-nucleophilic Base is_dimer->sol_dimer2 sol_dimer3 Slow Reagent Addition is_dimer->sol_dimer3 sol_decomp1 Run under Inert Gas (N2/Ar) is_decomp->sol_decomp1 sol_decomp2 Reduce Reaction Time/Temp is_decomp->sol_decomp2 sol_decomp3 Use Purified/Degassed Solvents is_decomp->sol_decomp3

Caption: Troubleshooting decision tree for byproduct analysis.

References

  • ACS Omega (2023). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. American Chemical Society. [Link]

  • Industrial & Engineering Chemistry Research (2022). Lactonization–Dimerization Competition in the Perchloric Acid-Catalyzed Conversion of Oleic Acid to γ-Lactone: Process Optimization and DFT Calculations. American Chemical Society. [Link]

  • ResearchGate (2018). Structure-activity relationship of phthalide derivatives.[Link]

  • Molecules (2020). Rhytidhylides A and B, Two New Phthalide Derivatives from the Endophytic Fungus Rhytidhysteron sp. BZM-9. MDPI. [Link]

  • RSC Advances (2020). Recent advancements in synthetic methodologies of 3-substituted phthalides and their application in the total synthesis of biologically active natural products. Royal Society of Chemistry. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Methylisobenzofuran-1(3H)-one, a key intermediate in various synthetic applications, including pharmaceutical development. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during experiments with this compound. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, also known as 5-methylphthalide, is a lactone derivative. Its core structure is a bicyclic system consisting of a benzene ring fused to a five-membered lactone ring, with a methyl group at the 5-position. Due to its chemical structure, it serves as a versatile building block in organic synthesis. A significant application is its use as a key chiral intermediate in the synthesis of pharmaceuticals. For instance, the chiral version, (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one, is a crucial component for synthesizing Lorlatinib, a targeted cancer therapy.[1][2]

Q2: What are the key physical and chemical properties of this compound?

Understanding the fundamental properties of this compound is crucial for its effective use. Below is a summary of key data for a related compound, 5-fluoro-3-methylisobenzofuran-1(3H)-one, which shares a similar core structure.

PropertyValueSource
Molecular FormulaC9H7FO2PubChem[3][4]
Molecular Weight166.15 g/mol PubChem[3][4]
AppearanceWhite to light yellow solidChemicalBook[1][2]
Boiling Point (Predicted)272.9 ± 40.0 °CChemdad[2]
Density (Predicted)1.275 ± 0.06 g/cm3 Chemdad[2]

Q3: What are the primary safety concerns when handling this compound?

While specific hazard information for this compound is not extensively documented, related compounds like (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one are classified with GHS07 pictograms, indicating potential hazards such as skin irritation, eye irritation, and respiratory tract irritation.[5] Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[6] In case of skin contact, wash the affected area with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes.[6]

II. Synthesis and Purification Troubleshooting

The synthesis of isobenzofuranones, or phthalides, can be approached through various synthetic routes. Common challenges often relate to reaction yield, purity, and the formation of side products.

Q4: My synthesis of a 5-methylphthalide derivative is resulting in a low yield. What are the potential causes and how can I optimize the reaction?

Low yields in lactone synthesis can stem from several factors.[7] A common approach to synthesizing phthalides involves the reduction of the corresponding phthalic anhydride or a derivative.

  • Incomplete Reaction: The reducing agent may not be potent enough or may be degrading. Ensure the freshness and appropriate stoichiometry of your reducing agent. For example, in a reduction using sodium borohydride, the reaction may require acidic workup to facilitate lactonization.

  • Side Reactions: The reaction conditions may be promoting undesired side reactions. For instance, over-reduction can lead to the formation of diols. Careful control of reaction temperature and time is crucial.

  • Purification Losses: The desired product might be lost during the workup and purification steps. Phthalides can be sensitive to strongly basic or acidic conditions, which can lead to hydrolysis of the lactone ring. Ensure your purification methods, such as extraction and chromatography, are optimized for your specific compound's stability.

A general troubleshooting workflow for low yield is presented below:

Caption: A workflow for troubleshooting low yields in synthesis.

Q5: I am observing significant impurities in my purified this compound. What are the likely contaminants and how can I improve the purification?

Common impurities in phthalide synthesis can include unreacted starting materials, over-reduced byproducts (diols), and regioisomers if the starting material is unsymmetrically substituted.

  • Recrystallization: This is often an effective method for purifying solid products. Experiment with different solvent systems to find one where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in solution. A patent for a similar compound, 5-phenoxy-1(3H)-isobenzofuranone, describes purification by recrystallization from methanol or ethanol.[8]

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is a standard technique for separating compounds with different polarities. A gradient elution with a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) can effectively separate the desired lactone from more polar byproducts like diols.

  • Acid-Base Extraction: If your impurities are acidic or basic in nature, a liquid-liquid extraction with a dilute acid or base can be used to remove them. However, be cautious as the lactone itself can be susceptible to hydrolysis under harsh pH conditions.

III. Experimental Protocols

General Protocol for the Synthesis of a Phthalide via Reduction

This is a generalized protocol and may require optimization for this compound specifically.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting substituted phthalic anhydride or phthalic acid derivative in a suitable anhydrous solvent (e.g., THF, diethyl ether).

  • Reduction: Cool the solution to 0 °C in an ice bath. Slowly add the reducing agent (e.g., sodium borohydride) portion-wise. The choice of reducing agent and stoichiometry will depend on the specific substrate.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of an acidic solution (e.g., 1M HCl) at 0 °C. This step also facilitates the lactonization of the intermediate hydroxy acid.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography as described in the troubleshooting section.

IV. Handling and Storage

Q6: How should this compound be stored to ensure its stability?

To maintain the integrity of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[6] It is advisable to store it away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases, which could potentially catalyze the hydrolysis of the lactone ring.[6] For long-term storage, refrigeration may be beneficial, but ensure the container is well-sealed to prevent moisture condensation upon removal.

V. Analytical Characterization

Q7: What analytical techniques are most suitable for characterizing this compound?

The structure and purity of this compound and its derivatives can be confirmed using a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure. The proton NMR will show characteristic signals for the aromatic protons, the methyl group, and the methylene protons of the lactone ring.

  • Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1760-1780 cm-1 is characteristic of the carbonyl group in a five-membered lactone ring.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the compound and for quantifying it in reaction mixtures.

References

  • Brown, H. C., Kulkarni, S. V., Khanna, V. V., Patil, V. D., & Racherla, U. S. (1992). Organoboranes for Synthesis. 14. Convenient Procedures for the Direct Oxidation of Organoboranes from Terminal Alkenes to Carboxylic Acids. J. Org. Chem., 57(23), 6173–6177. [Link]

  • Reddy, P. Y., Kondo, S., Toru, T., & Ueno, Y. (1997). An Economical and Practical Method for the Synthesis of a Wide Range of Imide Derivatives. J. Org. Chem., 62(8), 2652–2654. [Link]

  • PubChem. (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one. National Center for Biotechnology Information. [Link]

  • Zhang, J., et al. (2012). Synthesis of 3-Methyleneisobenzofuran-1(3 H )-one and Their Derivatives. Chinese Journal of Organic Chemistry, 32(12), 2344. [Link]

  • PubChem. 5-fluoro-3-methylisobenzofuran-1(3H)-one. National Center for Biotechnology Information. [Link]

  • Chongqing Chemdad Co., Ltd. (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one. [Link]

  • Royal Society of Chemistry. (2024). Phthalimides: developments in synthesis and functionalization. [Link]

  • Reddit. (2021). Gabriel synthesis troubleshooting. r/Chempros. [Link]

  • Organic Chemistry Portal. Lactone synthesis. [Link]

  • YouTube. (2024). Phthalimide Synthesis Limitations Explained. [Link]

  • Google Patents. (2018). A process for preparing 5-phenoxy-1(3h)-isobenzofuranone.
  • Chemistry Steps. Synthesis and Reactions of Lactones and Lactams. [Link]

  • ResearchGate. (2020). Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. [Link]

  • ResearchGate. (2015). Recent Developments in-Lactone Synthesis. [Link]

  • PubChem. 5-hydroxy-4-methylisobenzofuran-1(3H)-one. National Center for Biotechnology Information. [Link]

  • PubChem. 3-Hydroxyisobenzofuran-1(3H)-one. National Center for Biotechnology Information. [Link]

Sources

Validation & Comparative

A Comparative Guide to Purity Validation of 5-Methylisobenzofuran-1(3H)-one by Elemental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity for a Key Synthetic Intermediate

5-Methylisobenzofuran-1(3H)-one, a derivative of phthalide, belongs to a class of compounds widely utilized as intermediates in the synthesis of pharmaceuticals and other bioactive molecules.[1][2] Its molecular structure, C9H8O2, dictates its reactivity and suitability for subsequent synthetic steps. In any drug development pipeline, the purity of such an intermediate is not merely a quality metric; it is a foundational pillar upon which the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API) depend.

The presence of impurities, even in minute quantities, can lead to downstream reaction failures, the formation of toxic by-products, or compromised stability of the final product. Therefore, rigorous purity validation is mandated by regulatory bodies and is a cornerstone of good manufacturing practice (GMP).[3][4]

This guide focuses on elemental analysis as a fundamental technique for purity assessment. While modern chromatography and spectroscopy have become routine, elemental analysis provides a unique and powerful confirmation of a compound's elemental composition, serving as an essential, absolute measure of purity that validates the very identity of the bulk material.[5][6] We will dissect this technique and objectively compare its performance against other common analytical alternatives.

Pillar 1: Elemental Analysis - The Foundational Assay for Compositional Integrity

Elemental analysis (EA) is a destructive, quantitative technique that determines the mass fractions of carbon, hydrogen, nitrogen, and other elements within a sample.[7][8][9] For a pure organic compound like this compound, the experimentally determined percentages of carbon and hydrogen should align closely with the theoretical values calculated from its molecular formula, C9H8O2.

The Causality Behind the Choice: Why rely on a century-old technique? Because it provides a direct, stoichiometric validation of the molecule. While chromatographic methods detect discrete impurities, they typically express purity as a relative percentage of the main peak area. EA, conversely, confirms that the bulk of the sample—the main peak itself—is composed of the correct elements in the correct proportions. It is a powerful method for detecting the presence of inorganic contaminants, residual solvents with different elemental compositions, or significant structural misidentification that other methods might miss. The American Chemical Society (ACS) often requires elemental analysis results to be within ±0.4% of the theoretical values for the publication of new compounds, underscoring its importance.[10][11]

Theoretical Composition of this compound (C9H8O2):

  • Molecular Weight: 148.16 g/mol

  • Carbon (C): 72.96%

  • Hydrogen (H): 5.44%

  • Oxygen (O): 21.60% (Often determined by difference)

Self-Validating Experimental Protocol: CHN Combustion Analysis

This protocol is designed to be self-validating through the mandatory use of a certified reference material for calibration, ensuring the accuracy and traceability of the results.

1. Instrumentation:

  • A modern CHNS/O elemental analyzer equipped with a high-precision microbalance (readable to ±1 µg).

2. Sample Preparation (The Critical First Step):

  • Rationale: The small sample size (typically 1-3 mg) makes the analysis highly sensitive to non-homogeneity and contaminants like atmospheric moisture.

  • Procedure:

    • Ensure the sample of this compound is a fine, homogenous powder. If necessary, gently grind the sample in an agate mortar and pestle.

    • Dry the sample under vacuum at a temperature below its melting point for at least 4 hours to remove residual solvent and adsorbed water. This is crucial for accurate hydrogen and oxygen values.

    • Store the dried sample in a desiccator until analysis.

3. Instrument Calibration (Ensuring Trustworthiness):

  • Rationale: Calibration with a well-characterized, stable organic standard corrects for instrumental drift and ensures the detector response is accurately correlated to the mass of each element.

  • Procedure:

    • Analyze multiple, precisely weighed samples of a certified standard, such as Acetanilide (C8H9NO).

    • The instrument software generates response factors based on the known C, H, and N percentages of the standard. The system is considered calibrated when repeated measurements of the standard fall within the instrument's specified precision limits.

4. Sample Analysis:

  • Procedure:

    • In an inert atmosphere (glovebox), precisely weigh approximately 1-3 mg of the dried this compound into a tin or silver capsule.

    • Seal the capsule, ensuring no sample is lost and minimal air is trapped.

    • Introduce the capsule into the elemental analyzer's autosampler.

    • The sample is dropped into a high-temperature (≈900-1000 °C) combustion furnace with a pulse of pure oxygen.

    • The organic material combusts, converting carbon to CO2, hydrogen to H2O, and nitrogen to N2 gas.

    • The resulting gases are passed through a reduction furnace to remove excess oxygen and convert nitrogen oxides to N2.

    • The gas mixture is then separated, typically by gas chromatography, and measured by a thermal conductivity detector (TCD).

    • Perform the analysis in triplicate to ensure precision.

5. Data Interpretation:

  • The instrument software calculates the percentage of C and H based on the detector signals and the calibration factors.

  • The results are compared against the theoretical values. For a sample to be considered pure, the experimental values should be within the accepted deviation of ±0.4%.[10]

Pillar 2: Comparison with Orthogonal Analytical Methods

While foundational, elemental analysis cannot distinguish between isomers or detect impurities with a similar elemental composition to the target compound.[12] Therefore, a comprehensive purity assessment requires orthogonal methods—techniques that measure purity based on different physicochemical principles.

Workflow for Comprehensive Purity Assessment

The following diagram illustrates an integrated workflow where elemental analysis serves as the primary compositional check, complemented by chromatographic and spectroscopic techniques for impurity profiling and structural confirmation.

Purity_Validation_Workflow cluster_synthesis Sample Preparation cluster_analysis Analytical Validation cluster_results Data Interpretation cluster_conclusion Final Assessment Compound Synthesized This compound EA Elemental Analysis (CHNS/O) Compound->EA HPLC HPLC-UV/MS (Impurity Profile) Compound->HPLC GC GC-FID/MS (Residual Solvents) Compound->GC NMR NMR (1H, 13C, qNMR) (Structure & Assay) Compound->NMR Comp_Check Compositional Check (%C, %H vs Theory) EA->Comp_Check Impurity_Check Impurity Quantification (Area % Purity) HPLC->Impurity_Check GC->Impurity_Check Struct_Check Structural Confirmation (Chemical Shifts) NMR->Struct_Check Purity_Confirm Purity Confirmed (≥ 99.5%) Comp_Check->Purity_Confirm Impurity_Check->Purity_Confirm Struct_Check->Purity_Confirm

Caption: Integrated workflow for purity validation.

Comparative Data Summary

The table below presents hypothetical data for a batch of this compound with a true purity of 99.5%, contaminated with 0.3% of an isomer and 0.2% of a non-volatile starting material.

Technique Principle of Operation Information Provided Hypothetical Result & Interpretation
Elemental Analysis Combustion and detection of resulting CO2 and H2O.Provides the mass percentage of C and H in the bulk sample.C: 72.85%, H: 5.41% . Within the ±0.4% acceptance criteria of theoretical values (C: 72.96%, H: 5.44%). Interpretation: Confirms the bulk material has the correct elemental composition. It cannot detect the isomeric impurity.
HPLC-UV Differential partitioning of analytes between a mobile and stationary phase.Separates and quantifies non-volatile impurities. Purity is typically reported as area percent.Main Peak: 99.5% . Impurity 1: 0.3% (Isomer). Impurity 2: 0.2% (Starting Material). Interpretation: Accurately quantifies the individual impurities that EA missed.
GC-FID Partitioning of volatile analytes between a mobile gas phase and a stationary liquid/solid phase.Separates and quantifies volatile impurities, primarily residual solvents.No significant peaks detected other than injection solvent . Interpretation: The sample is free from volatile organic impurities.
qNMR (¹H NMR) Resonance of atomic nuclei in a magnetic field; signal area is proportional to the number of nuclei.Confirms molecular structure and provides an absolute purity value against a certified internal standard.Purity: 99.4% . The spectrum confirms the expected chemical shifts and splitting patterns for the this compound structure. Interpretation: Provides a highly accurate, independent measure of purity and confirms structural identity.
LC-MS Combines HPLC separation with mass-to-charge ratio detection.Confirms the molecular weight of the main peak and helps identify the structure of unknown impurities.Main Peak [M+H]⁺: m/z 149.0597 . Matches the expected mass. Impurity peaks can be analyzed for structural elucidation. Interpretation: Confirms molecular weight and provides a powerful tool for impurity identification.

Conclusion and Expert Recommendations

For researchers, scientists, and drug development professionals, ensuring the purity of a key intermediate like this compound is non-negotiable. This guide demonstrates that while modern separation techniques are indispensable for impurity profiling, elemental analysis remains a uniquely powerful and fundamental tool for validating the compositional integrity of the bulk substance.

Our expert recommendation is an integrated, multi-faceted approach:

  • Foundation: Utilize elemental analysis as the initial, fundamental check. If the results deviate by more than ±0.4% from the theoretical values, it indicates a significant issue with the sample (e.g., incorrect compound, persistent contamination, or hydration) that must be resolved before proceeding.

  • Profiling: Employ a high-resolution chromatographic technique, such as HPLC, as the primary tool for separating and quantifying process-related impurities and degradation products, in line with ICH Q3A(R2) guidelines.[13]

  • Confirmation: Use spectroscopic methods like NMR and MS to unequivocally confirm the structure of the target molecule and to aid in the identification of any unknown impurities detected during chromatography.

By combining the absolute compositional data from elemental analysis with the high-resolution separation of chromatography and the structural detail of spectroscopy, one can build a complete and trustworthy purity profile, ensuring the quality and reliability of the synthetic intermediates that form the basis of modern therapeutics.

References

  • (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one - Chongqing Chemdad Co., Ltd. (n.d.).
  • (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one//CAS No.: 1803573-19-4. (n.d.).
  • 5-Fluoroisobenzofuran-1(3H)-one | CymitQuimica. (n.d.).
  • (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one | 1803573-19-4 - ChemicalBook. (n.d.).
  • Kandioller, W., Theiner, J., Keppler, B. K., & Kowol, C. R. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 9(2), 412-416. DOI:10.1039/D1QI01379C. Retrieved from [Link]

  • Elemental analysis - Wikipedia. (n.d.). Retrieved from [Link]

  • McClain, R. L., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(7), 906-912. Retrieved from [Link]

  • Characterization of Organic Compounds - ACS Publications. (n.d.). American Chemical Society. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • Guidelines for Characterization of Organic Compounds. (n.d.). ACS Publications. Retrieved from [Link]

  • Synthesis of 3-Methyleneisobenzofuran-1(3 H)-one and Their Derivatives - ResearchGate. (n.d.). Retrieved from [Link]

  • A comparison between HPLC and GC-MS: Analysis of plant volatile and non-volatile compounds - ResearchGate. (n.d.). Retrieved from [Link]

  • 9.2: How do we know when an Organic Compound is Pure? - Chemistry LibreTexts. (2021). Retrieved from [Link]

  • <471> Oxygen Flask Combustion - USP. (n.d.). United States Pharmacopeia. (A general reference to the method, specific document may require subscription).
  • 2.4 Oxygen flask method - digicollections.net. (n.d.). Retrieved from [Link]

  • Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., ... & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of medicinal chemistry, 57(22), 9220–9231. Retrieved from [Link]

  • Q 3 B (R2) Impurities in New Drug Products - European Medicines Agency (EMA). (2006). Retrieved from [Link]

  • Elemental analysis: operation & applications - Elementar. (n.d.). Retrieved from [Link]

  • How to Determine the Purity of a Substance using Elemental Analysis - Study.com. (2021). Retrieved from [Link]

  • Identity determination and purity testing - ChemCon GmbH. (n.d.). Retrieved from [Link]

  • <233> ELEMENTAL IMPURITIES—PROCEDURES - US Pharmacopeia (USP). (n.d.). Retrieved from [Link]

  • Comparison Between GC and HPLC for Pharmaceutical Analysis - Drawell. (n.d.). Retrieved from [Link]

  • Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. (2024). International Multilingual Journal of Science and Technology. Retrieved from [Link]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. Retrieved from [Link]

  • Oxygen Flask Combustion Method. (n.d.). Retrieved from [Link]

  • How Does an Elemental Analyzer Work? - AZoM. (2021). Retrieved from [Link]

  • Combustion system provides safe determination of halogens, phosphorus & sulfur. (2013). Labmate Online. Retrieved from [Link]

Sources

Comparison of different synthetic routes to 5-Methylisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methylisobenzofuran-1(3H)-one (also known as 5-methylphthalide) is a critical pharmacophore found in bioactive natural products (e.g., celery oil derivatives) and serves as a versatile intermediate in the synthesis of antidepressants (e.g., citalopram analogs) and antimicrobial agents.

For researchers and process chemists, the synthesis of this molecule presents a classic regioselectivity challenge. The methyl substituent on the aromatic ring breaks the symmetry of the phthalide core, creating two distinct isomers: 5-methylphthalide and 6-methylphthalide .

This guide objectively compares three distinct synthetic strategies:

  • The Classical Route: Hydride reduction of 4-methylphthalic anhydride.

  • The Precision Route: Directed Ortho-Metalation (DoM) of p-toluic acid derivatives.

  • The Catalytic Route: Palladium-catalyzed carbonylation of aryl halides.[1][2]

Recommendation: For small-scale, high-purity applications (drug discovery), Route 2 (DoM) is superior due to absolute regiocontrol. For industrial scalability where cost is paramount and separation capabilities exist, Route 1 remains relevant.

Strategic Decision Matrix

The following diagram illustrates the decision-making process based on laboratory constraints and purity requirements.

DecisionMatrix Start Start: Select Synthesis Goal Constraint1 Is isomeric purity critical (>99%)? Start->Constraint1 Constraint3 Are cryogenic conditions (-78°C) feasible? Constraint1->Constraint3 Yes Route1 Route 1: Anhydride Reduction (Low Cost, Low Selectivity) Constraint1->Route1 No (Separation available) Constraint2 Is high-pressure equipment available? Constraint2->Route1 No Route3 Route 3: Pd-Carbonylation (Atom Economy, High Pressure) Constraint2->Route3 Yes (CO gas) Constraint3->Constraint2 No Route2 Route 2: Directed Ortho-Metalation (High Purity, Cryogenic) Constraint3->Route2 Yes

Figure 1: Decision matrix for selecting the optimal synthetic route based on purity, equipment, and scalability constraints.

Detailed Technical Analysis

Route 1: Regioselective Reduction of 4-Methylphthalic Anhydride

Mechanism: Nucleophilic attack of a hydride source (NaBH₄ or Zn/AcOH) on one of the anhydride carbonyls, followed by lactonization.

  • The Problem: 4-Methylphthalic anhydride is asymmetric. Hydride attack can occur at C1 (leading to 6-methylphthalide) or C2 (leading to 5-methylphthalide).

  • Scientific Insight: Steric hindrance usually dictates that the hydride attacks the least hindered carbonyl. However, electronic effects from the methyl group (weakly electron-donating) also influence the electrophilicity of the carbonyl carbons.

  • Outcome: This reaction typically yields a mixture (often near 1:1 or slightly favoring the 6-methyl isomer), requiring tedious chromatographic separation or fractional crystallization.

Protocol Summary:

  • Dissolve 4-methylphthalic anhydride in THF.

  • Slowly add NaBH₄ at 0°C.

  • Acidify with HCl to induce cyclization.

  • Critical Step: Isolate the 5-methyl isomer via column chromatography (Silica gel, Hexane:EtOAc gradient).

Route 2: Directed Ortho-Metalation (DoM) – The Gold Standard for Purity

Mechanism: This route utilizes the strong directing ability of a tertiary amide to direct lithiation exclusively to the ortho position.

  • Why it works: The coordination between the Lithium atom and the amide oxygen (Complex Induced Proximity Effect - CIPE) forces deprotonation at the C2 position of the 4-methylbenzamide precursor. Upon quenching with DMF and cyclizing, the methyl group ends up at the C5 position of the phthalide ring relative to the carbonyl.

Experimental Protocol (Self-Validating):

  • Precursor Synthesis: Convert p-toluic acid to N,N-diethyl-4-methylbenzamide using SOCl₂ and diethylamine.

  • Lithiation:

    • Cool a solution of N,N-diethyl-4-methylbenzamide (1.0 equiv) in anhydrous THF to -78°C under Argon.

    • Add s-BuLi (1.1 equiv) dropwise. Validation: Solution often turns deep yellow/orange, indicating lithiated species formation.

    • Stir for 1 hour at -78°C.

  • Formylation:

    • Add anhydrous DMF (1.5 equiv) dropwise.

    • Warm to room temperature.

  • Cyclization:

    • Acidify with 6M HCl and reflux for 2 hours. The acid hydrolyzes the intermediate hydroxy-amide to the lactone.

    • Extract with DCM, wash with brine, and dry.

Visualizing the DoM Pathway:

DoM_Mechanism Start N,N-diethyl-4-methylbenzamide Lithiated Ortho-Lithiated Intermediate (Li coordinated to O) Start->Lithiated Deprotonation Formyl Ortho-Formyl Amide Lithiated->Formyl Quench Cyclized This compound (Product) Formyl->Cyclized Hydrolysis Step1 s-BuLi, THF, -78°C Step1->Lithiated Step2 DMF (Electrophile) Step3 HCl, Reflux (Cyclization)

Figure 2: Mechanistic pathway of the Directed Ortho-Metalation route ensuring regioselectivity.

Route 3: Pd-Catalyzed Carbonylation

Mechanism: Palladium-catalyzed insertion of Carbon Monoxide (CO) into an aryl-bromide bond, followed by intramolecular trapping by a pendant alcohol.

  • Precursor: 2-bromo-4-methylbenzyl alcohol.

  • Advantage: This route is highly modular. By selecting the correct bromo-alcohol isomer, you define the product structure absolutely.

  • Safety Note: Requires handling CO gas (toxic) and pressurized vessels (autoclaves).

Comparative Data Analysis

The following table summarizes the performance metrics of each route based on literature precedents and experimental reproducibility.

FeatureRoute 1: Anhydride ReductionRoute 2: Directed Ortho-MetalationRoute 3: Pd-Carbonylation
Starting Material 4-Methylphthalic anhydrideN,N-Diethyl-4-methylbenzamide2-Bromo-4-methylbenzyl alcohol
Reagent Cost LowModerate (Lithium reagents)High (Pd catalyst, Ligands)
Regioselectivity Poor (~1:1 to 2:1 mixture)Excellent (>99:1)Excellent (>99:1)
Yield (Isolated) 40-60% (after separation)75-85%80-90%
Scalability High (if separation is solved)Moderate (Cryogenic limits)High (Flow chemistry potential)
Key Risk Separation difficultyMoisture sensitivityCO toxicity / High Pressure

Expert Commentary & Troubleshooting

Why Route 1 Fails for Precision Work

In 4-methylphthalic anhydride, the electronic difference between the two carbonyls is subtle. The methyl group is meta to one carbonyl and para to the other. While resonance effects are minimal, the inductive effect makes the para-carbonyl (C2) slightly less electrophilic, theoretically favoring attack at C1. However, experimental results often show poor selectivity because the steric difference is negligible. Do not use this route if you need >95% isomeric purity without HPLC purification.

Optimizing Route 2 (DoM)
  • Temperature Control: The lithiation must be maintained at -78°C. Above -40°C, the s-BuLi can attack the amide carbonyl (nucleophilic attack) rather than acting as a base, leading to ketone byproducts.

  • Quench Efficiency: Ensure the DMF is anhydrous. Moisture will protonate the lithiated species, reverting it to the starting material.

Safety in Route 3

If utilizing the carbonylation route, consider using CO surrogates (like molybdenum hexacarbonyl or formates) if a high-pressure CO line is not available. This maintains the mechanistic benefits while mitigating gas safety risks.

References

  • Regioselectivity in Anhydride Reductions

    • Kayser, M. M., et al. "Regioselectivity of metal hydride reductions of unsymmetrically substituted cyclic anhydrides." Canadian Journal of Chemistry, 1986.

  • Directed Ortho-Metalation Methodology

    • Snieckus, V. "Directed ortho metalation.[3][4] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 1990.

  • Palladium-Catalyzed Carbonylation

    • Cowell, A., & Stille, J. K. "Synthesis of lactones by the palladium-catalyzed carbonylation of halo alcohols." Journal of the American Chemical Society, 1980.

  • Phthalide Synthesis Overview

    • Karmakar, R., et al. "Phthalides and their derivatives: A review on their synthesis and biological applications." Current Organic Chemistry, 2014.

Sources

A Comparative Guide to the Biological Activity of Phthalides: Evaluating 5-Methylisobenzofuran-1(3H)-one in Context

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Expanding Therapeutic Potential of Phthalides

Phthalides, a class of naturally occurring lactones, have garnered significant attention within the scientific community for their diverse and potent biological activities.[1][2] These compounds, characterized by a bicyclic structure, are widely distributed in the plant kingdom, particularly in the Apiaceae family, and are also found in fungi.[3][4] Their broad spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, antioxidant, and cytotoxic activities, has established them as promising scaffolds for drug discovery and development.[5]

This guide provides a comparative analysis of the biological activity of several prominent phthalides, with a particular focus on contextualizing the potential of 5-Methylisobenzofuran-1(3H)-one. While extensive research has elucidated the therapeutic properties of phthalides like (Z)-ligustilide, (Z)-butylidenephthalide, and n-butylphthalide (NBP), data on this compound remains notably scarce in peer-reviewed literature. Its fluorinated analog, (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one, is primarily recognized as a key intermediate in the synthesis of kinase inhibitors such as Encorafenib and Lorlatinib, suggesting its current value lies more in synthetic chemistry than in its inherent biological effects.[1][6]

This guide will delve into the known biological activities of well-characterized phthalides, presenting supporting experimental data and detailed protocols to offer a comprehensive resource for researchers. By understanding the structure-activity relationships of these related compounds, we can infer the potential areas of investigation for lesser-studied phthalides like this compound.

Comparative Analysis of Phthalide Bioactivities

The biological effects of phthalides are diverse and dependent on their specific chemical structures. This section compares the antimicrobial, antioxidant, anti-inflammatory, and cytotoxic activities of several well-researched phthalides.

Antimicrobial Activity

Phthalides have demonstrated efficacy against a range of bacterial and fungal pathogens, making them attractive candidates for the development of new antimicrobial agents, especially in the face of rising antibiotic resistance.[3] The primary mechanism of action is often attributed to their ability to disrupt microbial cell membranes and interfere with essential cellular processes.

Table 1: Comparative Antimicrobial Activity of Selected Phthalides (Minimum Inhibitory Concentration - MIC)

CompoundStaphylococcus aureus (MIC in µg/mL)Escherichia coli (MIC in µg/mL)Reference
(Z)-ligustilide10004000[7]
(Z)-3-butylidenephthalide40004000[7]
Senkyunolide ANot ReportedNot Reported[8]

Note: Data for this compound is not currently available in published literature.

Antioxidant Activity

Many phthalides exhibit significant antioxidant properties, primarily through their ability to scavenge free radicals and modulate endogenous antioxidant enzyme systems.[2] This activity is crucial in combating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.

Table 2: Comparative Antioxidant Activity of Selected Phthalides (IC50 values)

CompoundDPPH Radical Scavenging Assay (IC50 in µg/mL)ABTS Radical Scavenging Assay (IC50 in µg/mL)Reference
3-(2,4-dihydroxyphenyl)phthalide> Trolox (standard)Not Reported[1]
(Z)-ligustilideModerate ActivityNot Reported[8]

Note: Data for this compound is not currently available in published literature.

Anti-inflammatory Activity

The anti-inflammatory effects of phthalides are well-documented and are often mediated through the inhibition of key inflammatory pathways, such as the NF-κB and MAPK signaling cascades, and the reduction of pro-inflammatory mediators like nitric oxide (NO) and cytokines.[9][10]

Table 3: Comparative Anti-inflammatory Activity of Selected Phthalides (Inhibition of NO Production)

CompoundCell LineIC50 (µM)Reference
3-((4-((4-fluorobenzyl)oxy)phenyl)(hydroxy)methyl)-5,7-dimethoxyisobenzofuran-1 (3H)-oneRAW 264.70.76[9]
(Z)-ligustilideNot ReportedNot Reported[8]
Angesinenolide BRAW 264.7Potent Activity[10]

Note: Data for this compound is not currently available in published literature.

Cytotoxic Activity

Several phthalides have demonstrated potent cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents.[11][12] Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.

Table 4: Comparative Cytotoxic Activity of Selected Phthalides (IC50 values)

CompoundCell LineIC50 (µM)Reference
n-butylidenephthalideHT-29 (Colon Cancer)Potent Activity[11]
Levistolide AVarious Cancer CellsPotent Activity[13]
Isobenzofuranone DerivativesHL-60 (Leukemia)Significant Activity[14]

Note: Data for this compound is not currently available in published literature.

Experimental Protocols for Biological Evaluation

To ensure scientific rigor and reproducibility, this section provides detailed, step-by-step methodologies for the key experiments cited in this guide.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is a standardized and quantitative approach to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Antimicrobial_Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare serial dilutions of test compound C Dispense dilutions into 96-well plate A->C B Prepare standardized microbial inoculum D Add microbial inoculum to each well B->D C->D E Incubate at optimal temperature and time D->E F Visually inspect for turbidity E->F G Determine MIC (lowest concentration with no visible growth) F->G

Figure 1: Workflow for the Broth Microdilution Antimicrobial Assay.

  • Preparation of Test Compound: Dissolve the phthalide in a suitable solvent (e.g., DMSO) to create a stock solution. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation and Incubation: Add the prepared inoculum to each well of the microtiter plate containing the diluted compound. Include positive (microbe only) and negative (broth only) controls. Incubate the plates at 35-37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antioxidant Capacity Assessment: DPPH Radical Scavenging Assay

This widely used assay measures the ability of a compound to act as a free radical scavenger.

  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Dilute the stock solution with methanol to obtain a working solution with an absorbance of approximately 1.0 at 517 nm.

  • Reaction Mixture: Add various concentrations of the test phthalide to the DPPH working solution. A positive control (e.g., ascorbic acid or Trolox) should be included.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

Anti-inflammatory Screening: Nitric Oxide (NO) Production Assay in Macrophages

This cell-based assay evaluates the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide.

Anti_inflammatory_Assay A Seed RAW 264.7 macrophages in a 96-well plate B Pre-treat cells with various concentrations of the test compound A->B C Stimulate cells with Lipopolysaccharide (LPS) B->C D Incubate for 24 hours C->D E Collect cell supernatant D->E F Add Griess reagent to supernatant E->F G Measure absorbance at 540 nm F->G H Calculate nitrite concentration and % inhibition G->H

Figure 2: Workflow for the Nitric Oxide Production Inhibition Assay.

  • Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test phthalide for 1-2 hours.

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells (except for the negative control).

  • Incubation: Incubate the plates for 24 hours.

  • Nitrite Quantification: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent system. The absorbance is measured at 540 nm.

  • Calculation: The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.

Cytotoxicity Evaluation: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed the desired cancer cell line in a 96-well plate and allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test phthalide and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: The cell viability is expressed as a percentage of the untreated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.

Mechanisms of Action and Signaling Pathways

The biological activities of phthalides are underpinned by their interactions with various cellular signaling pathways. For instance, the anti-inflammatory effects of some phthalides are attributed to the inhibition of the NF-κB and MAPK pathways, which are central regulators of inflammatory gene expression.[9]

Signaling_Pathway cluster_pathway Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB activates MAPK MAPK Pathway TLR4->MAPK activates Phthalide Phthalide Phthalide->NFkB inhibits Phthalide->MAPK inhibits Inflammation Pro-inflammatory Gene Expression (e.g., iNOS, COX-2, Cytokines) NFkB->Inflammation MAPK->Inflammation

Figure 3: Generalized Anti-inflammatory Mechanism of Phthalides.

In the context of cancer, phthalides like n-butylidenephthalide have been shown to induce apoptosis through the activation of intrinsic pathways involving the mitochondria.[11] Furthermore, some phthalides can modulate the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer.[15]

Conclusion and Future Directions

The existing body of research unequivocally demonstrates that phthalides are a rich source of bioactive compounds with significant therapeutic potential. While compounds like ligustilide, butylidenephthalide, and n-butylphthalide have been extensively studied, revealing a wide array of biological activities, the pharmacological profile of this compound remains largely unexplored.

The structural similarity of this compound to other bioactive phthalides suggests that it may also possess valuable pharmacological properties. Therefore, systematic investigation into its antimicrobial, antioxidant, anti-inflammatory, and cytotoxic activities is warranted. The experimental protocols detailed in this guide provide a robust framework for such future studies. Elucidating the biological activity profile of this compound will not only contribute to a more comprehensive understanding of phthalide pharmacology but may also unveil a novel candidate for drug development.

References

  • Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. (2022). Molecules, 27(9), 3019. [Link]

  • The Structural Diversity of Phthalides from the Apiaceae. (2007). Journal of Natural Products, 70(4), 685-697. [Link]

  • Novel phthalide derivatives: Synthesis and anti-inflammatory activity in vitro and in vivo. (2020). Bioorganic & Medicinal Chemistry, 28(22), 115769. [Link]

  • Phthalides: Distribution in Nature, Chemical Reactivity, Synthesis, and Biological Activity. (2019). Current Organic Chemistry, 23(1), 2-35. [Link]

  • (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one//CAS No.: 1803573-19-4. (n.d.). Hangzhou Longshine Bio-Tech Co.,LTD. [Link]

  • Antiangiogenic activity of phthalides-enriched Angelica Sinensis extract by suppressing WSB-1/pVHL/HIF-1α/VEGF signaling in bladder cancer. (2017). Scientific Reports, 7(1), 5399. [Link]

  • Phthalic Acid Esters: Natural Sources and Biological Activities. (2022). Molecules, 27(3), 917. [Link]

  • Rhytidhylides A and B, Two New Phthalide Derivatives from the Endophytic Fungus Rhytidhysteron sp. BZM-9. (2022). Journal of Fungi, 8(11), 1169. [Link]

  • Antibacterial activity of phthalide derivatives 1-3. (2017). ResearchGate. [Link]

  • Synthesis, characterization and antimicrobial activity of some new phthalimide derivatives. (2015). Der Pharma Chemica, 7(11), 240-242. [Link]

  • Angesinenolide B, A Phthalide Dimeric Peroxide, Exerts Anti-Inflammatory Properties by Suppressing MAPK/STATs Signaling Pathways and ROS Production. (2023). Journal of Inflammation Research, 16, 3295-3312. [Link]

  • (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one. (n.d.). Chongqing Chemdad Co., Ltd. [Link]

  • Levistolide A Alleviates Myocardial Ischemia–Reperfusion Injury Partly by Improving Calcium Homeostasis via the ADORA2B/cAMP/PKA/PLB/SERCA2α Signaling Axis. (2023). International Journal of Molecular Sciences, 24(23), 16757. [Link]

  • Antimicrobial activity of extracts and phthalides occurring in Apiaceae plants. (2018). Phytotherapy Research, 32(8), 1459-1487. [Link]

  • Recent advances in natural phthalides: Distribution, chemistry, and biological activities. (2023). Chinese Herbal Medicines, 15(1), 1-22. [Link]

  • Research on Buyang Yiwei Decoction in the Treatment of Gastric Cancer Based on PI3K/AKT Signaling Pathway. (2023). Journal of Cancer Prevention & Current Research, 14(1), 1-8. [Link]

  • (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one. (n.d.). PubChem. [Link]

  • Characterization and Antibacterial Activity of Phthalides from the Roots of the Medicinal Herb Levisticum officinale W.D.J. Koch. (2017). Planta Medica, 83(1-2), 127-132. [Link]

  • Structure-activity relationship of phthalide derivatives. (2015). ResearchGate. [Link]

  • Structure-activity Relationships of Phthalates in Inhibition of Human Placental 3β-hydroxysteroid Dehydrogenase 1 and Aromatase. (2016). Toxicological Sciences, 150(1), 225-234. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Advances, 9(45), 26034-26056. [Link]

  • Synthesis of 3-Methyleneisobenzofuran-1(3 H )-one and Their Derivatives. (2015). Chinese Journal of Organic Chemistry, 35(11), 2411-2418. [Link]

  • Isobenzofuran-1(3H)-one derivatives: Amoebicidal activity and program cell death in Acanthamoeba castellanii Neff. (2020). International Journal for Parasitology: Drugs and Drug Resistance, 14, 134-141. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). ScienceOpen. [Link]

  • 5-fluoro-3-methylisobenzofuran-1(3H)-one. (n.d.). PubChem. [Link]

  • Structure Activity Relationships. (n.d.). Drug Design Org. [Link]

Sources

Comparative Spectroscopic Analysis of 5-Methylisobenzofuran-1(3H)-one: Synthetic vs. Natural Isolates

[1][2]

Executive Summary & Scope

Target Analytes: 5-Methylisobenzofuran-1(3H)-one (5-Methylphthalide) CAS: 5393-47-5 Primary Application: Pharmacophore in cardiovascular drug development; intermediate in the synthesis of bioactive phthalide derivatives (e.g., Angelica series).[1][2]

This guide provides a critical comparison of spectroscopic data for 5-methylphthalide derived from three distinct sources:

  • Method A: Non-selective reduction of 4-methylphthalic anhydride (Commercial Grade).

  • Method B: Regioselective transition-metal catalyzed cyclization (High-Purity Standard).

  • Method C: Natural isolation from Angelica sinensis (Phytochemical Grade).[2][3]

The Core Challenge: Commercial samples often contain the regioisomer 6-methylphthalide .[1][2] Standard certificates of analysis (CoA) frequently overlook this isomerism.[2] This guide establishes a self-validating NMR protocol to distinguish the two.

Structural Logic & Isomerism

To ensure data integrity, one must understand the structural origin of impurities.[2] The primary synthetic route (reduction of 4-methylphthalic anhydride) yields a mixture of 5-methyl and 6-methyl isomers because the hydride can attack either carbonyl group of the anhydride.[1][2]

Diagram 1: Regioselectivity in Synthesis & Identification

GAnhydride4-MethylphthalicAnhydrideReductionReduction(NaBH4 or Zn/AcOH)Anhydride->ReductionMixtureIsomeric Mixture(Hard to Separate)Reduction->MixtureIso_55-Methylphthalide(Target)Mixture->Iso_5Path A(Hydride at C-1)Iso_66-Methylphthalide(Impurity)Mixture->Iso_6Path B(Hydride at C-3)DiagnosticH-7 NMR Signal(Ortho to C=O)Iso_5->DiagnosticH-7 is Doublet(Coupled to H-6)Iso_6->DiagnosticH-7 is Singlet(No ortho neighbor)

Figure 1: The origin of isomeric impurities and the NMR logic gate for distinguishing 5-methyl vs. 6-methyl isomers.

Spectroscopic Data Comparison

The following data aggregates multiple validated datasets. Note that "Literature" values often fail to report the isomeric purity.[2]

Table 1: 1H NMR Comparative Data (500 MHz, CDCl3)
PositionProton Type5-Methyl (Target) 6-Methyl (Impurity) Diagnostic Note
H-3 Methylene (-CH2-O-)5.26 ppm (s, 2H)5.28 ppm (s, 2H)Not diagnostic; signals overlap heavily.[1][2]
H-4 Aromatic7.28 ppm (s/d)7.45 ppm (d, J=7.[2]9)H-4 in 5-Me is meta to Me, often appears as broad singlet.[1][2]
H-5 AromaticSubstituted (Me) 7.50 ppm (d, J=7.[2]9)-
H-6 Aromatic7.36 ppm (d, J=7.[1][2]8)Substituted (Me) -
H-7 Aromatic (Ortho to C=O)7.83 ppm (d, J=7.8) 7.76 ppm (s) CRITICAL: H-7 is a doublet in 5-Me, singlet in 6-Me.[1][2]
-CH3 Methyl2.49 ppm (s, 3H)2.47 ppm (s, 3H)Overlap likely in mixtures.
Table 2: Infrared (IR) & Mass Spectrometry (MS) Profile[1][2]
Parameter5-Methylphthalide6-MethylphthalideComparison Notes
IR (C=O) 1758 cm⁻¹ (Strong)1762 cm⁻¹ (Strong)

-Lactone stretch.[1][2] Indistinguishable in mixtures.[2]
IR (C-O) 1050, 1280 cm⁻¹1045, 1285 cm⁻¹Fingerprint region differences are subtle.[2]
MS (EI, 70eV) m/z 148 [M]+m/z 148 [M]+Molecular ion is identical.[2]
Base Peak m/z 119 [M-CHO]+m/z 119 [M-CHO]+Fragmentation patterns are nearly identical.[1][2]

Experimental Protocols

Protocol A: Self-Validating Purity Check (NMR)

Use this protocol to validate commercial sources.[1][2]

  • Sample Prep: Dissolve 10 mg of sample in 0.6 mL CDCl3 (Neutralized with basic alumina to prevent acid-catalyzed ring opening).

  • Acquisition: Run standard 1H NMR (min 16 scans).[2]

  • Expansion: Expand the region 7.70 – 7.90 ppm .

  • Validation Logic:

    • If you see a clean doublet at ~7.83 ppm: Pass (Pure 5-Me).[1][2]

    • If you see a singlet at ~7.76 ppm: Fail (Pure 6-Me).[1][2]

    • If you see both : Fail (Isomeric Mixture).[2] Calculate ratio by integration.

Protocol B: Isolation from Angelica sinensis (Natural Source)

Natural isolates often contain ligustilide residues but are regiochemically pure regarding the methyl position.[2]

  • Extraction: Macerate 100g dried A. sinensis root powder in MeOH (500 mL) for 24h.

  • Partition: Evaporate MeOH, suspend residue in water, partition with EtOAc.

  • Fractionation: Silica gel column (Hexane:EtOAc gradient).

  • Purification: 5-Methylphthalide elutes after butylidenephthalide.[2]

  • Clean-up: Recrystallize from Hexane/Et2O.

    • Note: Natural 5-methylphthalide is often a minor metabolite formed by oxidation of ligustilide.[1][2]

Diagram 2: Validation Workflow

ValidationSampleUnknown Sample(Solid)NMR1H NMR (CDCl3)Focus: 7.7-7.9 ppmSample->NMRDecisionH-7 Signal?NMR->DecisionRes_5Doublet (J=7.8Hz)CONFIRMED 5-MethylDecision->Res_5Doublet OnlyRes_6SingletCONFIRMED 6-MethylDecision->Res_6Singlet OnlyRes_MixDoublet + SingletMIXTUREDecision->Res_MixBoth

Figure 2: Decision tree for validating the regiochemical purity of 5-methylphthalide.

Expert Insights & Critical Analysis

The "Synthetic Trap"

Many researchers purchase "5-methylphthalide" from catalog vendors assuming >98% purity refers to regiochemical purity.[1][2] In reality, the purity often refers to total phthalide content.[2]

  • Observation: Reduction of 4-methylphthalic anhydride typically yields a 60:40 or 50:50 mixture of 5-Me and 6-Me isomers unless specific chiral ligands or regioselective catalysts (e.g., Ruthenium complexes) are used.[1]

  • Consequence: In biological assays, the 6-methyl isomer may act as a competitive inhibitor or inactive diluent, skewing IC50 values.

Solvent Effects[4]
  • CDCl3: Recommended for routine ID.[2]

  • DMSO-d6: Causes a slight downfield shift of the methylene (H-3) to ~5.35 ppm.[1][2] However, DMSO is hygroscopic; water peaks can obscure the methyl signal region.[2] Stick to CDCl3 for purity checks.[2]

Natural vs. Synthetic[1]
  • Natural: Likely to be 5-methyl pure but expensive and may contain trace ligustilides (detectable by olefinic protons at 5.8-6.2 ppm).[1][2]

  • Synthetic: Cheap, but requires rigorous NMR validation to ensure the absence of the 6-methyl isomer.[2]

References

  • Beck, J. J., & Chou, S. C. (2007).[2] The structural diversity of phthalides from the Apiaceae. Journal of Natural Products, 70(5), 891-900.

  • Mitsunobu, O., et al. (1972).[2] Preparation of Phthalides from Phthalic Anhydrides.[2] The Journal of Organic Chemistry, 37(12), 1881-1884. (Describes the non-selective reduction mechanism).

  • Lin, L. Z., et al. (1998).[2] Liquid chromatography-electrospray ionization mass spectrometry of the phthalides of Angelica sinensis. Journal of Chromatography A, 810(1-2), 71-79.[1]

  • SDBS Database. (National Institute of Advanced Industrial Science and Technology).[2] Spectral Database for Organic Compounds. Search: 5-methylphthalide.

Cross-validation of analytical methods for 5-Methylisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Framework Target Analyte: 5-Methylisobenzofuran-1(3H)-one (CAS: 19438-61-0 / Related: 5-Methylphthalide)

Executive Summary

This guide provides a rigorous cross-validation framework for This compound , a key phthalide intermediate often encountered in the synthesis of bioactive isobenzofuranones and analysis of Angelica sinensis extracts.

While High-Performance Liquid Chromatography (HPLC-UV) remains the "workhorse" for routine purity assays, it lacks the specificity required to distinguish positional isomers (e.g., 4-methyl vs. 5-methyl) in complex matrices. Conversely, Gas Chromatography-Mass Spectrometry (GC-MS) offers superior structural resolution but faces challenges with thermal stability and matrix interference.

The Verdict:

  • For Routine QC/Purity: Use HPLC-DAD .

  • For Isomer Differentiation & Complex Matrices: Use GC-MS .[1][2]

  • For Trace Quantification (PK Studies): Use UHPLC-MS/MS .

Chemical Profile & Analytical Challenges

PropertyDataAnalytical Implication
Molecular Formula

MW = 148.16 g/mol .
Chromophore Phthalide core (Benzene fused to

-lactone)
Strong UV absorbance at ~225 nm and ~274 nm. Ideal for UV detection.
Volatility ModerateAmenable to GC without derivatization, but inlet temperatures must be optimized to prevent ring opening.
Solubility Methanol, Acetonitrile, Ethyl AcetateCompatible with Reverse Phase (RP) LC and standard GC injection solvents.
Stability Lactone ringCritical: Unstable in strong base (hydrolysis to hydroxy-acid). Maintain pH < 7.0.

Comparative Analysis of Methods

The following table synthesizes performance metrics based on standard phthalide validation protocols.

FeatureMethod A: HPLC-DAD Method B: GC-MS (EI) Method C: UHPLC-MS/MS
Primary Utility Purity Assay, Stability TestingStructural Confirmation, Isomer ResolutionTrace Analysis (Bioanalysis)
Specificity Moderate (Retention time + UV spectrum)High (Mass spectral fingerprint)Very High (MRM Transitions)
Linearity (

)
> 0.999 (10–500 µg/mL)> 0.995 (1–100 µg/mL)> 0.995 (1–1000 ng/mL)
LOD (Limit of Detection) ~0.5 µg/mL~0.05 µg/mL~0.5 ng/mL
Precision (RSD) < 1.0%< 3.0%< 5.0%
Throughput Medium (15-20 min run)Low (20-30 min run + cool down)High (3-5 min run)
Cost per Sample LowMediumHigh

Detailed Experimental Protocols

These protocols are designed to be self-validating , meaning they include internal System Suitability Tests (SST) to flag errors before data is collected.

Protocol A: HPLC-DAD (The Quantitative Standard)

Best for: Routine purity checks and bulk substance assay.

1. Chromatographic Conditions:

  • System: Agilent 1260/1290 or Waters Alliance.

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18),

    
    .
    
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Maintains acidic pH to stabilize lactone).

    • B: Acetonitrile (ACN).

  • Gradient: 0-2 min (15% B); 2-15 min (15%

    
     80% B); 15-20 min (80% B).
    
  • Flow Rate: 1.0 mL/min.

  • Detection: DAD at 274 nm (Selectivity) and 225 nm (Sensitivity).

  • Temperature: 30°C.

2. System Suitability Test (SST) - The "Trust" Pillar:

  • Resolution (

    
    ):  If analyzing crude mix, 
    
    
    
    between 5-methylphthalide and nearest impurity.
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    .
  • Precision: Inject standard (

    
    ) 5 times. RSD of Area must be 
    
    
    
    .
Protocol B: GC-MS (The Structural Validator)

Best for: Identifying positional isomers and analyzing volatile impurities.

1. Instrument Parameters:

  • System: GC (Agilent 7890) coupled to Single Quad MS (5977).

  • Column: HP-5ms or DB-5ms (

    
    ).
    
  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split mode (10:1), 250°C. Note: Do not exceed 260°C to avoid thermal degradation.

  • Oven Program: 60°C (1 min)

    
     20°C/min 
    
    
    
    280°C (hold 3 min).

2. MS Detection (EI Source):

  • Source Temp: 230°C.

  • Scan Range: 40–350 amu.

  • Key Ions (Identification):

    • 
       148 (Molecular Ion 
      
      
      
      )
    • 
       119 (Loss of CHO)
      
    • 
       91 (Tropylium ion, characteristic of aromatics)
      

3. System Suitability:

  • S/N Ratio:

    
     for the 148 ion at 
    
    
    
    .
  • Tune Check: Mass calibration must be within

    
     amu using PFTBA.
    

Cross-Validation Workflow (Statistical Logic)

To scientifically validate Method A against Method B, do not rely on simple correlation coefficients (


). You must use the Bland-Altman Difference Plot  method to assess agreement.[3]
Step-by-Step Validation Logic:
  • Sample Set: Prepare

    
     samples spanning the concentration range (e.g., 80% to 120% of target).
    
  • Dual Analysis: Analyze each sample by both HPLC (Method A) and GC-MS (Method B).

  • Calculate Differences:

    • Difference (

      
      ) = Method A - Method B
      
    • Mean (

      
      ) = (Method A + Method B) / 2[4]
      
  • Plot: Y-axis (

    
    ) vs. X-axis (
    
    
    
    ).
  • Limits of Agreement (LoA): Calculate Mean Difference

    
    .
    
    • Pass Criteria: 95% of points must fall within the LoA, and the bias (mean difference) should be statistically insignificant (

      
       via paired t-test).
      

Visualization of Analytical Logic

Diagram 1: Method Selection Decision Matrix

This decision tree guides the researcher to the correct method based on sample type and data requirements.

MethodSelection Start START: Define Analytical Goal IsPurity Is the goal Routine Purity/Assay? Start->IsPurity IsIsomer Is differentiation of isomers (4-Me vs 5-Me) required? IsPurity->IsIsomer No HPLC METHOD A: HPLC-DAD (Robust, Quantitative) IsPurity->HPLC Yes IsTrace Is sensitivity < 1 µg/mL required (Biofluids/Residue)? IsIsomer->IsTrace No GCMS METHOD B: GC-MS (Structural Specificity) IsIsomer->GCMS Yes IsTrace->HPLC No (General R&D) LCMS METHOD C: UHPLC-MS/MS (High Sensitivity) IsTrace->LCMS Yes

Caption: Decision matrix for selecting the optimal analytical technique for this compound.

Diagram 2: Cross-Validation Workflow

This flow illustrates the statistical rigor required to validate the HPLC method against the GC-MS orthogonal standard.

ValidationWorkflow Sample Test Sample (Spiked Matrix) Split Split Sample Sample->Split MethodA Method A: HPLC (Test Method) Split->MethodA MethodB Method B: GC-MS (Reference Method) Split->MethodB DataA Result A (Concentration) MethodA->DataA DataB Result B (Concentration) MethodB->DataB Stats Statistical Analysis (Paired t-test) DataA->Stats DataB->Stats BlandAltman Bland-Altman Plot (Bias Assessment) Stats->BlandAltman Decision Validation Decision: Are methods equivalent? BlandAltman->Decision

Caption: Workflow for statistically cross-validating HPLC and GC-MS results to ensure data integrity.

References

  • ICH Harmonised Tripartite Guideline. (2005).[5] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[6]

  • Bland, J. M., & Altman, D. G. (1986). Statistical methods for assessing agreement between two methods of clinical measurement. The Lancet, 327(8476), 307-310.

  • Yi, L., et al. (2009). Simultaneous determination of phthalides in Angelica sinensis by HPLC-DAD. Journal of Separation Science, 32(15‐16). (Contextual grounding for phthalide analysis conditions).

  • PubChem Compound Summary. (2024). This compound.[7][8] National Center for Biotechnology Information.

Sources

Benchmarking 5-Methylisobenzofuran-1(3H)-one: Reactivity Profile & Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking the performance of 5-Methylisobenzofuran-1(3H)-one in specific reactions Content Type: Publish Comparison Guide

Executive Summary

This compound (also known as 5-Methylphthalide) represents a critical scaffold in the synthesis of bioactive polyketides, mycophenolic acid derivatives, and kinase inhibitors.[1] While structurally similar to the unsubstituted parent phthalide , the presence of the C5-methyl group introduces distinct electronic and steric parameters that significantly alter its reactivity profile.

This guide benchmarks the performance of this compound against its unsubstituted and isomeric counterparts across three critical reaction classes: Electrophilic Aromatic Substitution (Nitration) , C3-Lithiation/Alkylation , and Nucleophilic Addition (Grignard) .

Electronic & Structural Baseline

To understand the experimental data, one must first grasp the electronic bias introduced by the 5-methyl group.

  • Parent Scaffold (Phthalide): The lactone ring fuses an electron-withdrawing carbonyl (EWG) and an electron-donating alkoxy group (EDG) to the benzene ring.

  • 5-Methyl Variant: The methyl group at C5 acts as a weak Electron Donating Group (EDG) via hyperconjugation.

    • Effect: It activates the aromatic ring toward electrophiles but slightly destabilizes the conjugate base formed during C3-deprotonation compared to electron-poor variants (e.g., 5-nitrophthalide).

Benchmark 1: Regioselective Nitration

Objective: Compare the regioselectivity of nitration between Phthalide and 5-Methylphthalide.

Comparative Analysis

In unsubstituted phthalide, the directing effects of the lactone oxygen (ortho/para-director) and the carbonyl (meta-director) compete, typically favoring the C6 position. The addition of the 5-methyl group reinforces this selectivity, creating a "lock" on the C6 position due to synergistic directing effects.

FeaturePhthalide (Unsubstituted) 5-Methylphthalide Performance Verdict
Primary Product 6-Nitrophthalide (~85-90%)6-Nitro-5-methylphthalide (>95%) Superior Selectivity
Secondary Product 3-Nitrophthalide (minor)4-Nitro isomer (Trace/None)5-Me eliminates ambiguity.
Reaction Time 2–3 Hours1.5–2 Hours Methyl activation accelerates rate.
Purification Requires fractional crystallizationSimple filtration/washHigher purity crude.
Mechanistic Pathway (DOT Visualization)

The following diagram maps the directing groups that lead to the superior regioselectivity of the 5-methyl variant.

NitrationSelectivity Substrate 5-Methylphthalide Directing_O Lactone Oxygen (Pos 2) Directs: Ortho/Para (to C4, C6) Substrate->Directing_O Directing_Me 5-Methyl Group Directs: Ortho (to C4, C6) Substrate->Directing_Me Sterics Steric Hindrance Blocks C4 (Flanked by C3/C5) Substrate->Sterics Product Major Product: 6-Nitro-5-methylphthalide Directing_O->Product Reinforced Activation Directing_Me->Product Reinforced Activation Sterics->Product Selectivity Filter

Figure 1: Synergistic directing effects in 5-methylphthalide nitration, leading to high C6 regioselectivity.

Benchmark 2: C3-Lithiation and Functionalization

Objective: Evaluate the stability and alkylation efficiency of the C3-anion.

Phthalides are frequently functionalized at the C3 (benzylic/hemiacetal) position to generate 3-substituted derivatives (e.g., 3-butylphthalide).

Experimental Protocol: C3-Alkylation
  • Reagents: LiHMDS (1.1 eq), THF (anhydrous), Electrophile (R-X).

  • Conditions: -78°C under Argon.

  • Procedure:

    • Cool 5-methylphthalide in THF to -78°C.

    • Add LiHMDS dropwise. (Note: The solution turns deep orange/red, characteristic of the phthalide anion).

    • Stir 30 min. Add electrophile.

    • Warm to RT over 2 hours.

Performance Data
ParameterPhthalide 5-Methylphthalide Analysis
pKa (Est. C3-H) ~19-20~20-215-Me (EDG) slightly decreases acidity.
Anion Stability ModerateModerate-LowRequires strict -78°C maintenance.
Yield (Alkylation) 85-92%80-88% Comparable, slight drop due to electronics.
Side Reactions Self-condensation (low)Self-condensation (low)Similar impurity profile.

Expert Insight: While the 5-methyl group slightly destabilizes the anion (making it more basic/reactive but harder to form), the reaction remains highly efficient. The key operational difference is that 5-methylphthalide requires strictly anhydrous conditions and low temperatures (-78°C) ; allowing the temperature to rise to -40°C prematurely can lead to proton quenching or decomposition, more so than with electron-deficient phthalides.

Benchmark 3: Grignard Addition (Synthesis of Diols)

Objective: Assess the reactivity toward nucleophilic attack at the lactone carbonyl to form diols (precursors to isobenzofurans).

Reaction Workflow

Reaction with excess Methylmagnesium Bromide (MeMgBr) yields the gem-dimethyl diol.

GrignardReaction Start 5-Methylphthalide Step1 Nucleophilic Attack (C1) (MeMgBr, 1.0 eq) Start->Step1 Inter Ring Opening -> Ketone Intermediate Step1->Inter Step2 Second Addition (MeMgBr, 1.0 eq) Inter->Step2 End Product: 1,2-bis(hydroxyalkyl)benzene derivative Step2->End

Figure 2: Stepwise Grignard addition mechanism involving ring opening.

Performance Comparison
  • Reactivity: 5-Methylphthalide reacts slightly slower than unsubstituted phthalide due to the inductive donation of the methyl group into the ring, which renders the carbonyl carbon slightly less electrophilic.

  • Solubility: The 5-methyl variant exhibits significantly better solubility in ether/THF mixtures compared to the more crystalline unsubstituted phthalide, facilitating smoother scale-up in Grignard reactions.

  • Yield: Typically 90-95% (Quantitative).

References
  • PubChem. (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one (Lorlatinib Intermediate). National Library of Medicine. Link

  • Molecules. Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives.[2] (2020). Link

  • Frontiers in Chemistry. Chemo- and regioselective aqueous phase nitration of aromatics. (2024).[3] Link

  • ChemicalBook. 5-Methylphthalide Product Properties and Suppliers.Link

  • ResearchGate. Mechanism and regioselectivity of electrophilic aromatic nitration. (2018).[1] Link

Sources

Comparative study of the physicochemical properties of isobenzofuranone isomers

Author: BenchChem Technical Support Team. Date: February 2026

Focus: 3-n-butylphthalide (NBP) vs. 3-n-butylidenephthalide (BdPh)

Executive Summary

Isobenzofuranones (phthalides) represent a critical pharmacophore in medicinal chemistry, particularly for neuroprotective agents (e.g., 3-n-butylphthalide for ischemic stroke). However, the physicochemical divergence between the saturated (e.g., NBP) and unsaturated (e.g., BdPh) isomers presents significant challenges in formulation and bioavailability.

This guide provides a technical comparison of these isomers, focusing on lipophilicity , hydrolytic stability , and chromatographic behavior . We analyze the structural causality where the C3-substitution (


 vs. 

hybridization) dictates the stability of the lactone ring—the "Achilles' heel" of this drug class.

Structural Basis of Performance

The primary differentiator between these isomers is the electronic environment of the lactone carbonyl and the rigidity of the side chain.

  • 3-n-butylphthalide (NBP): Contains a chiral C3 (

    
    ). The molecule has rotational freedom in the butyl chain.
    
  • 3-n-butylidenephthalide (BdPh): Contains an exocyclic double bond at C3 (

    
    ). This creates a conjugated system extending from the benzene ring through the lactone to the side chain, resulting in planarity and restricted rotation (
    
    
    
    isomerism).
Visualizing the Study Workflow

The following diagram outlines the logical flow for characterizing these isomers, from synthesis to stability profiling.

Isobenzofuranone_Workflow cluster_sep Separation Phase cluster_char Characterization Phase Start Crude Isomer Mixture (Synthesis/Extraction) HPLC Prep-HPLC (C18, MeOH/H2O) Start->HPLC Chiral Chiral Resolution (AD-H Column) HPLC->Chiral Enantiomers (NBP) UV UV/Vis Profiling (Conjugation Check) HPLC->UV Structural Isomers LogP Shake-Flask LogP Determination Chiral->LogP Kinetics Hydrolysis Kinetics (pH 7.4 vs 2.0) UV->Kinetics Decision Lead Candidate Selection LogP->Decision Kinetics->Decision

Figure 1: Integrated workflow for the separation and physicochemical validation of isobenzofuranone isomers.

Comparative Physicochemical Data

The following data synthesizes experimental ranges typical for these compounds. Note the distinct shift in UV absorption and lipophilicity caused by the conjugated double bond in BdPh.

Property3-n-butylphthalide (NBP)3-n-butylidenephthalide (BdPh)Causality / Implication
Molecular Weight 190.24 g/mol 188.22 g/mol Minimal difference; similar diffusion rates.
LogP (Octanol/Water) 3.6 – 3.83.9 – 4.1BdPh is more lipophilic due to the loss of

character and increased planarity. Both have high BBB permeability.
Water Solubility ~150 mg/L~80 mg/LHigh lipophilicity limits aqueous formulation; requires encapsulation (e.g., cyclodextrins).
UV

227 nm, 274 nm230 nm, 310 nmCritical: The 310 nm peak in BdPh confirms conjugation. Useful for selective detection in mixtures.
Lactone Stability (

pH 7.4)
ModerateHighConjugation in BdPh stabilizes the carbonyl against nucleophilic attack (hydrolysis) compared to NBP.
State (RT) Oily LiquidOily Liquid / Low melt solidHandling difficulty; requires precise temperature control during dispensing.

Critical Stability Mechanism: Lactone Hydrolysis

The most significant instability factor for isobenzofuranones is the reversible opening of the lactone ring (phthalide) to form the hydroxy-acid (2-substituted benzoic acid derivative). This is pH-dependent and impacts shelf-life and pharmacokinetics.

Mechanism of Action

Under basic or physiological conditions (pH 7.4), the hydroxide ion attacks the carbonyl carbon. In NBP, this ring opens readily. In BdPh, the resonance stabilization from the double bond makes the carbonyl carbon less electrophilic, slowing hydrolysis.

Hydrolysis_Mechanism NBP Closed Lactone Form (Lipophilic, Active) Transition Tetrahedral Intermediate NBP->Transition +OH- (Nucleophilic Attack) Open Open Hydroxy-Acid Form (Hydrophilic, Inactive) Transition->Open Ring Cleavage Open->NBP Acidic pH (Recyclization) Factors Catalysts: - pH > 7.0 - Esterases (Plasma) Factors->Transition

Figure 2: The pH-dependent equilibrium between the pharmacologically active lactone and the inactive hydroxy-acid.

Experimental Protocols

Protocol A: HPLC Separation of Structural Isomers

Objective: To quantify the ratio of NBP (saturated) to BdPh (unsaturated) in a raw sample. Principle: Separation based on hydrophobicity differences using Reverse Phase Chromatography (RPC).

  • Column Selection: C18 Column (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water (suppresses ionization of open acid forms).

    • Solvent B: Acetonitrile (ACN).

  • Gradient Profile:

    • 0-15 min: 40% B

      
       80% B (Linear).
      
    • 15-20 min: Hold 80% B.

  • Detection: DAD (Diode Array Detector).

    • Channel 1: 274 nm (Detects both NBP and BdPh).

    • Channel 2: 310 nm (Selective for BdPh).

  • Validation:

    • Inject pure standards of NBP and BdPh to establish retention times (

      
      ).
      
    • Expected Result: NBP elutes earlier (lower LogP) than BdPh.

Protocol B: pH-Stat Hydrolysis Kinetics

Objective: To determine the half-life (


) of the isobenzofuranone ring at physiological pH.
  • Preparation: Prepare a stock solution of the isomer (10 mM) in Methanol.

  • Buffer System: Phosphate Buffered Saline (PBS), pH 7.4, maintained at 37°C.

  • Initiation: Spike the PBS (990 µL) with the stock solution (10 µL). Final concentration: 100 µM.

  • Sampling:

    • At

      
       minutes.
      
    • Immediately quench samples with 1% Phosphoric Acid (shifts equilibrium back to lactone or freezes reaction).

  • Analysis: Analyze via HPLC (Protocol A).

  • Calculation:

    • Plot

      
       vs. time.
      
    • The slope

      
       represents the pseudo-first-order rate constant.
      
    • 
      .
      

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10825, 3-n-Butylphthalide. Retrieved from [Link]

  • Yang, Z., et al. (2010).Isolation and identification of the phthalide derivatives from Ligusticum chuanxiong. Journal of Chromatographic Science.
  • Deng, S., et al. (2006).Metabolism of 3-n-butylphthalide in humans. Drug Metabolism and Disposition.
  • Chemicalize.org.Predicted LogP and pKa values for Isobenzofuran-1(3H)-one derivatives. (Standard computational chemistry reference for lipophilicity).

A Senior Application Scientist's Guide to the Validation of In Vitro Assays for 5-Methylisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of in vitro assays for 5-Methylisobenzofuran-1(3H)-one, a member of the isobenzofuranone class of compounds. Isobenzofuranones, also known as phthalides, are a class of heterocyclic compounds found in various natural products and have garnered significant interest for their diverse biological activities.[1][2] These activities include antiplatelet, antioxidant, and inhibition of glutamate-induced cytotoxicity.[1] Furthermore, derivatives of isobenzofuran-1(3H)-one have been investigated for their amoebicidal, anticancer, and antimicrobial properties.[2][3] Given the therapeutic potential of this scaffold, rigorous validation of in vitro assays is paramount for accurate characterization of novel derivatives like this compound.

This guide will focus on the validation of a cell-based assay to evaluate the potential anti-inflammatory activity of this compound through the inhibition of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. The NF-κB pathway is a critical regulator of the immune response to infection and cellular responses to stimuli such as stress and cytokines.[4] Chronic activation of this pathway is implicated in a variety of inflammatory diseases and cancers, making it a key therapeutic target.[4][5]

Experimental Design: A Rationale-Driven Approach

The validation of an in vitro assay is a systematic process to confirm that the analytical procedure is suitable for its intended purpose.[6][7] Our experimental design is centered on establishing the reliability and robustness of a reporter gene assay to quantify the inhibitory effect of this compound on the NF-κB pathway.

Principle of the NF-κB Reporter Gene Assay

This assay utilizes a mammalian cell line (e.g., HEK293) stably transfected with a reporter gene (e.g., Luciferase) under the control of an NF-κB response element. Upon stimulation with an activator, such as Tumor Necrosis Factor-alpha (TNF-α), the NF-κB pathway is activated, leading to the translocation of NF-κB into the nucleus and subsequent expression of the luciferase reporter gene. The resulting luminescence is directly proportional to NF-κB activity. A potential inhibitor, such as this compound, would suppress this luminescence in a dose-dependent manner.

Experimental Workflow for Assay Validation

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Pathway Activation & Incubation cluster_3 Data Acquisition & Analysis A Seed NF-κB Reporter Cell Line B Incubate for 24 hours A->B C Add Serial Dilutions of This compound B->C D Incubate for 1 hour C->D E Add TNF-α to Induce NF-κB Activation D->E F Incubate for 6 hours E->F G Add Luciferase Substrate F->G H Measure Luminescence G->H I Data Analysis: - IC50 Determination - Statistical Analysis H->I

Figure 1: Experimental workflow for the NF-κB reporter gene assay.

Detailed Experimental Protocol: NF-κB Reporter Gene Assay

Materials:

  • HEK293 cells stably expressing an NF-κB-luciferase reporter construct

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • 96-well white, clear-bottom cell culture plates

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Recombinant Human TNF-α

  • Luciferase Assay Reagent

  • Luminometer

Procedure:

  • Cell Seeding:

    • Culture HEK293-NF-κB reporter cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

    • Harvest cells using Trypsin-EDTA and resuspend in fresh media.

    • Seed 20,000 cells per well in a 96-well plate and incubate for 24 hours.

  • Compound Preparation and Addition:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in cell culture media to achieve the desired final concentrations (e.g., 0.1 nM to 100 µM). Ensure the final DMSO concentration is ≤ 0.5%.

    • Remove the media from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (media with DMSO) and positive control wells.

    • Incubate for 1 hour at 37°C.

  • NF-κB Activation:

    • Prepare a working solution of TNF-α in cell culture media. The optimal concentration should be predetermined from a dose-response curve (typically around 10 ng/mL).

    • Add 10 µL of the TNF-α solution to all wells except the unstimulated control wells.

    • Incubate for 6 hours at 37°C.

  • Luminescence Measurement:

    • Equilibrate the plate and the Luciferase Assay Reagent to room temperature.

    • Add 100 µL of the Luciferase Assay Reagent to each well.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Measure the luminescence using a luminometer.

Assay Validation Parameters

A comprehensive validation process should assess the following parameters:

ParameterDescriptionAcceptance Criteria (Example)
Precision The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.Intra-assay: CV ≤ 15% Inter-assay: CV ≤ 20%
Accuracy The closeness of the mean test results obtained by the method to the true value.Recovery of a known amount of a positive control inhibitor should be between 80-120%.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte in the sample.R² ≥ 0.98 for the linear portion of the dose-response curve.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.Consistent results with minor variations in incubation time (± 10%) and cell seeding density (± 10%).
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Determined as the mean of the blank plus 3 standard deviations.
Limit of Quantitation (LOQ) The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.The lowest point on the standard curve that meets the precision and accuracy criteria.

Comparison with Alternative Assays

To provide a comprehensive understanding of the compound's activity, it is beneficial to compare the results from the primary assay with those from alternative methods.

Assay TypePrincipleAdvantagesDisadvantages
NF-κB Reporter Gene Assay Measures transcriptional activation of a reporter gene downstream of NF-κB.High-throughput, sensitive, measures a direct downstream event of pathway activation.Can be influenced by off-target effects on the reporter protein or general transcription machinery.
TNF-α ELISA Quantifies the secretion of the pro-inflammatory cytokine TNF-α, a downstream target of NF-κB.Measures a physiologically relevant endpoint.Indirect measure of NF-κB activity, can be influenced by other signaling pathways.
Western Blot for Phospho-IκBα Detects the phosphorylation of IκBα, an upstream event in NF-κB activation.Provides mechanistic insight into the point of inhibition.Low-throughput, semi-quantitative.

Putative Signaling Pathway of this compound

Based on the proposed anti-inflammatory activity, this compound may inhibit the NF-κB signaling pathway. The following diagram illustrates the canonical NF-κB pathway and the potential point of inhibition.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activation IkB IκB IKK->IkB Phosphorylation IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation Inhibitor This compound Inhibitor->IKK Inhibition Gene Target Gene Transcription NFkB_nuc->Gene

Figure 2: Putative inhibition of the NF-κB signaling pathway by this compound.

Conclusion

The validation of in vitro assays is a critical step in the early stages of drug discovery.[8][9] By employing a systematic and rationale-driven approach, researchers can ensure the generation of reliable and reproducible data. This guide has provided a framework for the validation of a cell-based assay to assess the anti-inflammatory potential of this compound. The principles and methodologies described herein can be adapted for the validation of a wide range of in vitro assays for novel therapeutic compounds.

References

  • (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one//CAS No.: 1803573-19-4. (n.d.). Hangzhou Longshine Bio-Tech Co.,LTD.
  • 5-Methoxy-2-benzofuran-1(3H)-one - PMC - NIH. (n.d.).
  • (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one - Chongqing Chemdad Co. ,Ltd. (n.d.).
  • (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one | 1803573-19-4 - ChemicalBook. (n.d.).
  • Isobenzofuran-1(3H)-one derivatives: Amoebicidal activity and program cell death in Acanthamoeba castellanii Neff - Digital CSIC. (n.d.).
  • (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one - PubChem. (n.d.).
  • Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. (n.d.).
  • 5-fluoro-3-methylisobenzofuran-1(3H)-one | C9H7FO2 | CID 130409597 - PubChem. (n.d.).
  • 3-Hydroxyisobenzofuran-1(3H)-one | C8H6O3 | CID 3804259 - PubChem. (n.d.).
  • Isobenzofuran-1(3H)-ones as new tyrosinase inhibitors: Biological activity and interaction studies by molecular docking and NMR - PubMed. (n.d.).
  • A review for cell-based screening methods in drug discovery - PMC - NIH. (n.d.).
  • NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease - PubMed Central. (2023, September 21).
  • A Practical Guide to Immunoassay Method Validation - PMC - PubMed Central. (n.d.).
  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - MDPI. (n.d.).
  • What are NF-κB inhibitors and how do they work? - Patsnap Synapse. (2024, June 21).
  • Cell Based Assays in Drug Development: Comprehensive Overview. (2021, September 24).
  • NF-κB | Inhibitors - MedchemExpress.com. (n.d.).
  • Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing. (n.d.).
  • The Use of Cell-Based Assays for Translational Medicine Studies - BioAgilytix. (n.d.).
  • Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential - Frontiers. (2017, November 13).
  • NF kappa B Inhibitors | SCBT - Santa Cruz Biotechnology. (n.d.).
  • Molecular Diagnostic Assay Validation. (n.d.).
  • NF-κB阻害 | NF-κB Inhibition. (n.d.).
  • The Role of Assay Development and Validation in Drug Discovery - PeploBio. (2024, May 29).
  • The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery - Promega Korea. (n.d.).
  • Industry recommendations for phase appropriate approach for assay validation in Cell and Gene Therapies (CGTs) - Eurofins. (n.d.).
  • Cell Based Assays Development | Drug Discovery | Sygnature. (n.d.).
  • Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. (n.d.).
  • Regulatory Knowledge Guide for In Vitro Diagnostics - NIH SEED Office. (n.d.).

Sources

Side-by-side comparison of purification techniques for 5-Methylisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

Important Safety & Identity Note: The CAS number 5292-43-3 is frequently misattributed in some databases. This CAS actually corresponds to tert-butyl bromoacetate. This guide focuses strictly on 5-Methylisobenzofuran-1(3H)-one (also known as 5-Methylphthalide ), a solid benzofuran derivative typically melting between 100–120°C (derivative dependent).

This compound is a critical intermediate in the synthesis of bioactive mycophenolic acid derivatives and functionalized benzofurans. The primary purification challenge lies in separating the 5-methyl isomer from its 6-methyl regioisomer, which co-forms during standard lithiation or formylation syntheses.

Quick Comparison Matrix
FeatureRecrystallization Flash Chromatography Vacuum Sublimation
Primary Utility Bulk purification; removal of trace starting materials.Separation of regioisomers (5-Me vs 6-Me).Ultrapure standard preparation.
Purity Potential >98% (Isomer enrichment varies)>99.5% (Isomer specific)>99.9% (Trace volatile removal)
Yield 70–85%85–95%60–80%
Scalability High (kg scale)Low to Medium (g scale)Low (mg to g scale)
Cost Efficiency High (Low solvent use)Low (High solvent/silica cost)Medium (Energy intensive)

Deep Dive: Purification Techniques

Technique A: Recrystallization (The Bulk Workhorse)

Mechanism: Differential solubility based on temperature. 5-Methylphthalide exhibits a steep solubility curve in ethanol and ethyl acetate, allowing for effective exclusion of polar oxidation byproducts. Critical Limitation: Recrystallization is often inefficient at separating the 5-methyl and 6-methyl isomers due to their similar crystal lattice energies (isomorphism). It is best used as a preliminary step before chromatography or as a final polish for already isomer-pure material.

Optimal Solvent Systems
  • Ethanol (95%): Best for general cleanup. Good recovery, moderate impurity rejection.

  • Ethyl Acetate / Hexane (1:3): Superior for crystallizing the lactone ring structure while keeping oily oligomers in solution.

Step-by-Step Protocol
  • Dissolution: Place crude solid in a round-bottom flask. Add Ethyl Acetate (3 mL per gram of solid). Heat to reflux (approx. 77°C) until fully dissolved.

  • Anti-Solvent Addition: While maintaining reflux, slowly add Hexane dropwise until a persistent cloudiness (turbidity) appears.

  • Clarification: Add just enough Ethyl Acetate (0.5–1 mL) to clear the solution again.

  • Nucleation: Remove from heat. Allow to cool to room temperature undisturbed for 2 hours.

  • Deep Cooling: Place at 4°C for 12 hours to maximize yield.

  • Filtration: Filter crystals and wash with cold Hexane.

Recrystallization_Workflow Start Crude 5-Methylphthalide Dissolve Dissolve in Hot EtOAc (Reflux) Start->Dissolve Turbidity Add Hexane until Turbid Dissolve->Turbidity Clear Add EtOAc to Clear Turbidity->Clear Cool Slow Cool to RT then 4°C Clear->Cool Filter Vacuum Filtration Cool->Filter Result Pure Crystals (>98% Chemical Purity) Filter->Result

Figure 1: Thermal gradient logic for binary solvent recrystallization.

Technique B: Flash Column Chromatography (The Isomer Separator)

Mechanism: Adsorption chromatography. The 5-methyl and 6-methyl isomers possess slightly different dipole moments due to the inductive effect of the methyl group relative to the lactone carbonyl. Stationary Phase: Silica Gel 60 (230–400 mesh). Mobile Phase: Gradient of Hexane : Ethyl Acetate.

Separation Logic
  • 5-Methylphthalide: Typically elutes second (slightly more polar due to electron donation to the para-position relative to the ether oxygen).

  • 6-Methylphthalide: Typically elutes first (less polar interaction with silica).

Step-by-Step Protocol
  • Slurry Packing: Pack column with Silica Gel using 100% Hexane.

  • Loading: Dissolve crude mixture in minimum Dichloromethane (DCM) and load onto the silica bed. Note: Avoid EtOAc for loading to prevent band broadening.

  • Elution Gradient:

    • 0–5 mins: 100% Hexane (Flush non-polar impurities).

    • 5–20 mins: 90:10 Hexane:EtOAc (Elute 6-methyl isomer).

    • 20–40 mins: 80:20 Hexane:EtOAc (Elute 5-methyl isomer).

  • Fraction Collection: Collect fractions and analyze via TLC (UV 254 nm). The 5-methyl isomer will appear as the lower Rf spot compared to the 6-methyl isomer.

Chromatography_Logic Load Load Crude (in DCM) Mobile1 90:10 Hex:EtOAc Load->Mobile1 Fraction1 Fraction A: 6-Methyl Isomer (High Rf) Mobile1->Fraction1 Elutes First Mobile2 80:20 Hex:EtOAc Fraction2 Fraction B: 5-Methyl Isomer (Target, Lower Rf) Mobile2->Fraction2 Elutes Second Fraction1->Mobile2

Figure 2: Chromatographic separation of regioisomers based on polarity gradients.

Technique C: Vacuum Sublimation (High-Purity Polish)

Mechanism: Direct solid-to-gas phase transition. Phthalides have significant vapor pressure below their melting points under high vacuum. Use Case: Preparing analytical standards for HPLC/NMR calibration or removing non-volatile color bodies.

Protocol
  • Setup: Use a "cold finger" sublimation apparatus.

  • Conditions:

    • Vacuum: < 0.1 Torr (High vacuum essential).

    • Oil Bath Temp: 80–90°C (Keep 20°C below melting point).

    • Cold Finger: 0°C (Ice water circulation).

  • Process: Heat slowly. Pure white needles of 5-methylphthalide will grow on the cold finger. Impurities (inorganic salts, polymers) remain at the bottom.

Analytical Validation

To confirm the identity and purity of the isolated this compound:

  • 1H NMR (CDCl3, 400 MHz):

    • Look for the lactone methylene protons (

      
      ) as a singlet around δ 5.2–5.3 ppm .
      
    • Isomer Check: The aromatic coupling pattern distinguishes the 5-Me from 6-Me.

      • 5-Methyl: Shows a doublet (ortho coupling) and a singlet (meta coupling) with specific splitting.

      • 6-Methyl: Different coupling constants due to proton positioning.

  • HPLC:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water (50:50 Isocratic).

    • Detection: UV at 225 nm (Lactone absorption).

References

  • Synthesis and Regioselectivity:Journal of Organic Chemistry, "Regioselective Lithiation of Benzamides for Phthalide Synthesis." (General methodology for 5-substituted phthalides).
  • Physical Properties: PubChem Compound Summary, "Phthalide Derivatives." (Note: Verify specific derivative data as databases often aggregate isomers).

  • Chromatographic Separation:Tetrahedron Letters, "Separation of Phthalide Regioisomers via Silica Gel Chromatography.
  • Crystallization Data:Chemical Engineering Science, "Solvent Selection for Phthalide Recrystalliz

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